1-propyl-1H-indol-5-amine hydrochloride
Description
BenchChem offers high-quality 1-propyl-1H-indol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-indol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-propylindol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJDDLSKXDWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1-propyl-1H-indol-5-amine Hydrochloride
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 1-propyl-1H-indol-5-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway is a robust three-step sequence commencing with the commercially available starting material, 5-nitroindole. The synthesis involves an initial N-propylation, followed by a chemoselective reduction of the nitro group, and concludes with the formation of the stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental protocols, and critical process parameters to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
The indole nucleus is a privileged scaffold in countless natural products and pharmaceutical agents. Functionalized indoles, such as 1-propyl-1H-indol-5-amine, serve as key intermediates for constructing more complex molecules with diverse biological activities. The title compound features a propyl group at the indole nitrogen (N-1) and an amine at the C-5 position, offering two distinct points for further chemical modification.
The synthetic strategy outlined herein was designed for efficiency, reliability, and scalability. It leverages a logical progression starting from 5-nitroindole, a stable and readily accessible precursor. The core transformations are:
-
N-Alkylation: Introduction of the propyl group at the indole nitrogen.
-
Nitro Group Reduction: Conversion of the 5-nitro group to the 5-amino group.
-
Salt Formation: Conversion of the resulting amine to its hydrochloride salt to enhance stability and ease of handling.
This approach avoids more complex, multi-step indole ring formation methods like the Fischer indole synthesis, which would be less direct for this specific substitution pattern.[1][2]
Overall Synthetic Pathway
The three-step synthesis from 5-nitroindole to the final hydrochloride salt is illustrated below.
Sources
The Enigmatic Pharmacology of N-Propylated Indol-5-Amines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The indole nucleus stands as one of the most prolific and versatile scaffolds in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with profound biological activities.[1] Within this esteemed class of compounds, indol-5-amines represent a particularly intriguing chemotype, offering a synthetically accessible platform for the exploration of novel pharmacological agents. The strategic introduction of alkyl substituents on the exocyclic amine has long been a cornerstone of drug design, profoundly influencing receptor affinity, selectivity, and functional activity. This guide delves into the nuanced world of N-propylated indol-5-amines, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape, dissect the intricate dance of these molecules with their biological targets, and illuminate the path toward harnessing their therapeutic potential.
I. The Strategic Synthesis of N-Propylated Indol-5-Amines: A Modular Approach
The journey to understanding the biological activity of N-propylated indol-5-amines begins with their chemical synthesis. A robust and adaptable synthetic strategy is paramount, allowing for the generation of a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. The most common and efficient pathway commences with the commercially available 5-nitroindole, a versatile starting material that readily undergoes N-alkylation and subsequent reduction of the nitro group to the key 5-aminoindole intermediate.
A. N-Alkylation of the Indole Nucleus
The initial step involves the introduction of the propyl group onto the indole nitrogen. This is typically achieved under basic conditions to deprotonate the indole N-H, followed by nucleophilic attack on an appropriate propylating agent.
Experimental Protocol: N-Propylation of 5-Nitroindole
-
Reaction Setup: To a solution of 5-nitroindole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq)). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes to facilitate the formation of the indole anion.
-
Alkylation: To the resulting solution, add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise.
-
Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-propyl-5-nitroindole.
B. Reduction of the Nitro Group to the Primary Amine
The pivotal step in this synthetic sequence is the reduction of the nitro group at the 5-position to the corresponding amine. Several reliable methods are available, with catalytic hydrogenation being one of the most common and efficient.
Experimental Protocol: Reduction of N-Propyl-5-Nitroindole
-
Catalyst and Solvent: In a hydrogenation vessel, dissolve N-propyl-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reaction Conditions: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring and Completion: The reaction progress is monitored by TLC. Upon completion (disappearance of the starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to afford N-propyl-5-aminoindole, which can often be used in the next step without further purification.
C. N-Propylation of the 5-Amino Group
With the N-propyl-5-aminoindole in hand, the final step involves the propylation of the exocyclic amine. Reductive amination is a highly effective method for this transformation.
Experimental Protocol: Reductive Amination to Yield N,N-Dipropyl-Indol-5-Amine
-
Imine Formation: To a solution of N-propyl-5-aminoindole (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add propionaldehyde (2.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final N,N-dipropyl-N-propyl-indol-5-amine.
II. Biological Activity Profile: A Focus on Serotonergic Systems
The biological effects of N-propylated indol-5-amines are primarily mediated through their interactions with serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) that play critical roles in a myriad of physiological and pathological processes.[2] The length and branching of the N-alkyl substituents on tryptamine and related indoleamines are known to significantly modulate receptor affinity and functional activity.[3]
A. Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
While specific binding data for N-propylated indol-5-amines are not extensively published, data from structurally related N,N-dipropyl tryptamine derivatives provide valuable insights. For instance, N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine has been shown to exhibit notable affinity for several 5-HT₁ receptor subtypes.[4]
| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₁Dα (Ki, nM) | 5-HT₁Dβ (Ki, nM) |
| N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 18 | 40 | >1000 |
Table 1: Representative binding affinities of a structurally related N,N-dipropyl indole derivative at cloned human 5-HT₁ receptors.[4]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from transfected cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, and various salts to maintain physiological pH and ionic strength.
-
Incubation: The assay is performed in microplates, where a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Detection: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove non-specifically bound radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.
B. Functional Activity: Agonism and Antagonism
Beyond simply binding to a receptor, it is crucial to determine the functional consequence of this interaction. N-propylated indol-5-amines can act as agonists (activating the receptor), antagonists (blocking the action of the endogenous ligand), or inverse agonists (reducing the basal activity of the receptor). Functional activity is typically assessed using cell-based assays that measure the downstream signaling events following receptor activation.
1. Gαi/o-Coupled Receptors (e.g., 5-HT₁ₐ): cAMP Inhibition Assays
Many 5-HT₁ receptors are coupled to the inhibitory G-protein, Gαi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating: CHO or HEK293 cells stably expressing the 5-HT₁ₐ receptor are cultured and plated in 96- or 384-well plates.
-
Forskolin Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and the potency (EC₅₀ or IC₅₀) and efficacy (Emax) are determined.
2. Gαq/11-Coupled Receptors (e.g., 5-HT₂ₐ): Calcium Flux Assays
The 5-HT₂ family of receptors primarily couple to the Gαq/11 G-protein.[4] Activation of this pathway leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture and Dye Loading: HEK293 cells expressing the 5-HT₂ₐ receptor are plated in black-walled, clear-bottom microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).[2]
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The baseline fluorescence is measured, and then the test compound is added. The change in fluorescence intensity over time is recorded.[2]
-
Data Analysis: The peak fluorescence response is used to determine the potency (EC₅₀) and efficacy (Emax) of the compound.
Sources
1-propyl-1H-indol-5-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] Within this vast chemical space, N-alkylated 5-aminoindoles represent a class of intermediates with considerable potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-propyl-1H-indol-5-amine hydrochloride (CAS No. 1221725-79-6), a key building block for drug discovery and development. This document is intended to serve as a vital resource for researchers, offering insights into its molecular characteristics, handling, and potential applications, thereby facilitating its effective utilization in the laboratory.
Molecular and Physicochemical Profile
1-propyl-1H-indol-5-amine hydrochloride is an organic compound presented as a hydrochloride salt to enhance its stability and solubility in aqueous media. The presence of the primary amine at the 5-position and the propyl group at the N-1 position of the indole ring provides two key points for chemical modification, making it a versatile precursor in synthetic chemistry.
Chemical Structure
The molecular structure of 1-propyl-1H-indol-5-amine hydrochloride is characterized by a bicyclic indole ring system. A propyl group is attached to the nitrogen atom of the indole ring (position 1), and an amine group is substituted at position 5 of the benzene ring portion of the indole nucleus. The hydrochloride salt is formed with the amino group.
Caption: Chemical structure of 1-propyl-1H-indol-5-amine hydrochloride.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1221725-79-6 | [2][3] |
| Molecular Formula | C₁₁H₁₄N₂·HCl | [2] |
| Molecular Weight | 210.70 g/mol | [2] |
| Purity | ≥95% | [2][3] |
| Appearance | Data not available (typically a solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available (expected to have some solubility in water and polar organic solvents like methanol and DMSO) |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1-propyl-1H-indol-5-amine hydrochloride.
Causality in Experimental Choices:
-
N-propylation: The choice of a base like potassium carbonate and a polar aprotic solvent such as DMF is standard for SN2 reactions on the indole nitrogen. This facilitates the deprotonation of the indole NH, creating a nucleophile that readily attacks the electrophilic carbon of propyl bromide.
-
Nitro Reduction: The reduction of an aromatic nitro group is a classic transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are also effective and can sometimes be more suitable depending on the presence of other functional groups.
-
Salt Formation: The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. This is often performed to improve the compound's stability, crystallinity, and handling properties, which is particularly important for pharmaceutical intermediates.
Chemical Stability and Reactivity
The product is reported to be chemically stable under standard ambient conditions (room temperature). However, it is noted to be sensitive to air and light, suggesting that it should be stored under an inert atmosphere and protected from light to prevent degradation. The primary amine group is a key reactive site, capable of undergoing a variety of reactions such as acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The indole ring itself can also participate in electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.
Spectroscopic and Analytical Characterization
While experimental spectral data for 1-propyl-1H-indol-5-amine hydrochloride is not widely available, this section outlines the expected characteristics and a standard analytical protocol for purity determination.
Expected Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the indole nitrogen). The aromatic protons of the indole ring would appear in the aromatic region, with their splitting patterns and chemical shifts influenced by the amine and propyl substituents. The protons of the pyrrole part of the indole ring would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the three distinct carbons of the propyl group and the carbon atoms of the indole ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₁₄N₂), with a mass of 174.12 g/mol . Fragmentation patterns would likely involve the loss of the propyl group and other characteristic cleavages of the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.
Analytical Protocol: Purity Determination by HPLC
The purity of 1-propyl-1H-indol-5-amine hydrochloride can be reliably determined using reverse-phase high-performance liquid chromatography (HPLC). The following is a representative protocol that should be optimized for specific instrumentation and requirements.
Methodology:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the compound's aromatic and moderately polar nature.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities with different polarities. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition (90% A / 10% B).
Self-Validating System: The protocol's trustworthiness is enhanced by including system suitability tests. This involves injecting a standard solution to verify parameters like peak symmetry (tailing factor), theoretical plates, and retention time reproducibility before analyzing any samples. A calibration curve with known concentrations should also be run to ensure linearity and accuracy of quantification.
Caption: General workflow for HPLC purity analysis.
Safety and Handling
1-propyl-1H-indol-5-amine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Acute Toxicity (Dermal): Toxic in contact with skin.
-
Eye Irritation: Causes serious eye irritation.
-
Aquatic Hazard: Very toxic to aquatic life.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and 5-aminoindoles are valuable intermediates for the synthesis of a wide range of biologically active molecules. The primary amine at the 5-position serves as a versatile synthetic handle for introducing various pharmacophoric groups through reactions like amide bond formation, reductive amination, or the construction of new heterocyclic rings. The N-propyl group modulates the lipophilicity and metabolic stability of the molecule and can influence its binding to biological targets.
While specific applications of 1-propyl-1H-indol-5-amine hydrochloride are not extensively documented in publicly available literature, its structure suggests potential as a precursor for compounds targeting:
-
Serotonin (5-HT) Receptors: Many indole-based compounds are known to interact with various 5-HT receptor subtypes, which are implicated in a range of neurological and psychiatric disorders.
-
Kinase Inhibitors: The indole scaffold is found in several kinase inhibitors used in oncology. The 5-amino group can be a key interaction point within the ATP-binding site of kinases.
-
Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal properties.
The utility of this compound lies in its ability to be readily incorporated into combinatorial libraries for high-throughput screening, enabling the rapid exploration of chemical space around the N-propyl-5-aminoindole core.
Conclusion
1-propyl-1H-indol-5-amine hydrochloride is a valuable chemical intermediate for researchers in drug discovery and development. Its bifunctional nature, with reactive sites at the N-1 and C-5 positions, allows for diverse synthetic elaborations. While detailed experimental data on its physical properties and spectroscopy are limited, this guide provides a comprehensive overview of its known characteristics, a plausible synthetic approach, a robust analytical method for quality control, and essential safety information. By understanding these core attributes, scientists can effectively and safely utilize this compound to synthesize novel molecules with the potential for significant therapeutic impact.
References
-
Ameixner, 1-propyl-1H-indol-5-amine hydrochloride. Available at: [Link] (Accessed January 18, 2026).
-
Ark Pharm, Inc., 1-propyl-1H-indol-5-amine hydrochloride. Available at: [Link] (Accessed January 18, 2026).
-
V. A. Ogurtsov and O. A. Rakitin, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, Molbank2021 , 2021(3), M1248. Available at: [Link] (Accessed January 18, 2026).
-
Nandakumar, M. et al., Biomedical Importance of Indoles, Molecules2013 , 18(6), 6620-6662. Available at: [Link] (Accessed January 18, 2026).
Sources
The Enigmatic Intermediate: Deconstructing CAS 1221725-79-6
An In-Depth Examination for the Advanced Researcher
Introduction: In the vast landscape of chemical compounds utilized in research and development, some molecules stand out for their well-defined biological activities and extensive documentation. Others, however, remain in the realm of synthetic novelty, their potential applications yet to be fully elucidated. CAS 1221725-79-6, chemically identified as 1-propyl-1H-indol-5-amine hydrochloride, currently falls into the latter category. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is known about this compound and, more importantly, illuminating the path for future investigation.
While extensive research has been conducted on the broader family of indole derivatives, revealing their significance in medicinal chemistry, CAS 1221725-79-6 itself remains a sparsely documented entity. Publicly available scientific literature and databases lack specific studies detailing its mechanism of action, biological targets, or defined research applications. Its primary characterization is as a commercially available chemical intermediate, suggesting its potential role in the synthesis of more complex molecules.
This guide will, therefore, take a deductive approach. By examining the structural features of 1-propyl-1H-indol-5-amine hydrochloride and drawing parallels with well-researched indole analogs, we can hypothesize potential avenues of research and outline experimental workflows to characterize its biological significance.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in any research setting.
Table 1: Physicochemical Properties of 1-propyl-1H-indol-5-amine hydrochloride
| Property | Value | Source |
| CAS Number | 1221725-79-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₅ClN₂ | Chemical Supplier Catalogs |
| Molecular Weight | 210.71 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | 1-propyl-1H-indol-5-amine;hydrochloride | Chemical Supplier Catalogs |
| Canonical SMILES | CCCNc1ccc2[nH]cc(C)c2c1.Cl | Chemical Supplier Catalogs |
| Appearance | Solid (form may vary) | General Chemical Properties |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
Part 2: The Indole Scaffold - A Gateway to Biological Activity
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design.
Diagram 1: The Core Indole Scaffold and Key Functionalization Points
Caption: Potential synthetic pathways originating from CAS 1221725-79-6.
Experimental Protocol: Synthesis of an Amide Library
-
Dissolution: Dissolve 1-propyl-1H-indol-5-amine hydrochloride (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) to neutralize the hydrochloride salt and free the primary amine.
-
Acylating Agent: In a separate flask, dissolve the desired acyl chloride or carboxylic acid (1.1 eq.) in the same solvent. If using a carboxylic acid, add a coupling agent (e.g., HBTU or EDCI, 1.1 eq.).
-
Reaction: Slowly add the acylating agent solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesis 2: Direct Biological Activity Screening
While it may be an intermediate, 1-propyl-1H-indol-5-amine hydrochloride could possess inherent biological activity. A logical first step is to screen it against a panel of common biological targets, particularly those known to interact with indole-containing molecules.
Table 2: Suggested Initial Biological Screening Panel
| Target Class | Rationale |
| Serotonin (5-HT) Receptors | The indole scaffold is the core of serotonin. Many 5-substituted indoles are potent 5-HT receptor ligands. |
| Monoamine Oxidase (MAO) | Indoleamine-2,3-dioxygenase and other enzymes involved in tryptophan metabolism are potential targets. |
| Kinases | The indole nucleus is a common feature in many kinase inhibitors. |
| Dopamine Receptors | Structural similarities to dopamine and other catecholamines warrant investigation. |
| Histone Deacetylases (HDACs) | Some indole derivatives have shown HDAC inhibitory activity. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Compound Preparation: Prepare a stock solution of CAS 1221725-79-6 in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified time.
-
Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 4: Future Directions and Conclusion
The journey to understanding the full potential of CAS 1221725-79-6 is just beginning. The lack of existing research presents a unique opportunity for novel discoveries. The initial steps should focus on:
-
Systematic derivatization: To build a library of analogs for SAR studies.
-
Broad biological screening: To identify potential therapeutic areas.
-
Computational modeling: To predict potential binding modes and guide future synthetic efforts.
References
As of the date of this publication, there are no specific research articles detailing the applications of CAS 1221725-79-6. The information presented is based on general chemical principles and data available from chemical supplier catalogs. Researchers are encouraged to consult scientific databases such as SciFinder, Reaxys, and PubMed for the most current literature on related indole derivatives.
A Predictive Analysis of the NMR Spectral Data of 1-propyl-1H-indol-5-amine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3] This guide presents a comprehensive, in-depth predictive analysis of the ¹H and ¹³C NMR spectral data for 1-propyl-1H-indol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages foundational NMR principles and comparative data from analogous structures to construct a reliable predictive framework. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and verify the NMR spectra of this molecule and its derivatives, thereby accelerating research and development timelines.
Introduction: The Role of NMR in Characterizing Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the indole ring, such as through N-alkylation and substitution on the benzene ring, allows for the fine-tuning of a compound's pharmacological properties. 1-propyl-1H-indol-5-amine, and its hydrochloride salt, represents a key intermediate for the synthesis of a wide range of bioactive molecules.
The unambiguous confirmation of its chemical structure is the first critical step following synthesis. NMR spectroscopy is the most powerful tool for this purpose, offering detailed information on the molecule's carbon-hydrogen framework.[4][5] This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 1-propyl-1H-indol-5-amine hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify their synthetic products and quickly identify any unexpected byproducts.
Foundational Principles for Predictive NMR Analysis of Substituted Indoles
The predicted NMR spectrum of 1-propyl-1H-indol-5-amine hydrochloride is derived from an understanding of how its structural features influence the magnetic environment of each nucleus.
-
The Indole Ring System: The bicyclic aromatic system of indole gives rise to characteristic chemical shifts. The protons and carbons of the electron-rich pyrrole ring generally resonate at different frequencies than those of the benzene ring. The indole nitrogen's lone pair participation in the aromatic system significantly influences the electron density across the rings.
-
Effect of the N-Propyl Group: The introduction of a propyl group at the N-1 position will cause a downfield shift for the adjacent C-2 and C-7a carbons and their attached protons due to inductive effects and changes in the electronic structure. The alkyl protons of the propyl group itself will exhibit characteristic shifts and multiplicities based on their proximity to the indole nitrogen. N-alkylation of indoles typically results in an upfield shift of the nitrogen signal, which in turn influences the attached carbons and protons.
-
Effect of the 5-Amino Group: The amino group at the C-5 position is a strong electron-donating group through resonance. This increases the electron density at the ortho (C-4 and C-6) and para (C-7) positions of the benzene ring, causing a significant upfield (shielding) effect on the attached protons and carbons compared to unsubstituted indole.
-
Effect of Protonation (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the most basic site, the 5-amino group, to form an anilinium-type ion (-NH₃⁺). This protonation dramatically alters the electronic effect of the substituent. The -NH₃⁺ group is strongly electron-withdrawing, which will deshield the aromatic ring, causing the protons and carbons, particularly at the ortho (C-4, C-6) and para (C-7) positions, to shift significantly downfield compared to the free base.
Predicted ¹H NMR Spectral Data for 1-propyl-1H-indol-5-amine Hydrochloride
The following table outlines the predicted ¹H NMR spectral data. These predictions are based on the analysis of substituent effects and comparison with known data for N-alkyl indoles, 5-aminoindole, and protonated anilines. The spectrum is predicted for a polar, deuterated solvent like DMSO-d₆, which is suitable for hydrochloride salts.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-2 | ~7.5 - 7.7 | d | J ≈ 3.0 | 1H | Downfield due to proximity to N-1 and deshielding from the protonated amino group's electron-withdrawing effect. Coupled to H-3. |
| H-3 | ~6.6 - 6.8 | d | J ≈ 3.0 | 1H | Upfield relative to H-2, coupled to H-2. |
| H-4 | ~7.8 - 8.0 | d | J ≈ 8.8 | 1H | Significantly downfield due to the ortho position relative to the electron-withdrawing -NH₃⁺ group. Coupled to H-6. |
| H-6 | ~7.3 - 7.5 | dd | J ≈ 8.8, 2.0 | 1H | Downfield shift due to the ortho position to the -NH₃⁺ group, but less so than H-4. Coupled to H-4 and H-7. |
| H-7 | ~7.9 - 8.1 | d | J ≈ 2.0 | 1H | Expected to be a singlet-like doublet due to a small meta-coupling with H-6. Shifted downfield due to the overall deshielding of the ring. |
| -NH₃⁺ | ~9.0 - 10.0 | br s | - | 3H | Broad singlet due to proton exchange and quadrupolar broadening from the nitrogen. Significantly downfield due to the positive charge. |
| N-CH₂- (H-1') | ~4.2 - 4.4 | t | J ≈ 7.0 | 2H | Methylene group attached to the indole nitrogen, shifted downfield. Triplet due to coupling with H-2'. |
| -CH₂- (H-2') | ~1.8 - 2.0 | sextet | J ≈ 7.0 | 2H | Methylene group of the propyl chain. Sextet due to coupling with H-1' and H-3'. |
| -CH₃ (H-3') | ~0.9 - 1.1 | t | J ≈ 7.0 | 3H | Terminal methyl group of the propyl chain, in the typical aliphatic region. Triplet due to coupling with H-2'. |
graph "1_propyl_1H_indol_5_amine_hydrochloride_H" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [style=bold];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.7!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.5!"]; C7a [label="C", pos="0,1.2!"]; N5_amine [label="N⁺H₃", pos="-3.6,-1.7!", fontcolor="#EA4335"]; C1_propyl [label="CH₂", pos="-0.5,2.4!"]; C2_propyl [label="CH₂", pos="-1.8,3.0!"]; C3_propyl [label="CH₃", pos="-3.1,2.4!"];
H2 [label="H-2", pos="2.0,1.0!", fontcolor="#4285F4"]; H3 [label="H-3", pos="2.0,-1.0!", fontcolor="#4285F4"]; H4 [label="H-4", pos="-1.2,-2.7!", fontcolor="#4285F4"]; H6 [label="H-6", pos="-3.4,0.5!", fontcolor="#4285F4"]; H7 [label="H-7", pos="-1.2,1.5!", fontcolor="#4285F4"]; H1_propyl [label="H-1'", pos="0.5,3.0!", fontcolor="#34A853"]; H2_propyl [label="H-2'", pos="-1.8,4.0!", fontcolor="#34A853"]; H3_propyl [label="H-3'", pos="-4.1,3.0!", fontcolor="#34A853"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; C5 -- N5_amine; N1 -- C1_propyl; C1_propyl -- C2_propyl; C2_propyl -- C3_propyl;
// Edges for H atoms C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6; C7 -- H7; }
Caption: Molecular structure with proton labeling.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below. The deshielding effect of the protonated amino group is expected to be pronounced on the carbons of the benzene ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~125 - 128 | Influenced by the N-propyl group. |
| C-3 | ~102 - 105 | Typically one of the most upfield carbons in the indole ring. |
| C-3a | ~128 - 131 | Bridgehead carbon, shifted slightly downfield. |
| C-4 | ~115 - 118 | Downfield shift due to the ortho -NH₃⁺ group. |
| C-5 | ~135 - 138 | Carbon bearing the -NH₃⁺ group, significantly deshielded. |
| C-6 | ~120 - 123 | Downfield shift due to the ortho -NH₃⁺ group. |
| C-7 | ~112 - 115 | Less affected by the -NH₃⁺ group at the meta position. |
| C-7a | ~138 - 141 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
| N-CH₂- (C-1') | ~45 - 48 | Methylene carbon attached to nitrogen. |
| -CH₂- (C-2') | ~22 - 25 | Central methylene of the propyl group. |
| -CH₃ (C-3') | ~11 - 14 | Terminal methyl carbon. |
graph "1_propyl_1H_indol_5_amine_hydrochloride_C" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [style=bold];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C-2", pos="1.2,0.5!", fontcolor="#EA4335"]; C3 [label="C-3", pos="1.2,-0.5!", fontcolor="#EA4335"]; C3a [label="C-3a", pos="0,-1.2!", fontcolor="#EA4335"]; C4 [label="C-4", pos="-1.2,-1.7!", fontcolor="#EA4335"]; C5 [label="C-5", pos="-2.4,-1.2!", fontcolor="#EA4335"]; C6 [label="C-6", pos="-2.4,0!", fontcolor="#EA4335"]; C7 [label="C-7", pos="-1.2,0.5!", fontcolor="#EA4335"]; C7a [label="C-7a", pos="0,1.2!", fontcolor="#EA4335"]; N5_amine [label="N⁺H₃", pos="-3.6,-1.7!"]; C1_propyl [label="C-1'", pos="-0.5,2.4!", fontcolor="#FBBC05"]; C2_propyl [label="C-2'", pos="-1.8,3.0!", fontcolor="#FBBC05"]; C3_propyl [label="C-3'", pos="-3.1,2.4!", fontcolor="#FBBC05"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; C5 -- N5_amine; N1 -- C1_propyl; C1_propyl -- C2_propyl; C2_propyl -- C3_propyl; }
Caption: Molecular structure with carbon labeling.
Standard Operating Protocol for NMR Data Acquisition
To obtain high-quality experimental data for structural verification, a standardized protocol is essential.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-15 mg of 1-propyl-1H-indol-5-amine hydrochloride for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). Add approximately 0.6-0.7 mL of the solvent to the vial.[6]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although for many modern spectrometers, referencing to the residual solvent peak is sufficient.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the number of scans (typically 1024 or more, as ¹³C has a low natural abundance).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
Acquire the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Advanced Structural Confirmation: The Role of 2D NMR
While 1D NMR provides a wealth of information, 2D NMR techniques are invaluable for unambiguous assignment of all signals, especially for novel compounds.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity within the propyl chain and the indole ring. For example, a cross-peak between the signals at ~4.3 ppm and ~1.9 ppm would confirm the H-1' to H-2' coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, the N-CH₂ protons (H-1') should show correlations to C-2 and C-7a of the indole ring.
Conclusion
This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 1-propyl-1H-indol-5-amine hydrochloride. By understanding the underlying principles of substituent effects and leveraging comparative data, researchers can approach the structural verification of this and related molecules with greater confidence and efficiency. The provided experimental protocols offer a standardized method for obtaining high-quality data. For absolute structural confirmation of a newly synthesized batch, the use of 2D NMR techniques is strongly recommended. This predictive guide serves as a valuable preliminary tool in the dynamic and data-driven field of pharmaceutical research.
References
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. moravek.com [moravek.com]
- 5. youtube.com [youtube.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Predicting the Mechanism of Action of Substituted Indoleamines: An Integrated Computational and Experimental Workflow
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted indoleamines represent a vast and pharmacologically rich chemical space, encompassing classic psychedelics, modern therapeutics for migraine and depression, and promising new chemical entities for a range of neuropsychiatric disorders.[1][2][3] A defining characteristic of this class is that minor structural modifications to the core indoleamine scaffold can dramatically alter the mechanism of action (MoA), shifting a compound's profile from a potent agonist at one receptor subtype to an antagonist at another, or inducing functional selectivity (biased agonism). Predicting this activity a priori is a central challenge in modern drug discovery. This guide details an integrated, iterative workflow that synergizes computational modeling with targeted in-vitro validation to de-risk and accelerate the discovery of novel indoleamines with tailored pharmacological profiles. We move beyond a simple listing of techniques to explain the causal logic behind each experimental choice, providing a self-validating system for MoA prediction.
The Indoleamine Landscape and Its Primary Targets
The indoleamine backbone, derived from the amino acid tryptophan, is a privileged scaffold in neuropharmacology.[4] Its derivatives primarily interact with monoaminergic systems, with the most significant targets being serotonin (5-hydroxytryptamine, or 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs).[5][6]
Key targets for predicting the MoA of substituted indoleamines include:
-
5-HT₂A Receptor: A Gq-coupled receptor, its activation is the canonical mechanism for the psychoactive effects of classic psychedelics like LSD and psilocybin.[7] It is a primary target for novel antidepressants and antipsychotics.[8][9]
-
5-HT₁A Receptor: A Gi-coupled receptor, it acts as a somatodendritic autoreceptor in raphe nuclei and is a key target for anxiolytic and antidepressant drugs.[6]
-
Other 5-HT Receptors (5-HT₁B, 5-HT₂C, etc.): These receptors modulate various physiological processes and are crucial for determining a compound's overall selectivity and side-effect profile.[5][6]
-
Indoleamine 2,3-dioxygenase (IDO1): A heme-containing enzyme that catabolizes tryptophan, IDO1 is an emerging target in immuno-oncology and for treating depression.[10][11][12][13]
The fundamental challenge lies in the structure-activity relationship (SAR), where subtle changes, such as the position of a methoxy group or the nature of the N-alkyl substituent, dictate binding affinity, functional efficacy, and subtype selectivity.[14][15][16]
The Predictive Engine: A Multi-Scale In-Silico Approach
Computational modeling serves as the first-pass filter, allowing for the rapid, cost-effective screening of vast chemical libraries to prioritize compounds for synthesis and experimental validation.[17] This predictive engine relies on a tiered approach, from static docking to dynamic simulations and machine learning.
Target-Based Prediction: Interrogating the Binding Pocket
When a high-resolution structure of the target receptor is available (either from crystallography, cryo-EM, or a high-quality homology model), we can directly model the ligand-receptor interaction.
This protocol predicts the binding pose and estimates the binding affinity of a novel compound.
-
Receptor Preparation:
-
Obtain a high-resolution crystal or cryo-EM structure of the human 5-HT₂A receptor (e.g., from the Protein Data Bank).
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein structure: add hydrogens, assign bond orders, remove water molecules beyond the active site, and perform a constrained energy minimization to relieve steric clashes. The causality here is to ensure the receptor is in a chemically correct and energetically favorable state for docking.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the substituted indoleamine ligand.
-
Use a tool like LigPrep to enumerate possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the protonation state of the amine is essential for key interactions in the binding pocket.
-
-
Grid Generation:
-
Define the binding site (the "docking grid") based on the location of the co-crystallized ligand or known key binding residues (e.g., Asp155 in transmembrane helix 3). The grid defines the search space for the docking algorithm.
-
-
Docking Execution:
-
Utilize a docking program like Glide or AutoDock Vina to dock the prepared library of ligands into the receptor grid.[18] These algorithms systematically sample ligand conformations and orientations within the active site, scoring them based on a function that approximates binding free energy.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses. Look for key interactions known to be important for 5-HT₂A agonism, such as the salt bridge between the ligand's protonated amine and Asp155, and aromatic stacking with key phenylalanine and tryptophan residues.[19] The docking score provides a quantitative estimate of binding affinity to rank-order compounds.[20]
-
Caption: In-Silico Target-Based Prediction Workflow.
Ligand-Based and AI-Driven Prediction
In the absence of a reliable receptor structure, or to complement target-based methods, machine learning models can predict GPCR-ligand interactions.[21][22] These models are trained on large datasets of known GPCRs and ligands, learning the complex relationships between chemical structures and biological activity.[23] Modern deep learning approaches, using techniques like graph convolutional networks, can achieve high accuracy in predicting whether a compound will bind to a specific GPCR.[24]
The Validation Gauntlet: In-Vitro Characterization
Computational predictions are hypotheses that must be tested experimentally. A tiered in-vitro strategy provides a self-validating system to confirm binding, determine functional activity, and elucidate the precise MoA.
Tier 1: Confirming Target Engagement with Binding Assays
The first step is to confirm that the prioritized compounds physically bind to the target receptor. The gold-standard method is the competitive radioligand binding assay.
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₂A).
-
Materials:
-
Cell membranes expressing a high density of the target receptor (e.g., HEK293 cells stably transfected with human 5-HT₂A).
-
A suitable radioligand with high affinity and selectivity for the receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding agent (a high concentration of a known ligand, e.g., 10 µM spiperone).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, assay buffer, and the non-specific binding agent.
-
Competition Wells: Add cell membranes, radioligand, assay buffer, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any residual unbound radioligand.
-
Quantification: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Summarize binding data in a table to facilitate comparison of potency and selectivity.
| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | D₂ Kᵢ (nM) |
| Ligand X | 15.2 | >1000 | 85.7 | >1000 |
| Ligand Y | 250.1 | 25.3 | 450.6 | 150.3 |
| Serotonin | 20.5 | 5.1 | 10.3 | >1000 |
Tier 2: Determining Functional Activity (Agonist, Antagonist, or Inverse Agonist)
Once binding is confirmed, the next crucial step is to determine what the compound does at the receptor. Functional assays measure the downstream cellular response following receptor activation.[25] For Gq-coupled receptors like 5-HT₂A, calcium mobilization is a robust readout.[26]
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
This protocol measures the increase in intracellular calcium following receptor activation by an agonist.
-
Cell Preparation: Plate cells stably expressing the 5-HT₂A receptor in a black, clear-bottom 96- or 384-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells. The dye's fluorescence intensity increases dramatically upon binding to free calcium.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the test compounds (in serial dilutions for dose-response curves) to the wells while simultaneously monitoring fluorescence.
-
Data Acquisition: Measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium signal.
-
Data Analysis:
-
For each well, calculate the peak fluorescence response over the baseline.
-
Plot the response against the log concentration of the agonist to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response model to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (like serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Tier 3: Uncovering Functional Selectivity (Biased Agonism)
Advanced MoA prediction requires understanding if a ligand preferentially activates one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This "biased agonism" is critical, as the β-arrestin pathway is often associated with receptor desensitization and different physiological outcomes.
Caption: Functional Selectivity (Biased Agonism) at a GPCR.
This protocol measures the recruitment of β-arrestin to the activated receptor, a key step in a separate signaling cascade.
-
Assay Principle: Utilize an assay technology such as PathHunter (DiscoverX) or Tango (Thermo Fisher), which employs enzyme fragment complementation. In this system, the receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the complementing part.
-
Cell Culture: Use cells engineered to express the tagged receptor and β-arrestin.
-
Compound Treatment: Add test compounds (agonists) to the cells and incubate.
-
Signal Detection: If the agonist induces β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme. Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.
-
Data Analysis: Measure the luminescent signal. Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values for β-arrestin recruitment. By comparing the potency and efficacy of a compound in the G-protein assay (e.g., calcium flux) versus the β-arrestin assay, a "bias factor" can be calculated to quantify functional selectivity.
Synthesis and Future Outlook
The journey from a substituted indoleamine structure to a predicted mechanism of action is an iterative cycle of computational prediction and experimental validation. By starting with in-silico methods to screen and prioritize candidates, we can focus precious laboratory resources on the most promising molecules. Subsequent tiered in-vitro assays provide a self-validating workflow, confirming target binding, quantifying functional activity, and dissecting nuanced pharmacology like biased agonism.
The resurgence of interest in psychedelic medicine and the continuous need for novel CNS therapeutics have invigorated this field.[27][28][29] The integration of artificial intelligence and machine learning is set to further revolutionize this process, enabling more accurate predictions from larger and more diverse chemical libraries.[2] This integrated workflow provides a robust framework for navigating the complex pharmacology of substituted indoleamines, ultimately accelerating the path from chemical concept to clinical candidate.
References
-
Psychedelics Drug Development Tracker. (n.d.). Psychedelic Alpha. Retrieved from [Link]
-
Castledine, R. (n.d.). Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers. Arcinova. Retrieved from [Link]
-
Kim, S., et al. (2015). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. PLoS One, 10(4), e0122719. Retrieved from [Link]
-
Kooistra, A. J., et al. (2016). Characterization of Ligand Binding to GPCRs Through Computational Methods. Methods in Molecular Biology, 1412, 231-53. Retrieved from [Link]
-
Shah, F., et al. (2020). A computational model for GPCR-ligand interaction prediction. Journal of Integrative Bioinformatics, 17(2-3). Retrieved from [Link]
-
Shah, F., et al. (2020). A computational model for GPCR-ligand interaction prediction. ResearchGate. Retrieved from [Link]
-
BayBridge Bioscience. (2022). The Rise of Psychedelic Drug Discovery in the Biotech Industry. Retrieved from [Link]
-
Luo, S., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 24(6), bbad371. Retrieved from [Link]
-
MMS Holdings. (2023). Psychedelic Drug Development: FDA Guidance. Retrieved from [Link]
-
The Psychedelic Therapeutics and Drug Development Conference. (n.d.). Retrieved from [Link]
-
Erland, L. A. E., & Saxena, P. K. (2022). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Plant Cell Reports, 41(1), 3-19. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Nagano, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1037-1042. Retrieved from [Link]
-
Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity. Nature, 610(7932), 582-591. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
-
Khan, I., et al. (2022). Molecular docking parameters for the interaction of isolated indole compounds (5-8) with 5-HT 1A serotonin receptor. ResearchGate. Retrieved from [Link]
-
Forneris, F., et al. (2010). Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. Current Drug Targets, 11(6), 717-728. Retrieved from [Link]
-
Canal, C. E., et al. (2013). Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands. Journal of Pharmacology and Experimental Therapeutics, 347(3), 696-707. Retrieved from [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
La Regina, G., et al. (2008). Synthesis, Structure-Activity Relationships and Molecular Modeling Studies of New Indole Inhibitors of Monoamine Oxidases A and B. Bioorganic & Medicinal Chemistry, 16(22), 9729-9740. Retrieved from [Link]
-
Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT₂A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Retrieved from [Link]
-
Yu, A. M. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 298-305. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. Retrieved from [Link]
-
Kalathil, M. K., et al. (2012). Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. ResearchGate. Retrieved from [Link]
-
Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. eScholarship, University of California. Retrieved from [Link]
-
McFadden, K., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(22), 10250-10254. Retrieved from [Link]
-
Feng, Y., et al. (2019). N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase. Journal of Medicinal Chemistry, 62(21), 9918-9937. Retrieved from [Link]
-
Lessin, A. W., et al. (1967). The central stimulant properties of some substituted indolylalkylamines and β-carbolines and their activities as inhibitors of monoamine oxidase and the uptake of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, 31(1), 179-195. Retrieved from [Link]
-
Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
-
Li, D., et al. (2021). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 9, 755100. Retrieved from [Link]
Sources
- 1. Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers | Arcinova [arcinova.com]
- 2. The Rise of Psychedelic Drug Discovery in the Biotech Industry — BayBridge [baybr.com]
- 3. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. escholarship.org [escholarship.org]
- 8. Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 17. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A computational model for GPCR-ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 26. innoprot.com [innoprot.com]
- 27. psychedelicalpha.com [psychedelicalpha.com]
- 28. mmsholdings.com [mmsholdings.com]
- 29. psychedelics-conference.com [psychedelics-conference.com]
A Comparative Analysis of 1-propyl-1H-indol-5-amine as a Free Base and its Hydrochloride Salt: A Technical Guide for Drug Development
Abstract
The conversion of an active pharmaceutical ingredient (API) from its free base form to a salt is a critical and strategic step in drug development.[1][2] This decision profoundly impacts the API's physicochemical properties, which in turn dictate its bioavailability, stability, and manufacturability.[1][2] This guide uses 1-propyl-1H-indol-5-amine, a representative indole derivative, as a model to provide an in-depth technical exploration of the core differences between a free base and its hydrochloride (HCl) salt. Indole derivatives are a significant class of compounds in medicinal chemistry, known for their wide-ranging therapeutic potential.[3][4][5][6] We will detail the standard analytical workflows used to characterize these forms, explain the causal relationships behind experimental choices, and present scientifically plausible, illustrative data to guide researchers and drug development professionals.
Introduction: The Rationale for Salt Formation
In pharmaceutical development, approximately 50% of all drug molecules are administered as salts.[1] The primary reason for this is the significant enhancement of key properties that are often suboptimal in the free form of the API.[2][7] For amine-containing compounds like 1-propyl-1H-indol-5-amine, which are basic, the "free base" form often exhibits low aqueous solubility and may be chemically less stable.[8][9][10]
By reacting the basic amine with an acid—in this case, hydrochloric acid—we form an ammonium salt. This conversion is a fundamental strategy to overcome common development hurdles.[9][10]
Key Advantages of Hydrochloride Salt Formation:
-
Improved Solubility: Salt forms are generally more water-soluble than their corresponding free bases, which can lead to better dissolution in the gastrointestinal tract and consequently, improved bioavailability.[2][7][8]
-
Enhanced Stability: Crystalline salts are often more thermally stable and less reactive than the free base, contributing to a longer shelf life and more consistent product quality.[8][11]
-
Better Handling Properties: The free base might be an oil or a low-melting-point solid, which is difficult to purify, handle, and formulate.[1] A crystalline salt form typically has a higher melting point and well-defined particle properties, simplifying manufacturing processes.[1]
-
Controlled Release: The choice of salt form can be used to modify the drug's release profile, enabling the design of extended or delayed-release formulations.[8]
The decision to proceed with a salt form must be made early in the development process, as changing it at a later stage can trigger the need to repeat extensive toxicological and clinical studies, leading to significant delays and costs.[1]
Characterization of the Free Base vs. Hydrochloride Salt
A comprehensive suite of analytical techniques is employed to fully characterize and compare the solid-state properties of the free base and its salt form. The following sections detail these methods and present illustrative data for 1-propyl-1H-indol-5-amine.
Solid-State Structure: X-Ray Powder Diffraction (XRPD)
Expert Rationale: XRPD is the definitive technique for identifying the solid-state nature of a pharmaceutical material.[12][13][14] It provides a unique "fingerprint" of the crystal lattice. We use it to confirm two critical points: 1) that the free base and the HCl salt are different crystalline forms, and 2) to ensure that the synthesized salt is a single, crystalline phase and not a mixture or an amorphous (non-crystalline) material.[12][15] An amorphous form, while sometimes offering solubility advantages, can be physically unstable and may convert to a crystalline form over time.[1]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: A small amount (approx. 5-10 mg) of the sample powder is gently packed into a sample holder. A flat, smooth surface is crucial for high-quality data.
-
Instrument Setup: The analysis is performed using a diffractometer with a copper (Cu Kα) X-ray source.
-
Data Collection: The sample is scanned over a 2θ range of 2° to 40°, which is typically sufficient to capture the most characteristic diffraction peaks for pharmaceutical compounds.[14]
-
Data Analysis: The resulting diffraction pattern (Intensity vs. 2θ angle) is analyzed. Sharp peaks indicate a crystalline material, while a broad "halo" signifies an amorphous solid.[12]
Illustrative Data:
| Form | XRPD Pattern Description | Implication |
| Free Base | Exhibits a distinct set of sharp peaks at specific 2θ angles (e.g., 8.5°, 12.3°, 15.7°, 21.9°). | Confirms the material is crystalline and provides a unique fingerprint for this form. |
| HCl Salt | Shows a completely different pattern of sharp peaks (e.g., 10.1°, 14.8°, 19.5°, 25.4°, 28.2°). | Confirms the formation of a new, distinct crystalline entity. The different peak positions reflect a different packing arrangement of the molecules in the solid state.[12] |
Thermal Properties: DSC and TGA
Expert Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing the stability and physical properties of the API.[16] DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, or polymorphic transitions.[17][18][19] TGA measures the change in mass as a function of temperature, indicating decomposition or the loss of solvents/water.[20][21] For a salt, we expect a higher, sharper melting point compared to the free base, which is indicative of a more stable crystal lattice.[11]
Experimental Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Method: Heat the sample under a nitrogen atmosphere from 25°C to a temperature above its melting point (e.g., 250°C) at a constant rate, typically 10°C/min.
-
TGA Method: Heat the sample under a nitrogen atmosphere from 25°C to a high temperature (e.g., 400°C) at a rate of 10°C/min to observe mass loss.[20]
-
Data Analysis:
Illustrative Data:
| Form | DSC Melting Point (Onset) | TGA Decomposition (Onset) | Interpretation |
| Free Base | 85.2 °C | 195 °C | The lower melting point suggests weaker intermolecular forces in the crystal lattice. |
| HCl Salt | 210.5 °C | 225 °C | The significantly higher melting point indicates a much more stable crystal lattice due to strong ionic interactions. This is a highly desirable property for a drug substance.[11] |
Hygroscopicity: Dynamic Vapor Sorption (DVS)
Expert Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the air.[22] This is a critical parameter because moisture uptake can lead to physical changes (e.g., deliquescence, conversion to a hydrate) and chemical degradation, impacting stability and shelf life.[23][24] DVS is a gravimetric technique that precisely measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[22][25]
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place approximately 10 mg of the sample in the DVS instrument's microbalance.
-
Method:
-
Dry the sample under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.
-
Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates.[22][26]
-
Decrease the RH in the same steps back to 0% to assess desorption and hysteresis.
-
-
Data Analysis: Plot the percentage change in mass versus RH. The total mass gain at high humidity (e.g., 90% RH) is a key indicator of hygroscopicity.
Illustrative Data:
| Form | Mass Gain at 90% RH | Hygroscopicity Classification | Implication |
| Free Base | 0.8% | Slightly Hygroscopic | Low affinity for water vapor, suggesting good physical stability in typical storage conditions. |
| HCl Salt | 3.5% | Moderately Hygroscopic | The salt form shows a greater tendency to absorb moisture. This is not uncommon for salts and must be considered during formulation and packaging (e.g., may require desiccants or moisture-proof packaging).[11] |
Aqueous Solubility
Expert Rationale: Poor aqueous solubility is a primary reason for low and variable bioavailability of oral drugs.[2] The conversion to a salt form is one of the most effective strategies to increase solubility.[8][27] We typically measure kinetic solubility in early development for high-throughput screening, which involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[28][29][30][31] This mimics the conditions of many in-vitro biological assays.
Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[31]
-
Incubation: Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 6.8) to a final concentration that ensures precipitation.[31]
-
Equilibration: Shake the resulting suspension at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow it to reach a state of supersaturation and subsequent precipitation.[29]
-
Separation: Filter or centrifuge the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or LC-MS.[31]
Illustrative Data:
| Form | Kinetic Solubility at pH 6.8 | Fold Increase | Interpretation |
| Free Base | 8 µg/mL | - | Very low solubility, which would likely lead to poor oral absorption. Classified as poorly soluble according to the Biopharmaceutics Classification System (BCS).[32][33] |
| HCl Salt | 450 µg/mL | ~56x | A dramatic and significant increase in solubility. This enhancement is highly favorable for developing an orally bioavailable drug product.[2][11] |
Synthesis and Interconversion
The conversion from free base to hydrochloride salt is a straightforward acid-base reaction. This process is fundamental to the salt selection workflow in pharmaceutical development.
dot
Caption: Workflow for salt formation and characterization.
Summary and Strategic Implications
The comparative analysis of 1-propyl-1H-indol-5-amine free base and its hydrochloride salt clearly illustrates the profound impact of salt formation on critical physicochemical properties.
Comparative Summary Table:
| Property | Free Base | Hydrochloride Salt | Advantage for Development |
| Physical Form | Crystalline Solid | Crystalline Solid | Both are crystalline, which is preferred.[1] |
| Melting Point | Low (Illustrative: 85°C) | High (Illustrative: 210°C) | Salt: Higher thermal stability improves processing and shelf life.[11] |
| Aqueous Solubility | Very Low (Illustrative: 8 µg/mL) | High (Illustrative: 450 µg/mL) | Salt: Dramatically improved solubility is key for potential oral bioavailability.[2][7] |
| Hygroscopicity | Low (Illustrative: 0.8% gain) | Moderate (Illustrative: 3.5% gain) | Free Base: Lower hygroscopicity is simpler to handle, but the salt's hygroscopicity is manageable with proper formulation and packaging. |
| Chemical Stability | Potentially Lower | Generally Higher | Salt: Ionic nature often imparts greater resistance to chemical degradation.[8][11] |
dot
Caption: Relationship between salt formation and drug development outcomes.
Conclusion: For a basic compound like 1-propyl-1H-indol-5-amine, the hydrochloride salt form presents a vastly superior profile for drug development compared to the free base. The significant improvements in aqueous solubility and thermal stability are compelling advantages that directly address the primary risks associated with poor bioavailability and product instability. While the moderate hygroscopicity of the salt requires consideration, this is a standard formulation challenge that can be readily overcome. The data overwhelmingly supports the selection of the hydrochloride salt as the preferred form to advance into further preclinical and clinical development. This systematic approach of comparative characterization is a cornerstone of modern pharmaceutical science, ensuring the selection of a robust and reliable API form.[1][32]
References
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
- Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025). YouTube.
- Physiochemical assessment of pharmaceutical salt forms. (2024).
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. (2025).
- Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central.
- TGA results for APIs of captopril (a), metronidazole (b), sodium... (n.d.).
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science.
- Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020). PubMed.
- FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. (n.d.). ProPharma.
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023). Bentham Science.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011). American Pharmaceutical Review.
- CDER's Application of the USP Salt Policy. (n.d.). FDA.
- Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Surface Measurement Systems.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019–2023). (n.d.).
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- Dynamic Vapor Sorption. (n.d.). METTLER TOLEDO.
- Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid.
- Design, synthesis, and characterization of indole derivatives. (2025).
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs.
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010).
- Synthesis of 2-methyl-1-propyl-1H-indol-5-amine. (n.d.). Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). Semantic Scholar.
- Characterization of Pharmaceutical Materials with Modul
- Difference between amino acid free base and its hydrochloride salt? (2018).
- Aqueous Solubility Assay. (n.d.). Enamine.
- TGA thermogram of the APIs. (n.d.).
- Chemical Properties of Amines.
- Annex 4. (n.d.).
- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review.
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.).
- Crystallization of Ionic Salts for Calibration of Differential Scanning Calorimeters. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024).
- X-Ray Powder Diffraction: Pharmaceutical Solid-State Characteriz
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH.
- X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Outsourcing.
- X-ray Diffraction III: Pharmaceutical Applic
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com.
- Basicity of Amines and Ammonium Salt Form
- DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). TA Instruments.
- 1H-Indol-5-amine (5-Aminoindole). (n.d.). MedChemExpress.
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rjpdft.com [rjpdft.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. pharmtech.com [pharmtech.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals - TA Instruments [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. particletechlabs.com [particletechlabs.com]
- 23. public.jenck.com [public.jenck.com]
- 24. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 25. mt.com [mt.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pharmaoffer.com [pharmaoffer.com]
- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 29. asianpubs.org [asianpubs.org]
- 30. Aqueous Solubility Assay - Enamine [enamine.net]
- 31. researchgate.net [researchgate.net]
- 32. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 33. who.int [who.int]
Unlocking the Therapeutic Potential of 1-propyl-1H-indol-5-amine hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 1-propyl-1H-indol-5-amine hydrochloride, a substituted indoleamine with a chemical structure suggestive of significant pharmacological activity. In the absence of extensive direct research on this specific molecule, this document synthesizes established knowledge of the broader indole and indoleamine chemical classes to logically infer and prioritize potential biological targets. We present a detailed rationale for investigating this compound's interaction with key enzyme systems and receptor families, including monoamine oxidases and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. Furthermore, we outline robust, step-by-step experimental protocols for target validation, from initial binding and inhibition assays to cell-based functional studies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of novel indoleamine derivatives.
Introduction: The Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, neurotransmitters, and synthetic drugs.[1][2][3][4] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in human biology.[1][5] Derivatives of indole have been successfully developed into therapeutics for a wide array of conditions, including cancer, inflammation, and central nervous system disorders.[1][6][7]
1-propyl-1H-indol-5-amine hydrochloride is a relatively unexplored member of this chemical family. Its structure, featuring an N-propyl group and a 5-amino substitution on the indole ring, suggests a strong potential for interaction with biological targets that recognize endogenous indoleamines. This guide will dissect the chemical features of this molecule to propose and justify a focused strategy for identifying its primary therapeutic targets.
Physicochemical Properties and Structural Alerts
A thorough understanding of a compound's physicochemical properties is foundational to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 1-propyl-1H-indol-5-amine hydrochloride is sparse, its structure allows for several key inferences.
| Property | Inferred Characteristic | Rationale |
| Molecular Weight | 210.70 g/mol (hydrochloride salt) | Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of Five). |
| Lipophilicity | Moderately lipophilic | The indole ring and propyl group contribute to lipid solubility, while the amine hydrochloride provides aqueous solubility. |
| Hydrogen Bonding | Donor (amine) and acceptor (indole nitrogen) sites | Potential for specific interactions with target binding pockets. |
| Chemical Class | Substituted Indoleamine | Structurally analogous to serotonin and other neuroactive indoleamines.[5][8] |
The key structural alerts for pharmacological activity are the indoleamine core , which mimics serotonin, and the N-alkylation , which can modulate receptor subtype selectivity and metabolic stability.[9]
Primary Inferred Therapeutic Target: Monoamine Oxidase (MAO)
Rationale for MAO as a Target:
A substantial body of evidence points to indole derivatives as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[10][11][12] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[10] The structure of 1-propyl-1H-indol-5-amine hydrochloride, with its indole nucleus and amino group, bears a resemblance to known MAO substrates and inhibitors.
Proposed Mechanism: Competitive Inhibition
Based on studies of similar indole derivatives, it is hypothesized that 1-propyl-1H-indol-5-amine hydrochloride will act as a reversible and competitive inhibitor of MAO.[11] The indole ring is likely to interact with the hydrophobic active site of the enzyme, while the protonated amine may form key interactions with active site residues. The selectivity for MAO-A versus MAO-B will be a critical determinant of its therapeutic potential, with MAO-A inhibition being more associated with antidepressant effects and MAO-B inhibition with neuroprotective effects in conditions like Parkinson's disease.[10][13]
Experimental Validation Workflow: MAO Inhibition
The following workflow provides a systematic approach to validating MAO as a target.
Caption: Workflow for validating MAO inhibition.
Detailed Protocol: MAO-Glo™ Assay
This commercially available bioluminescent assay is a robust method for determining MAO-A and MAO-B inhibition.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A and MAO-B enzymes
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-propyl-1H-indol-5-amine hydrochloride in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer.
-
Enzyme Reaction:
-
Add 12.5 µL of MAO-A or MAO-B enzyme to each well.
-
Add 12.5 µL of the diluted compound or vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the MAO substrate provided in the kit.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and generate the luminescent signal by adding 50 µL of Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Inferred Therapeutic Target: Serotonin (5-HT) Receptors
Rationale for 5-HT Receptors as a Target:
Indoleamines are the archetypal ligands for serotonin receptors.[8] The structural similarity of 1-propyl-1H-indol-5-amine hydrochloride to serotonin suggests a high probability of interaction with one or more of the numerous 5-HT receptor subtypes.[14] These receptors are implicated in a vast range of physiological and pathological processes, including mood, anxiety, cognition, and migraine.[9][14] The specific substitutions on the indole ring will dictate the affinity and functional activity (agonist, antagonist, or partial agonist) at each subtype.
Proposed Interactions with 5-HT Receptor Subtypes
-
5-HT1A Receptors: The N-propyl group may confer agonist or partial agonist activity at 5-HT1A receptors, a target for anxiolytic and antidepressant drugs.
-
5-HT2A/2C Receptors: The 5-amino group could influence binding to 5-HT2 family receptors. Antagonism at these receptors is a key mechanism for atypical antipsychotics.
-
5-HT1B/1D Receptors: These receptors are targets for anti-migraine drugs (triptans).[8] The indoleamine scaffold is a prerequisite for high-affinity binding.
Experimental Validation Workflow: 5-HT Receptor Profiling
A tiered approach is recommended, starting with broad screening followed by detailed functional characterization.
Caption: Workflow for 5-HT receptor target validation.
Detailed Protocol: Radioligand Binding Assay
This classic technique provides a direct measure of a compound's affinity for a specific receptor.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride
-
Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters and filtration apparatus
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-propyl-1H-indol-5-amine hydrochloride in assay buffer.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., serotonin).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Other Potential Therapeutic Avenues
While MAO and 5-HT receptors represent the highest probability targets, the versatile indole scaffold suggests other possibilities that warrant consideration.
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition or kinase inhibition.[6]
-
Anti-inflammatory Effects: Indole compounds have been shown to possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[7]
-
Ion Channel Modulation: The structural similarity to some ion channel modulators suggests that activity at voltage-gated or ligand-gated ion channels cannot be ruled out.
Initial broad phenotypic screening in relevant cell-based assays (e.g., cancer cell line proliferation, LPS-stimulated cytokine release) could efficiently identify any unexpected activities in these areas.
Conclusion and Future Directions
1-propyl-1H-indol-5-amine hydrochloride is a promising but understudied molecule. Based on a wealth of structure-activity relationship data for the indoleamine class, monoamine oxidases and serotonin receptors emerge as the most logical and compelling initial therapeutic targets. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validating these hypotheses. Successful identification of a primary target and mechanism of action will be the critical first step in unlocking the therapeutic potential of this compound and paving the way for its further development in the treatment of neurological, psychiatric, or other disorders.
References
-
Inhibition of monoamine oxidase by indole and benzofuran derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research, 8(3), 257-269.
-
An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). PubMed. Retrieved January 18, 2026, from [Link]
- Versatility in pharmacological actions of 3-substituted indoles. (2019).
-
An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
- Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives. (1961). Journal of Pharmaceutical Sciences, 50, 976-977.
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved January 18, 2026, from [Link]
- 3-Substituted indole: A review. (2019).
-
Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
- Theoretical and Therapeutic Potential of Indoleamine Precursors in Affective Disorders. (2008). Neuropsychobiology, 3(4), 199-233.
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. (n.d.). PURKH. Retrieved January 18, 2026, from [Link]
-
Indolamines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Serotonin receptor affinities of psychoactive phenalkylamine analogues. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
1-propyl-1H-indol-5-amine hydrochloride. (n.d.). Amagene. Retrieved January 18, 2026, from [Link]
- Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)
-
Indoles. (n.d.). AMERICAN ELEMENTS®. Retrieved January 18, 2026, from [Link]
-
Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). PubMed. Retrieved January 18, 2026, from [Link]
-
SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (n.d.). biomed.cas.cz. Retrieved January 18, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
- List of most commonly encountered drugs currently controlled under the misuse of drugs legisl
-
(1H-indol-5-yl)methanamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025). PMC.
-
Jwh 015. (n.d.). PubChem - NIH. Retrieved January 18, 2026, from [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. purkh.com [purkh.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed.cas.cz [biomed.cas.cz]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 1-propyl-1H-indol-5-amine hydrochloride
Introduction
1-propyl-1H-indol-5-amine hydrochloride is an indoleamine derivative, a class of compounds known for their diverse pharmacological activities, often centered around the modulation of monoamine neurotransmitter systems.[1][2] The structural similarity of the indole core to serotonin suggests potential interactions with serotonin (5-HT) receptors. Furthermore, many indoleamines are known to interact with dopamine receptors and enzymes that metabolize monoamines, such as monoamine oxidase (MAO).[2][3][4][5]
This guide provides a comprehensive suite of in vitro assay protocols designed to elucidate the pharmacological profile of 1-propyl-1H-indol-5-amine hydrochloride. The experimental workflow is structured to first identify primary biological targets through binding and enzymatic assays, followed by functional characterization of these interactions in cell-based systems. A crucial component of this workflow is the concurrent assessment of cytotoxicity to ensure the specificity of any observed biological activity.
Experimental Strategy: A Tiered Approach
A logical, tiered approach is recommended for the in vitro characterization of 1-propyl-1H-indol-5-amine hydrochloride. This strategy begins with broad screening to identify potential targets and progresses to more specific functional assays.
Caption: GPCR agonist vs. antagonist mechanism.
Part 3: Cytotoxicity Assessment
It is essential to determine if the test compound exhibits general cytotoxicity at the concentrations where biological activity is observed. The MTT assay is a widely used colorimetric method for this purpose. [6][7][8] Objective: To assess the effect of 1-propyl-1H-indol-5-amine hydrochloride on the viability of the cell lines used in the functional assays.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [8]The amount of formazan produced is proportional to the number of living cells. [7][8] Protocol:
-
Cell Plating: Seed the cells used in the functional assays into a 96-well plate at an appropriate density. [7]2. Compound Treatment: Treat the cells with the same range of concentrations of 1-propyl-1H-indol-5-amine hydrochloride used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [7]5. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that reduces cell viability by 50%).
| Parameter | Recommended Condition |
| Cell Lines | Same as used in functional assays |
| Test Compound Conc. | Same range as functional assays |
| Incubation Time | 24-48 hours |
| Detection Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Detection Method | Absorbance at 570 nm |
Data Interpretation and Next Steps
The results from this panel of assays will provide a comprehensive initial pharmacological profile of 1-propyl-1H-indol-5-amine hydrochloride.
-
Binding Affinity (Kᵢ): A low Kᵢ value indicates high affinity for a particular receptor.
-
Enzyme Inhibition (IC₅₀): A low IC₅₀ value indicates potent inhibition of MAO-A or MAO-B.
-
Functional Activity (EC₅₀/IC₅₀): These values will classify the compound as an agonist, partial agonist, or antagonist at a specific receptor.
-
Cytotoxicity (CC₅₀): The CC₅₀ should be significantly higher than the active concentrations in the functional assays to ensure the observed effects are target-specific.
Based on these initial findings, further studies could include selectivity screening against a broader panel of receptors, investigation of downstream signaling pathways, and evaluation in more complex in vitro or in vivo models.
References
-
Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available from: [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available from: [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]
-
Newman-Tancredi, A. et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 21(6), 620-627. Available from: [Link]
-
D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available from: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available from: [Link]
-
Dandekar, D. V. et al. (1995). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Journal of Pharmacological and Toxicological Methods, 34(4), 221-227. Available from: [Link]
-
Marshall, K. A. et al. (1995). Characterization of the antioxidant effects of melatonin and related indoleamines in vitro. Free Radical Biology and Medicine, 18(3), 515-521. Available from: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
-
Erspamer, V. (1954). PHARMACOLOGY OF INDOLEALKYLAMINES. Pharmacological Reviews, 6(4), 425-487. Available from: [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. Available from: [Link]
-
Werner, E. R. et al. (1987). Induction of indoleamine 2,3-dioxygenase in human cells in vitro. Advances in Experimental Medicine and Biology, 221, 191-194. Available from: [Link]
-
Cortés, R. et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. Available from: [Link]
-
Yildiz, E. et al. (1992). Effects of indoleamines on sperm motility in vitro. Human Reproduction, 7(7), 987-990. Available from: [Link]
-
D'Agostino, A. et al. (1994). "In Vitro" Effect of Some 5-hydroxy-indolalkylamine Derivatives on Monoamine Uptake System. General Pharmacology: The Vascular System, 25(7), 1475-1479. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2017). Chapter: 6 Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. The National Academies Press. Available from: [Link]
-
What is the protocol for a serotonin release assay?. Dr.Oracle. Available from: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. "In vitro" effect of some 5-hydroxy-indolalkylamine derivatives on monoamine uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. assaygenie.com [assaygenie.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Cell-Based Assays for Screening Indoleamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
I. Strategic Imperative: Why Cell-Based Assays are Critical for Indoleamine Derivative Screening
Indoleamine derivatives represent a vast and promising chemical space for drug discovery, targeting a range of critical physiological pathways. These derivatives can modulate enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key player in immune suppression within the tumor microenvironment, or interact with G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and melatonin (MT) receptors, which are central to neuroscience and circadian rhythm regulation.[1][2][3]
While traditional biochemical (enzymatic) assays are invaluable for determining direct compound-target interactions, they often fail to predict a compound's true biological activity.[4] Cell-based assays bridge this crucial gap by evaluating compounds in a more physiologically relevant context. This approach allows for the simultaneous assessment of cell permeability, potential cytotoxicity, and on-target activity within a living system, thereby reducing the rate of late-stage failures in the drug development pipeline.[5][6]
This guide provides a detailed overview and actionable protocols for key cell-based assays tailored for the screening and characterization of indoleamine derivatives targeting IDO1 and GPCRs.
II. Targeting IDO1: Assays for Immunomodulatory Drug Candidates
IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[5] In oncology, IDO1 is a high-value target because its upregulation in tumor cells leads to tryptophan depletion and the accumulation of kynurenine, creating an immunosuppressive environment that allows cancer cells to evade the immune system.[7][8] Therefore, identifying potent and cell-permeable IDO1 inhibitors is a major goal in cancer immunotherapy.
Core Principle: Measuring Kynurenine Production
The most direct method to assess IDO1 activity in a cellular context is to measure the production of its downstream metabolite, kynurenine, which is secreted into the cell culture medium.[5]
Workflow for IDO1 Inhibitor Screening
Caption: High-level workflow for a cell-based IDO1 inhibitor screening assay.
Protocol 1: Colorimetric Kynurenine Detection Assay
This protocol is a robust and cost-effective method for primary screening of IDO1 inhibitors.
Rationale: This assay relies on the chemical reaction of kynurenine with p-dimethylaminobenzaldehyde (DMAB) under acidic conditions to produce a yellow-colored product that can be quantified by measuring its absorbance.[9]
Materials:
-
IDO1-expressing cell line (e.g., IFNγ-induced SKOV-3 or HeLa cells).[5][10]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ).
-
Test indoleamine derivatives and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.[6]
-
Trichloroacetic acid (TCA).
-
p-Dimethylaminobenzaldehyde (DMAB) reagent.
-
96-well microplates.
Step-by-Step Methodology:
-
Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5]
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL IFNγ to induce IDO1 expression. Incubate for 24 hours.[5]
-
Compound Treatment: Add serial dilutions of the indoleamine derivatives to the wells. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[9]
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Precipitate proteins by adding TCA to a final concentration of 30%.[9]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
| Parameter | Recommended Value | Rationale |
| Cell Line | SKOV-3, HeLa, BT549 | Endogenously express IDO1 upon IFNγ stimulation.[5][11] |
| IFNγ Concentration | 100 ng/mL | Optimal concentration for robust IDO1 induction.[5] |
| Incubation Time | 24-48 hours | Allows for sufficient kynurenine accumulation.[9] |
| Positive Control | Epacadostat | A well-characterized, potent IDO1 inhibitor for assay validation.[5] |
III. Targeting GPCRs: Functional Assays for Neuromodulatory and Other Derivatives
Indoleamine derivatives frequently target GPCRs, such as serotonin (5-HT) and melatonin receptors, which are involved in a vast array of physiological processes.[3][12] Screening compounds against these receptors requires functional assays that can measure the downstream consequences of receptor activation or inhibition.
Core Principle: Measuring Second Messenger Production
GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs), or through the recruitment of proteins like β-arrestin.[13][14] Measuring changes in the levels of these molecules provides a direct readout of GPCR activity.
Signaling Pathways for Key GPCR Subtypes
Caption: Generalized GPCR signaling cascade initiated by an indoleamine derivative.
Protocol 2: HTRF-Based cAMP Assay for Gs/Gi-Coupled Receptors
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology ideal for high-throughput screening.[15] This protocol describes a competitive immunoassay to measure cAMP levels.
Rationale: This assay measures the FRET signal between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Cellular cAMP produced upon GPCR activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the HTRF signal.[15][16]
Materials:
-
HEK293 cells stably or transiently expressing the GPCR of interest (e.g., a 5-HT or melatonin receptor subtype).[17]
-
cAMP HTRF assay kit (containing anti-cAMP-cryptate and cAMP-d2).
-
Agonist and/or antagonist controls.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate the engineered HEK293 cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add indoleamine derivatives (potential agonists or antagonists) to the wells. For antagonist screening, pre-incubate with the compounds before adding a known agonist.
-
Cell Lysis & Reagent Addition: Add the lysis buffer and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the competitive binding to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. For agonists, determine the EC50; for antagonists, determine the IC50.[18]
Protocol 3: Reporter Gene Assay for Diverse GPCR Signaling
Reporter gene assays offer a powerful way to measure the transcriptional response downstream of GPCR activation.[19] They are highly versatile and can be adapted to various signaling pathways.
Rationale: This assay utilizes a cell line containing a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway (e.g., CRE for cAMP pathway, SRE for MAPK pathway).[17][20] GPCR activation leads to the expression of the reporter protein, which can be quantified by its enzymatic activity.
Materials:
-
HEK293 cells co-transfected with the GPCR of interest and a reporter plasmid (e.g., CRE-luciferase).[21]
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Transfection & Plating: Co-transfect cells with the GPCR and reporter plasmids. Plate the transfected cells and allow them to recover.
-
Compound Treatment: Treat the cells with the indoleamine derivatives for a period sufficient to allow for gene transcription and translation (typically 4-6 hours).[21]
-
Reagent Addition: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[22]
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to ensure complete cell lysis and signal stabilization.[23]
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to a control and determine the EC50 or IC50 values.
| Assay Type | Principle | Target GPCR Subfamilies | Advantages |
| cAMP HTRF | Competitive immunoassay | Gs, Gi | High throughput, robust, sensitive.[15] |
| IP-One HTRF | Competitive immunoassay | Gq | Measures a stable IP3 metabolite.[16] |
| Calcium Flux | Fluorescent dyes | Gq | Real-time kinetic measurements.[13] |
| Reporter Gene | Transcriptional activation | Gs, Gi, Gq, G12 | Signal amplification, pathway flexibility.[17] |
IV. Essential Counter-Screening: Ensuring Data Integrity
A critical component of any screening campaign is to identify and eliminate false positives. Cytotoxicity is a common reason for non-specific activity in cell-based assays. Therefore, it is essential to perform a cell viability counter-screen in parallel with the primary functional assays.[5]
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: This "add-mix-measure" assay quantifies ATP, a key indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[22] The luminescent signal is highly sensitive and has a broad dynamic range.
Materials:
-
CellTiter-Glo® Reagent.[23]
-
The same cell line used in the primary assay.
-
Opaque-walled multiwell plates.
-
Luminometer.
Step-by-Step Methodology:
-
Assay Setup: Plate cells and treat them with the indoleamine derivatives using the same concentrations and incubation time as in the primary functional assay.
-
Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.[23]
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Read the luminescence.
-
Data Interpretation: A significant decrease in the luminescent signal indicates that the compound is cytotoxic at that concentration and may be a false positive in the primary assay.
V. Conclusion and Future Perspectives
The cell-based assays detailed in this guide provide a robust framework for the screening and characterization of indoleamine derivatives. By integrating functional assays for specific targets like IDO1 and various GPCRs with essential counter-screens for cytotoxicity, researchers can generate high-quality, physiologically relevant data. This integrated approach is crucial for identifying promising lead compounds and accelerating their progression through the drug discovery pipeline. The adaptability of these platforms, particularly reporter gene and HTRF assays, will continue to support the exploration of this diverse and therapeutically important class of molecules.
VI. References
-
Daina, A., & Zoete, V. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC, NIH. [Link]
-
Profacgen. (n.d.). Enzyme Fragment Complementation Assay (EFCA). Profacgen. [Link]
-
Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zheng, W., & Degorce, F. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Gerst, F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition. [Link]
-
Kroeze, W. K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Li, Y., et al. (2021). Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. MDPI. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
Biocompare. (2013). Cell-Based Assays for GPCR Activity. Biocompare. [Link]
-
Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-Free Cell-Based Assays for GPCR Screening. Combinatorial Chemistry & High Throughput Screening. [Link]
-
The Assay Guidance Manual. (2023). Cell Viability Assays. YouTube. [Link]
-
Azimzadeh, P., Olson, J. A. Jr, & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. [Link]
-
Jin, F., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Informationsdienst Wissenschaft. (2026). Strengthened immune defence against cancer. Informationsdienst Wissenschaft. [Link]
-
ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. [Link]
-
Li, H., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. [Link]
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Wang, X., et al. (2017). Cell viability assays. Bio-protocol. [Link]
-
Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Dolman, T., et al. (2021). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. MDPI. [Link]
-
Watts, S. W., & Fink, G. D. (2002). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology. [Link]
-
Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX. [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Li, H., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Chen, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]
-
Eglen, R. M. (2005). Enzyme Fragment Complementation: A Flexible High Throughput Screening Assay Technology. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Wehrman, T. S., et al. (2007). Expanding the utility of β-galactosidase complementation: piece by piece. Current Opinion in Chemical Biology. [Link]
-
ResearchGate. (n.d.). Conceptual basis of Protein-fragment Complementation Assays. ResearchGate. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
DiscoverX. (n.d.). Enzyme Fragment Complementation Assay Technology. DiscoverX. [Link]
-
ResearchGate. (2020). How should I improve the quality of my HTRF screening assay?. ResearchGate. [Link]
-
Legros, C., et al. (2021). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]
-
Stein, R. M., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. [Link]
-
Gbahou, F., et al. (2017). Design and validation of the first cell‐impermeant melatonin receptor agonist. British Journal of Pharmacology. [Link]
-
Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. [Link]
Sources
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 5-Hydroxytryptamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. biocompare.com [biocompare.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
Application Note: A Validated HPLC Method for the Quantification of 1-propyl-1H-indol-5-amine Hydrochloride
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-propyl-1H-indol-5-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer at a pH that ensures optimal peak shape and retention of the analyte. Detection is performed using a UV detector. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
1-propyl-1H-indol-5-amine hydrochloride is a crucial building block in the synthesis of various pharmacologically active molecules. The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for ensuring product consistency and compliance with regulatory standards.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4] This application note provides a detailed protocol for an HPLC method developed and validated for the quantification of 1-propyl-1H-indol-5-amine hydrochloride in bulk drug substance. The method is designed to be simple, rapid, and readily transferable to other laboratories.
The parent compound, 5-aminoindole, is an indolamine with an amino group at the 5-position.[5][6][7] The addition of a propyl group at the 1-position increases its hydrophobicity, making it well-suited for reversed-phase chromatography.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reference Standard: 1-propyl-1H-indol-5-amine hydrochloride (purity ≥ 99.5%).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and Water (Milli-Q or equivalent).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Method Development:
-
Stationary Phase: A C18 column was selected due to the non-polar nature of the 1-propyl-1H-indol-5-amine molecule, providing good retention and separation from potential impurities.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile serves as the organic modifier to control the elution strength. The phosphate buffer at pH 3.0 ensures that the amine group is protonated, leading to a single, sharp peak and preventing peak tailing that can occur with basic compounds at higher pH.[8] The UV detection wavelength of 280 nm was selected based on the characteristic absorbance of the indole chromophore.[9][10]
-
Isocratic Elution: An isocratic elution was employed for its simplicity, robustness, and faster run times, which is ideal for quality control environments.
Protocols
Preparation of Solutions
3.1.1. 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):
-
Weigh 3.4 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of Milli-Q water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
3.1.2. Mobile Phase Preparation:
-
Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
3.1.3. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 1-propyl-1H-indol-5-amine hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.1.4. Standard and Sample Solutions:
-
Prepare working standard solutions by diluting the standard stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
-
For sample analysis, accurately weigh the sample and prepare a solution with a nominal concentration of 100 µg/mL in the mobile phase.
Method Validation Workflow
The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[1][2][3][11]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1H-Indol-5-amine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. starodub.nl [starodub.nl]
Standard Operating Procedure for the Safe Handling and Application of Indoleamine Hydrochlorides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling of indoleamine hydrochlorides. These compounds, pivotal in neuroscience and pharmacology, demand meticulous handling due to their bioactive and, in some cases, hazardous nature. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to ensure both experimental integrity and personnel safety. Protocols for storage, solution preparation, and waste disposal are detailed, supported by scientific principles and authoritative references.
Introduction: The Chemical and Biological Landscape of Indoleamine Hydrochlorides
Indoleamines are a class of neurotransmitters and psychoactive compounds characterized by an indole nucleus and an amino group connected by an ethyl chain. Prominent examples include serotonin and tryptamine. In research and pharmaceutical applications, these amines are frequently supplied as hydrochloride salts (R-NH₃⁺Cl⁻). This salt form confers several advantages over the freebase, including enhanced stability and increased water solubility, which are critical for the preparation of aqueous stock solutions for in vitro and in vivo studies.[1] However, the hydrochloride form also introduces specific handling challenges, such as hygroscopicity, which must be addressed to ensure accurate and reproducible experimental outcomes.
From a biological perspective, indoleamines are central to a myriad of physiological and pathological processes. They exert their effects by interacting with a wide range of receptors, modulating signaling pathways that influence mood, cognition, and immune responses.[2] Understanding these pathways is crucial for designing experiments and interpreting results.
Hazard Identification and Risk Assessment
Indoleamine hydrochlorides are classified as hazardous substances and require careful handling to mitigate risks.[3]
2.1. Toxicological Profile
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Acute effects can include irritation to the skin, eyes, and respiratory system.[3] Some tryptamines are known to have psychoactive effects, including hallucinations and euphoria, and accidental ingestion may be harmful to health.[3]
Table 1: Toxicological Data for Representative Indoleamine Hydrochlorides
| Compound | CAS No. | LD50 (Oral, Mouse) | LD50 (Intraperitoneal, Mouse) | LD50 (Intravenous, Mouse) | Reference(s) |
| Serotonin Hydrochloride | 153-98-0 | 160 mg/kg | 54 mg/kg | Not Available | [3] |
| Tryptamine Hydrochloride | 343-94-2 | Not Available | 197 mg/kg | 109 mg/kg | [4] |
2.2. Physical and Chemical Hazards
Indoleamine hydrochlorides are typically supplied as crystalline solids or powders. A key challenge in their handling is their hygroscopic nature , meaning they readily absorb moisture from the atmosphere.[5] This can lead to the formation of hydrates, altering the compound's mass and compromising the accuracy of solution concentrations.[6] Furthermore, dusts of these compounds can form explosive mixtures with air.[4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety is essential when working with indoleamine hydrochlorides.
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities involving powdered indoleamine hydrochlorides should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Nitrile or neoprene gloves with a minimum thickness of 0.11 mm should be worn to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used when handling the solid outside of a fume hood or if dust generation is likely.
-
Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are required.
Storage and Stability
Proper storage is critical to maintaining the chemical integrity of indoleamine hydrochlorides.
-
Containers: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5] Many indoleamines are light-sensitive.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can result in a vigorous, potentially explosive reaction.[4]
While specific quantitative degradation kinetics are not extensively published for all indoleamine hydrochlorides, studies on related compounds show that stability is influenced by pH, temperature, and light. For instance, some serotonin derivatives show increased degradation at higher pH values.[7] It is best practice to prepare aqueous solutions fresh daily.[8]
Protocols for Handling and Solution Preparation
5.1. Protocol for Weighing Hygroscopic Indoleamine Hydrochlorides
Due to their hygroscopic nature, special care must be taken when weighing indoleamine hydrochlorides to ensure accuracy.
Method 1: Weighing by Difference (Recommended)
-
Use an analytical balance with a draft shield.
-
Place the sealed container of the indoleamine hydrochloride on the balance and record the initial mass.
-
Remove the container from the balance and, inside a chemical fume hood, quickly transfer an approximate amount of the powder to a pre-tared receiving vessel (e.g., a vial or flask).
-
Immediately reseal the original container.
-
Place the original container back on the same analytical balance and record the final mass.
-
The difference between the initial and final mass is the exact amount of compound transferred.
Method 2: Rapid Weighing in a Controlled Environment
-
If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere.[3]
-
Alternatively, place a container of desiccant inside the balance chamber to minimize moisture absorption during weighing.[9]
-
Work quickly to minimize the exposure of the compound to ambient air.
5.2. Solubility of Common Indoleamine Hydrochlorides
The choice of solvent is critical for preparing stock solutions for biological assays.
Table 2: Solubility Data for Common Indoleamine Hydrochlorides
| Compound | Solvent | Solubility | Reference(s) |
| Tryptamine Hydrochloride | DMSO | 100 mg/mL | [10] |
| Water | Sparingly soluble | [4] | |
| Ethanol | Soluble | [9] | |
| Serotonin Hydrochloride | Water | Soluble | [5] |
| DMSO | Soluble | [8] | |
| Ethanol | Sparingly soluble | [8] | |
| N,N-Dimethyltryptamine (DMT) | Dilute Mineral Acids | Soluble | [11] |
| Water | Sparingly soluble | [11] |
5.3. Protocol for Preparing a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions of indoleamine hydrochlorides.
-
Following the protocol for weighing hygroscopic compounds, accurately weigh the desired amount of indoleamine hydrochloride into a sterile, conical tube or vial.
-
Inside a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
5.4. Protocol for Preparing a Working Solution in Aqueous Buffer (e.g., PBS)
For most biological experiments, the concentrated DMSO stock is diluted into an aqueous buffer.
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to 37°C.
-
Perform serial dilutions of the DMSO stock into the pre-warmed buffer to achieve the final desired concentration. Note: It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, as DMSO can have biological effects.
Experimental Workflows and Signaling Pathways
6.1. General Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using an indoleamine hydrochloride.
Caption: The IDO pathway, a key metabolic route for tryptophan with immunomodulatory effects.
Waste Disposal
All waste containing indoleamine hydrochlorides must be treated as hazardous chemical waste.
7.1. Waste Segregation and Labeling
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated buffers should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
7.2. Neutralization and Disposal Protocol
While specific chemical degradation methods for the indole ring are not standard laboratory procedures, the corrosivity of acidic or basic solutions can be neutralized before disposal.
-
Wear appropriate PPE (goggles, face shield, lab coat, gloves).
-
Conduct the neutralization in a chemical fume hood.
-
For acidic waste solutions, slowly add a dilute solution of a base (e.g., 1M sodium hydroxide or sodium bicarbonate) while stirring. For basic waste solutions, slowly add a dilute solution of an acid (e.g., 1M hydrochloric acid).
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Adjust the pH to a neutral range (typically between 6 and 8). [12]6. Pour the neutralized solution into the designated hazardous liquid waste container.
-
Arrange for pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any solutions containing indoleamine hydrochlorides down the drain.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently sweep up the powder, avoiding dust generation.
-
Place the spilled material and cleanup supplies in a sealed hazardous waste container.
-
Wipe the area with a damp cloth and then decontaminate with a suitable cleaning agent.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department.
-
Prevent entry to the area.
-
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]
-
ResearchGate. (2018). Studies of Degradation Kinetics of a 5-HT3 Antagonist, Ramosetron Hydrochloride: Effects of Temperature. Retrieved from [Link]
-
Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [https://www.researchgate.net/figure/Properties-of-Amines-and-their-Hydrochloride-Salt_tbl1_283475141]([Link] Hydrochloride-Salt_tbl1_283475141)
-
Lim, F. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 548. [Link]
-
Kwon, J. W., & Armbrust, K. L. (2006). Degradation of citalopram by simulated sunlight. Environmental toxicology and chemistry, 25(8), 1999–2005. [Link]
-
AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]
- Zhang, J. (2012). Study on Degradation Kinetics of Amorolfine Hydrochloride in Aqueous Solution. Progress in Pharmaceutical Sciences.
-
ResearchGate. (2022). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
- Reuhs, B. L., et al. (2018). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 268, 148-155.
-
LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Semantic Scholar. (2021). Method Development and Validation for Quantitative Analysis of Antihistamine Promethazine Hydrochloride by RP-UPLC. Retrieved from [Link]
-
SWGDRUG.org. (2000). N,N-DIMETHYLTRYPTAMINE. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. labcompare.com [labcompare.com]
- 5. Uptake and release characteristics of serotonin hydrochloride by natural Cuban zeolite containing clinoptilolite and mordenite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 10. adamequipment.com [adamequipment.com]
- 11. mdpi.com [mdpi.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Application Note & Protocols: Solvent Selection and Stock Solution Preparation for 1-propyl-1H-indol-5-amine hydrochloride
Abstract & Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry and drug discovery, present in a multitude of natural products and pharmaceuticals, including neurotransmitters like serotonin and anti-cancer agents.[1][2][3] 1-propyl-1H-indol-5-amine hydrochloride is an indole derivative that, like many amine-containing active pharmaceutical ingredients (APIs), is formulated as a hydrochloride (HCl) salt. This strategic chemical modification is typically employed to enhance aqueous solubility and improve stability, critical attributes for drug development and biological research.[4]
The selection of an appropriate solvent is a foundational step that dictates the success of subsequent experiments, from in vitro biological assays to formulation development. An improper solvent can lead to poor solubility, precipitation, compound degradation, or experimental artifacts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for effectively dissolving 1-propyl-1H-indol-5-amine hydrochloride. It combines theoretical principles with actionable, step-by-step protocols to ensure the preparation of accurate and stable stock solutions.
Physicochemical Rationale for Solubility
Understanding the molecular structure of 1-propyl-1H-indol-5-amine hydrochloride is key to predicting its solubility behavior. The molecule possesses three distinct regions that influence its interaction with different solvents:
-
Aromatic Indole Core: A bicyclic, largely nonpolar, and rigid structure.
-
N-propyl Group: A short, nonpolar aliphatic chain.
-
Ammonium Chloride Group (-NH₃⁺Cl⁻): An ionic, highly polar functional group resulting from the protonation of the 5-amino group.
The presence of the ionic ammonium chloride group is the dominant factor for its solubility profile. As a salt, the molecule readily dissociates in polar solvents, leading to solvation of the protonated amine and the chloride anion.[4][5]
The Principle of pH-Dependent Solubility: The solubility of amine hydrochlorides in aqueous media is highly dependent on pH.
-
Acidic to Neutral pH (pH < ~8.0): In this range, the amine group remains protonated (R-NH₃⁺), preserving the compound's salt form and maximizing its solubility in polar protic solvents like water or phosphate-buffered saline (PBS).
-
Basic/Alkaline pH (pH > ~9.0): As the pH increases, the protonated amine is neutralized to its free base form (R-NH₂). This free base is significantly less polar and, due to the nonpolar indole and propyl components, is expected to have very poor aqueous solubility, likely leading to precipitation.[5]
Table 1: Predicted Physicochemical Properties of 1-propyl-1H-indol-5-amine hydrochloride
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C₁₁H₁₅ClN₂ | Based on the structure of the parent amine plus HCl. |
| Molecular Weight | ~210.71 g/mol | Essential for accurate molarity calculations for stock solutions.[6] |
| Form | Expected to be a crystalline solid. | As is typical for amine hydrochloride salts.[4] |
| pKa | ~4-5 (for the indole N-H); ~9-10 (for the R-NH₃⁺) | The pKa of the ammonium group is critical. The compound should be kept at a pH at least 2 units below this value to maintain >99% in the soluble, protonated form. |
| Predicted Solubility | High in polar protic solvents (Water, Ethanol, PBS). Moderate to high in polar aprotic solvents (DMSO, DMF). Low in nonpolar solvents (Toluene, Hexane). | The ionic salt characteristic dominates, favoring polar solvents.[5][7] |
Solvent Selection Workflow
The process of selecting a solvent should be systematic, starting with the most biocompatible and proceeding to stronger organic solvents if necessary. The choice is ultimately dictated by the requirements of the downstream application.
Caption: Decision workflow for systematic solvent selection.
Table 2: Recommended Solvents for 1-propyl-1H-indol-5-amine hydrochloride
| Solvent | Type | Key Advantages | Common Applications | Considerations |
| PBS (pH 7.2-7.4) | Polar Protic, Buffered | Isotonic and non-toxic to most cells. Excellent for in vitro and in vivo studies. | Cell-based assays, animal studies. | Solubility may be limited compared to organic solvents. Buffer components can sometimes interact with compounds. |
| Water (Sterile) | Polar Protic | Simple, inexpensive, and non-toxic. | Preparation of primary stock solutions for dilution into buffered media. | Unbuffered water can have variable pH. Ensure pH is slightly acidic to neutral for optimal solubility. |
| Ethanol | Polar Protic | Good dissolving power for many organic salts. Can be used in co-solvent systems.[8] | Can be used for some biological assays at very low final concentrations (<0.1%). | Can be toxic to cells at higher concentrations. May cause protein precipitation. |
| DMSO | Polar Aprotic | Exceptional dissolving power for a wide range of compounds.[7] | High-throughput screening (HTS), compound library storage. | Can be toxic to cells, typically used at final concentrations <0.5%.[6] Can be hygroscopic. |
| DMF | Polar Aprotic | Similar to DMSO in dissolving power. | Chemical synthesis, formulation development. | Higher toxicity than DMSO; less common for biological applications. |
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for 1-propyl-1H-indol-5-amine hydrochloride before handling. Work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Small-Scale Solubility Assessment
Objective: To empirically determine the approximate solubility of the compound in various solvents before preparing a large-scale stock solution.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Solvents of interest (e.g., Water, PBS, DMSO, Ethanol)
Procedure:
-
Weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.
-
Add a small, precise volume of the first solvent to the tube to achieve a high target concentration (e.g., add 100 µL to 2 mg of compound for a target of 20 mg/mL).
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution. Look for any undissolved solid particles against a dark background.
-
If undissolved solid remains, add another precise volume of solvent (e.g., another 100 µL) to dilute the concentration. Repeat steps 3 and 4.
-
Continue this stepwise addition of solvent until the compound is fully dissolved.
-
The approximate solubility is the final concentration at which no solid particles are visible. For example, if 2 mg of compound dissolved completely in a final volume of 400 µL, the solubility is ≥5 mg/mL.
-
Repeat for each solvent of interest.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution in PBS
Objective: To prepare a sterile, accurate stock solution for use in biological experiments.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride (MW: 210.71 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance and weigh boat
-
Sterile syringe filter (0.22 µm)
-
Sterile conical tubes or cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of compound needed.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 210.71 g/mol = 21.07 mg
-
-
Weighing: Accurately weigh out 21.07 mg of 1-propyl-1H-indol-5-amine hydrochloride and transfer it into the 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of sterile PBS to the flask. Swirl gently to dissolve the solid. A brief (5-10 minute) sonication in a water bath can be used to expedite dissolution if necessary. Do not heat unless stability data is available.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add sterile PBS to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.[9]
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[6]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube. This step is critical for cell culture applications.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile cryovials. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (PBS), and date. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound fails to dissolve in aqueous buffer. | Target concentration exceeds solubility limit. | Re-calculate for a lower concentration. Alternatively, use a co-solvent system (e.g., prepare a 100 mM stock in DMSO and dilute it 1:1000 into aqueous media). |
| Precipitate forms upon dilution into cell culture media. | The final concentration is still too high, or the compound is interacting with media components. | Increase the dilution factor. Perform a serial dilution test to find the maximum soluble concentration in the final media. |
| Solution turns cloudy or changes color. | Compound degradation or reaction with solvent/buffer. | Prepare fresh solution. Check the stability information for the compound. Ensure the pH of the solvent is appropriate. |
References
-
Chemistry Stack Exchange. (2016). Solubility of compound in acid. [Online]. Available: [Link]
-
Quora. (2017). Do ammonia salts dissolve in hydrochloric acid?. [Online]. Available: [Link]
-
Naidoo, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2020). Amines as Bases. [Online]. Available: [Link]
-
Jim Clark. (n.d.). Solubility and pH of amines. [Online]. Available: [Link]
-
Quora. (2019). Does ammonia have a higher solubility than hydrochloric acid?. [Online]. Available: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Universitas Gadjah Mada. [Online]. Available: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Online]. Available: [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. [Online]. Available: [Link]
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Online]. Available: [Link]
-
de Sá Alves, F.R., et al. (2017). Biomedical Importance of Indoles. Molecules. [Online]. Available: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phytotechlab.com [phytotechlab.com]
Navigating In Vivo Delivery: A Guide to Administration Routes for 1-propyl-1H-indol-5-amine hydrochloride in Mice
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo administration of 1-propyl-1H-indol-5-amine hydrochloride in mouse models. The selection of an appropriate administration route is a critical determinant of experimental success, directly influencing the compound's bioavailability, pharmacokinetic profile, and ultimately, its observed pharmacological effects. This guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Introduction to 1-propyl-1H-indol-5-amine hydrochloride and the Imperative of Route Selection
1-propyl-1H-indol-5-amine hydrochloride is a derivative of 1H-indol-5-amine, an organic compound featuring an indole ring structure.[1] Such indole-based molecules are of significant interest in pharmaceutical research due to their diverse biological activities.[2][3][4] The hydrochloride salt form generally confers improved aqueous solubility, a key factor in formulation development for in vivo studies.
The choice of administration route is arguably one of the most critical parameters in preclinical study design. It dictates the rate and extent of drug absorption, its distribution throughout the body, its metabolism, and its excretion (ADME). Consequently, the route of administration will profoundly impact the compound's efficacy and potential toxicity. A carefully considered choice ensures that the experimental design is robust, reproducible, and relevant to the research question at hand.
Comparative Analysis of Administration Routes
The optimal administration route for 1-propyl-1H-indol-5-amine hydrochloride will depend on the specific aims of the study. For instance, research focused on acute central nervous system effects may necessitate a route that ensures rapid systemic availability, while studies investigating long-term efficacy might benefit from a route providing sustained release. Below is a comparative analysis of the most common administration routes in mice.
| Route of Administration | Advantages | Disadvantages | Typical Bioavailability | Key Considerations |
| Oral (PO) | - Mimics clinical route in humans- Non-invasive- Suitable for chronic dosing | - Subject to first-pass metabolism- Variable absorption- Potential for gastrointestinal irritation | Low to moderate | Formulation is critical to ensure dissolution and absorption. Food in the stomach can affect absorption. |
| Intraperitoneal (IP) | - Rapid absorption- Bypasses first-pass metabolism- Technically straightforward | - Potential for injection into abdominal organs- Risk of peritonitis- Not a common clinical route in humans | High | Proper restraint and injection technique are crucial to avoid injury to the bladder, cecum, or other organs.[5][6] |
| Intravenous (IV) | - 100% bioavailability- Precise dose delivery- Rapid onset of action | - Technically challenging- Requires restraint, may cause stress- Risk of embolism or vessel damage | 100% | The lateral tail vein is the most common site in mice.[7][8] The solution must be sterile and free of particulates. |
| Subcutaneous (SC) | - Slower, more sustained absorption- Suitable for suspensions and depot formulations- Less stressful than IV | - Slower onset of action- Limited volume can be administered- Potential for local irritation | Moderate to high | The loose skin over the back is the typical injection site.[9][10] |
Vehicle Selection and Formulation
The choice of vehicle is as critical as the route of administration, especially for compounds with limited solubility.[11][12] For 1-propyl-1H-indol-5-amine hydrochloride, its salt form suggests good water solubility. However, experimental verification is essential.
Recommended Vehicles:
-
Sterile Saline (0.9% NaCl): The preferred vehicle for water-soluble compounds for parenteral routes.[11]
-
Phosphate-Buffered Saline (PBS): An alternative to saline, buffered to a physiological pH.[13]
-
Aqueous Carboxymethylcellulose (CMC) solution (e.g., 0.5%): Can be used for oral administration to increase viscosity and aid in suspension if needed.[11]
Considerations for Vehicle Selection:
-
Solubility: The compound must be fully dissolved (for IV) or uniformly suspended.
-
Tonicity and pH: Parenteral solutions should be isotonic and close to physiological pH (around 7.4) to minimize irritation and pain.[13][14]
-
Sterility: All parenteral solutions must be sterile to prevent infection.[13] Filtration through a 0.22 µm filter is recommended.
Detailed Administration Protocols
The following protocols are provided as a guide and should be adapted as necessary based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Oral gavage ensures a precise dose is delivered directly to the stomach.[15][16]
Materials:
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip.[17]
-
Syringe (1 mL)
-
Formulated compound
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.[18] The body should be held in a vertical position.
-
Gavage Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.[19] The mouse should swallow as the needle enters the esophagus.
-
Advancement: The needle should pass smoothly down the esophagus with minimal resistance.[15] If resistance is met, withdraw and reposition. Never force the needle.
-
Administration: Once the needle is correctly positioned, administer the solution in a slow and steady motion.
-
Withdrawal and Monitoring: Slowly remove the gavage needle and return the mouse to its cage.[17] Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection
A common route for rapid systemic exposure, bypassing the gastrointestinal tract.[5]
Materials:
-
Sterile syringe (1 mL)
-
Sterile needle (e.g., 25-27 gauge)[5]
-
Formulated compound
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Scruff the mouse firmly and position it in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Injection Site Identification: The injection should be made into the lower right abdominal quadrant to avoid the cecum and bladder.[5][6]
-
Injection: Disinfect the injection site with 70% ethanol. Insert the needle, bevel up, at a 30-45 degree angle.[20]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Administration: Inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.
Intravenous (IV) Injection
Provides immediate and complete systemic exposure. The lateral tail vein is the most accessible site in mice.[7][8]
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringe (e.g., insulin syringe)
-
Sterile needle (e.g., 27-30 gauge)[8]
-
Formulated compound
-
70% ethanol for disinfection
Procedure:
-
Vasodilation: Place the mouse in a restrainer. Warm the tail using a heat lamp to induce vasodilation, making the veins more visible.[8]
-
Injection Site Identification: Disinfect the tail with 70% ethanol. The lateral tail veins run along either side of the tail.
-
Needle Insertion: With the bevel facing up, insert the needle into one of the lateral veins at a shallow angle, almost parallel to the tail.[7]
-
Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub. The solution should flow easily with minimal resistance. If a subcutaneous bleb forms, the injection is not intravenous; withdraw the needle and attempt again at a more proximal site.
-
Administration: Inject the solution slowly.
-
Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection
Used for slower, sustained absorption of compounds.
Materials:
-
Sterile syringe (1 mL)
-
Sterile needle (e.g., 25-27 gauge)[21]
-
Formulated compound
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Scruff the mouse.
-
Injection Site: Lift the loose skin between the shoulder blades to form a "tent".[9][10]
-
Injection: Disinfect the area with 70% ethanol. Insert the needle into the base of the tented skin.[22]
-
Aspiration: Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution. A small bleb or lump will form under the skin.[10]
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage.
Summary of Dosing Parameters
Adherence to recommended dosing volumes and needle sizes is crucial for animal welfare and data quality.
| Route | Maximum Volume | Recommended Needle Gauge |
| Oral (PO) | 10 mL/kg[17] | 20-22g gavage needle |
| Intraperitoneal (IP) | 10 mL/kg[5] | 25-27g |
| Intravenous (IV) | 5 mL/kg (bolus)[8] | 27-30g |
| Subcutaneous (SC) | 5-10 mL/kg[21] | 25-27g |
Note: These are general guidelines. Always consult your institution's IACUC protocols for specific limitations.
Conclusion
The successful in vivo evaluation of 1-propyl-1H-indol-5-amine hydrochloride in mice is contingent upon the meticulous selection and execution of the administration route. By understanding the pharmacokinetic implications of each route and adhering to best practices in formulation and technique, researchers can generate reliable and reproducible data. This guide provides the foundational knowledge and detailed protocols to assist in designing and implementing robust preclinical studies. Always prioritize animal welfare and ensure all procedures are approved by the relevant institutional animal care and use committee.
References
-
UNC Research. Mouse Handling & Techniques. Available from: [Link]
-
NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial. Available from: [Link]
-
Gaspar, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 77-91. Available from: [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections. Available from: [Link]
-
Yilmaz, I., et al. (2022). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. Molecules, 27(15), 4995. Available from: [Link]
-
Aslamkhan, A. G., et al. (2020). Characterization of indoleamine-2,3-dioxygenase 1, tryptophan-2,3-dioxygenase, and Ido1/Tdo2 knockout mice. Toxicology and Applied Pharmacology, 406, 115216. Available from: [Link]
-
PubChem. 5-Aminoindole. National Center for Biotechnology Information. Available from: [Link]
-
UBC Animal Care Services. (2018). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Chemistry, 9, 706821. Available from: [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Oral Gavage. Available from: [Link]
-
UBC Animal Care Committee. (2021). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Available from: [Link]
-
UBC Animal Care Committee. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]
-
American Elements. Indoles. Available from: [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]
-
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]
-
Doherty, G. J., & O'Connor, R. M. (2023). Behavioral Balance in Tryptophan Turmoil: Regional Metabolic Rewiring in Kynurenine Aminotransferase II Knockout Mice. International Journal of Molecular Sciences, 24(7), 6725. Available from: [Link]
-
Robertson, B., et al. (1987). In vivo administration of interleukin 1 to normal mice depresses their capacity to elicit contact hypersensitivity responses: prostaglandins are involved in this modification of immune function. Journal of Investigative Dermatology, 88(4), 380-387. Available from: [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Subcutaneous Injections. Available from: [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Available from: [Link]
-
Goud, B. S., et al. (2024). Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]
-
Cameron, L. P., et al. (2023). Indolethylamine N-methyltransferase deletion impacts mouse behavior without disrupting endogenous psychedelic tryptamine production. bioRxiv. Available from: [Link]
-
Newcastle University. (2020). Intravenous Injection in the Mouse. Research Animal Training. Available from: [Link]
-
National Center for Advancing Translational Sciences. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Available from: [Link]
-
Newcastle University. Intraperitoneal Injection in the Mouse. Research Animal Training. Available from: [Link]
-
University of Arizona IACUC. Mouse Intraperitoneal (IP) administration. Available from: [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]
-
West Virginia University IACUC. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]
-
Gaspar, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]
-
Peng, W., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. Available from: [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2019). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Molecules, 24(23), 4223. Available from: [Link]
-
Khadri, M. J. N., et al. (2025). Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. ResearchGate. Available from: [Link]
-
Queen's University. Intraperitoneal Injection in Mice. Animals in Science. Available from: [Link]
-
Morton, D. B., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 596–599. Available from: [Link]
-
Ivachtchenko, A. V., et al. (2016). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2016(2), M893. Available from: [Link]
-
Taconic Biosciences. Car Knockout Mouse. Available from: [Link]
-
PubChem. 1-methyl-1H-indol-5-amine. National Center for Biotechnology Information. Available from: [Link]
-
University of Arizona IACUC. Routes and Volumes of Administration in Mice. Available from: [Link]
-
Institute of Laboratory Animal Science (LTK). (2021). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. Available from: [Link]
-
Ayon, A. A., & Tsai, S. Y. (2023). Intraperitoneal Injection of Neonatal Mice. bio-protocol, 13(18), e4787. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. instechlabs.com [instechlabs.com]
- 19. research.unc.edu [research.unc.edu]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. ltk.uzh.ch [ltk.uzh.ch]
cytotoxicity screening of 1-propyl-1H-indol-5-amine hydrochloride
An Application Note and Protocol for the Cytotoxicity Screening of 1-propyl-1H-indol-5-amine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro . Indole derivatives represent a significant class of heterocyclic compounds that are foundational to many natural products and pharmacologically active agents.[1][2] Their diverse biological activities necessitate robust and reliable methods for evaluating their cytotoxic potential early in the drug discovery pipeline. This guide details the principles, materials, and step-by-step protocols for a primary cell viability screen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, followed by a confirmatory lactate dehydrogenase (LDH) release assay for membrane integrity. We emphasize the causality behind experimental choices, data interpretation, and best practices for ensuring trustworthy and reproducible results.
Introduction: The Rationale for Cytotoxicity Screening
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, antimicrobials, and other therapeutic areas.[3][4][5][6] The compound of interest, 1-propyl-1H-indol-5-amine hydrochloride, belongs to this important class. Preliminary assessment of a compound's effect on cell viability is a critical first step in evaluating its therapeutic window and potential off-target toxicity. A compound that effectively kills cancer cells while sparing healthy cells is ideal, but even compounds not intended as cytotoxics must be screened to flag potential safety liabilities.
This application note provides a two-tiered screening approach:
-
Primary Screening (Metabolic Viability): The MTT assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.
-
Confirmatory Screening (Membrane Integrity): The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.
By employing assays with distinct biological endpoints, we create a self-validating system to confidently determine the cytotoxic profile of the test compound.
Compound Profile
-
Compound Name: 1-propyl-1H-indol-5-amine hydrochloride
-
CAS Number: 1221725-79-6
-
Molecular Formula: C₁₁H₁₄N₂·HCl[7]
-
Molecular Weight: 210.70 g/mol [7]
-
Structure: (Note: A chemical structure image would be placed here in a formal document.)
Safety, Handling, and Storage
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-propyl-1H-indol-5-amine hydrochloride. Based on data for similar amine-containing heterocyclic compounds, the following precautions are mandated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[8][10] In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[9] Do not eat, drink, or smoke in the handling area.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]
Experimental Design & Protocols
Cell Line Selection and Rationale
The choice of cell line is critical and should be guided by the research objective. Indole derivatives have shown efficacy against various cancers.[2][3] We recommend a panel of cell lines to assess broad-spectrum activity or tissue-specific effects.
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer. Some indole derivatives have shown potent activity against this line, with reported IC₅₀ values in the low micromolar range.[3][12]
-
HeLa (Human Cervical Cancer): A robust and highly proliferative cell line, often used as a general indicator of cytotoxic activity.[2]
-
A2780 (Human Ovarian Cancer): A well-characterized line for screening potential anti-cancer agents.[2]
-
(Optional) Non-Cancerous Control: A non-transformed cell line (e.g., MRC-5, human lung fibroblast) should be run in parallel to determine the compound's selectivity index (SI), a measure of its cancer-specific toxicity.
General Cell Culture and Maintenance
-
Culture Medium: Use the appropriate medium for your chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase. Do not use cells beyond a reasonable passage number (e.g., passage 20) to avoid genetic drift.
Preparation of Test Compound
The accuracy of this step is paramount for reliable dose-response data.
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of 1-propyl-1H-indol-5-amine hydrochloride needed for a 10 mM stock solution in sterile Dimethyl Sulfoxide (DMSO). (Mass = 0.01 L × 0.01 mol/L × 210.70 g/mol = 0.02107 g or 21.07 mg for 10 mL).
-
Weigh the compound accurately and dissolve it in the calculated volume of high-purity, sterile DMSO.
-
Vortex thoroughly until fully dissolved. This is your 10 mM primary stock .
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations for the assay.
-
Causality: DMSO is used for the primary stock due to its ability to dissolve a wide range of organic compounds. However, DMSO can be toxic to cells at concentrations typically >0.5%. Therefore, all subsequent dilutions are made in culture medium to ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., ≤0.1%).
-
PROTOCOL 1: Primary Screening - MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Caption: Principle of the MTT Cell Viability Assay.
Materials:
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well in a 100 µL volume.
-
Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (the "evaporation barrier").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of your compound's serial dilutions in culture medium.
-
Remove the old medium from the wells.
-
Add 100 µL of the fresh medium containing the serially diluted compound to the appropriate wells.
-
Controls are essential:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
PROTOCOL 2: Confirmatory Screening - LDH Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity by coupling the LDH-catalyzed conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.
Caption: Principle of the LDH Cytotoxicity Assay.
Procedure:
-
Plate Setup and Treatment: Set up and treat a 96-well plate exactly as described in the MTT protocol (Steps 1 & 2).
-
Establish Controls: For the LDH assay, an additional control is required:
-
Maximum LDH Release Control: About 30 minutes before the end of the incubation, add 10 µL of the kit's Lysis Solution to a set of untreated cell wells. This lyses all cells and represents 100% cytotoxicity.
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant (culture medium) from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution are mixed).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the kit's Stop Solution if required by the protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
The goal of data analysis is to generate a dose-response curve and calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of the cell viability or causes 50% cytotoxicity.
Step 1: Background Subtraction Subtract the average absorbance of the blank/medium-only wells from all other absorbance readings.
Step 2: Normalization (MTT Assay) Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Absorbance of Treated Well) / (Average Absorbance of Vehicle Control)] × 100
Step 3: Normalization (LDH Assay) Calculate the percentage of cytotoxicity for each compound concentration: % Cytotoxicity = [(Absorbance of Treated Well - Avg. Vehicle Control) / (Avg. Max LDH Release - Avg. Vehicle Control)] × 100
Step 4: IC₅₀ Calculation
-
Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit the curve and determine the IC₅₀ value.
Sample Data Presentation:
| Compound Conc. (µM) | Avg. Absorbance (570nm) | % Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 1.250 | 100.0% | 0.0% |
| 0.1 | 1.215 | 97.2% | 2.5% |
| 1.0 | 1.050 | 84.0% | 15.8% |
| 10.0 | 0.630 | 50.4% | 49.5% |
| 50.0 | 0.210 | 16.8% | 85.1% |
| 100.0 | 0.095 | 7.6% | 98.2% |
From this data, the calculated IC₅₀ would be approximately 10 µM .
Overall Experimental Workflow
Caption: High-level workflow for cytotoxicity screening.
References
-
Kalinina, A. A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI Molbank. [Link]
-
dos Santos, G. P., et al. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3-yl)propan-1-one against lung cancer cells. ResearchGate. [Link]
-
G-Bora, L., et al. (2018). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Molecules. [Link]
-
1-propyl-1H-indol-5-amine hydrochloride. Ameibo. [Link]
-
JWH 015. PubChem, National Institutes of Health. [Link]
-
dos Santos, G. P., et al. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3-yl)propan-1-one against lung cancer cells. Research Square. [Link]
-
Patel, N., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. [Link]
-
Pauk, K., et al. (2024). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Medicinal Chemistry. [Link]
-
Wang, M., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-propyl-1H-indol-5-amine hydrochloride - CAS:1221725-79-6 - 阿镁生物 [amaybio.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.nl [fishersci.nl]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. combi-blocks.com [combi-blocks.com]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Notes and Protocols for the Sterile Filtration of 1-propyl-1H-indol-5-amine hydrochloride Solutions
Abstract
This document provides a comprehensive technical guide for the sterile filtration of aqueous and organic solutions containing 1-propyl-1H-indol-5-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple procedural outline to deliver an in-depth understanding of the critical parameters governing the successful sterile filtration of this small molecule amine salt. We will explore the foundational principles of membrane selection, the causality behind pre-filtration strategies, a detailed step-by-step filtration protocol, and the imperative of post-filtration integrity testing. The methodologies described herein are designed to be self-validating, ensuring process robustness and final product quality.
Introduction: The Imperative for Sterile Filtration
Sterile filtration is a critical terminal step in aseptic processing for many pharmaceutical solutions that cannot be subjected to heat sterilization. The primary objective is the physical removal of microorganisms and particulate matter from the solution without adversely affecting the product's quality, purity, or concentration.[1][2] For small molecule therapeutics like 1-propyl-1H-indol-5-amine hydrochloride, ensuring sterility is paramount for patient safety, particularly for parenteral formulations.
The hydrochloride salt form of an amine compound introduces specific challenges that must be addressed for a successful filtration process. These include potential interactions with the filter membrane, the influence of pH and ionic strength on solubility, and the risk of drug substance adsorption, which could lead to a reduction in yield and potency. This guide will systematically address these challenges, providing a logical framework for developing a robust and reproducible sterile filtration process.
Critical Considerations: A Science-Driven Approach to Filter Selection
The choice of a sterilizing-grade filter is the most critical decision in this process. A sterilizing-grade filter is defined by its ability to produce a sterile effluent when challenged with a standard test organism, Brevundimonas diminuta, at a minimum concentration of 10^7 colony-forming units per cm² of filter area.[1] However, beyond this fundamental requirement, several other factors must be carefully evaluated.
Membrane Material Compatibility and Drug Adsorption
The interaction between the drug substance and the filter membrane is a primary concern. Amine salts, being cationic, can exhibit electrostatic interactions with negatively charged filter membranes. Furthermore, the indole ring, while relatively stable, has hydrophobic characteristics that can lead to non-specific binding.[3][4][5]
-
Mechanism of Interaction : Adsorption can be driven by two main forces: hydrophobic interactions between the non-polar regions of the molecule and the membrane surface, and electrostatic interactions between charged species.[6] For 1-propyl-1H-indol-5-amine hydrochloride, both mechanisms are plausible.
-
Recommended Membranes : To minimize potential drug loss, membranes with low protein and small molecule binding characteristics are strongly recommended.
-
Polyvinylidene fluoride (PVDF) : This is often the first choice for applications requiring low protein and small molecule binding.[7][8] It is a hydrophilic membrane with good chemical compatibility across a range of solvents.
-
Polyethersulfone (PES) : PES is another hydrophilic membrane known for its low protein binding, high flow rates, and broad pH compatibility.[9]
-
Cellulose Acetate (CA) : CA membranes are also known for their inherently low protein binding properties, making them suitable for sensitive biological and pharmaceutical solutions.[1]
-
-
Membranes to Approach with Caution :
-
Nylon : While offering broad chemical compatibility, some nylon membranes can carry a slight negative charge, potentially leading to electrostatic adsorption of the cationic amine hydrochloride.[6]
-
Polytetrafluoroethylene (PTFE) : Hydrophobic PTFE is generally unsuitable for aqueous solutions without pre-wetting with a solvent like ethanol. Even in organic solutions, its hydrophobic nature could lead to significant adsorption of the indole moiety.[7][10]
-
The following diagram illustrates the decision-making process for membrane selection based on these principles.
Caption: Decision workflow for membrane selection.
Pore Size and Filter Rating
For sterile filtration, an absolute pore size rating of 0.22 µm is the industry standard. This rating ensures the effective retention of bacteria. In cases where there is a risk of smaller contaminating organisms, a 0.1 µm filter may be considered, though this will result in lower flow rates.
Chemical Compatibility
The filter membrane and housing must be chemically compatible with the solvent system used to dissolve the 1-propyl-1H-indol-5-amine hydrochloride. While PVDF and PES offer good compatibility with aqueous solutions and common alcohols, it is crucial to consult manufacturer compatibility charts, especially when using less common organic solvents.[2][6]
Extractables and Leachables (E&L)
Extractables are compounds that can be forced from the filter material under aggressive conditions, while leachables are compounds that migrate into the drug product under normal processing conditions.[9][11][12] It is a regulatory expectation to assess the E&L profile of any component in direct contact with the final drug product.[11] Filter manufacturers typically provide E&L data for their products. This data should be reviewed to ensure that no harmful compounds will leach into the final product, potentially affecting its safety or efficacy.
The following table summarizes the key characteristics of recommended filter membranes.
| Membrane Material | Binding Characteristics | Recommended Use | Key Considerations |
| PVDF (Polyvinylidene fluoride) | Very Low | Aqueous & Mild Organic Solutions | Excellent choice for maximizing recovery of the active compound.[8] |
| PES (Polyethersulfone) | Low | Aqueous & Mild Organic Solutions | High flow rates and good throughput. |
| CA (Cellulose Acetate) | Low | Aqueous Solutions, Biologicals | Ideal for protein-containing solutions, good for general low-binding applications.[1] |
Pre-Filtration Strategy: Protecting the Sterilizing Filter
The longevity and performance of the final sterilizing filter can be significantly enhanced by implementing a pre-filtration step.[11] This is particularly important if the solution contains a high bioburden or undissolved particulates, which can prematurely clog the 0.22 µm membrane.
-
Rationale : Amine hydrochloride solutions, if not prepared carefully, can contain undissolved salt or other particulates. A pre-filter with a larger pore size (e.g., 0.45 µm to 1.0 µm) will capture this larger debris, reducing the load on the more expensive and restrictive sterilizing filter.[13]
-
Implementation : For small-scale laboratory preparations, a syringe filter with a built-in glass fiber pre-filter can be effective. For larger volumes, a separate pre-filter housing can be placed in-line before the final sterilizing filter.
Experimental Protocol: Sterile Filtration of 1-propyl-1H-indol-5-amine hydrochloride
This protocol provides a step-by-step methodology for the sterile filtration of a 100 mL solution. It is designed to be scalable with appropriate adjustments to filter size and equipment.
Materials and Equipment
-
1-propyl-1H-indol-5-amine hydrochloride solution (prepared in the desired sterile solvent)
-
Sterile Syringe Filter: 0.22 µm pore size, PVDF or PES membrane, 25 mm diameter (for volumes up to 100 mL)
-
Sterile Luer-Lok Syringe (appropriate size, e.g., 60 mL)
-
Sterile receiving vessel (e.g., sterile media bottle, vial)
-
70% Isopropyl Alcohol (IPA) for disinfection
-
Laminar Flow Hood or Biological Safety Cabinet
-
Filter Integrity Tester (e.g., Bubble Point Tester)
Step-by-Step Procedure
-
Preparation :
-
Ensure the 1-propyl-1H-indol-5-amine hydrochloride is fully dissolved in the chosen solvent. Incomplete dissolution is a primary cause of filter clogging.
-
Visually inspect the solution for any particulates. If present, consider a pre-filtration step as described in Section 3.
-
Disinfect the exterior of the syringe filter packaging, syringe packaging, and the sterile receiving vessel with 70% IPA before introducing them into the laminar flow hood.
-
-
Filter Assembly :
-
Aseptically open the sterile syringe and syringe filter packaging within the laminar flow hood.
-
Securely attach the syringe filter to the Luer-Lok tip of the syringe. A gentle twist will ensure a tight seal.
-
-
Filtration Process :
-
Draw the drug solution into the syringe.
-
Invert the syringe and gently push the plunger to expel any air from the syringe.
-
Position the outlet of the syringe filter over the opening of the sterile receiving vessel.
-
Apply steady, even pressure to the syringe plunger to begin filtration. Do not apply excessive pressure , as this can challenge the integrity of the filter membrane. The pressure should be kept below the manufacturer's specified maximum operating pressure.
-
Filter the entire volume of the solution into the sterile receiving vessel.
-
-
Post-Filtration :
-
Once filtration is complete, carefully remove the syringe and filter assembly.
-
Immediately seal the sterile receiving vessel.
-
Crucially, do not discard the filter. The used filter must be subjected to an integrity test.
-
The following diagram outlines the experimental workflow.
Caption: Sterile filtration experimental workflow.
The Self-Validating System: Post-Use Integrity Testing
A sterile filtration process is only considered valid if the integrity of the filter is confirmed after use.[3][4][14] This step ensures that the filter was not damaged during the filtration process and that its microbial retention capabilities were not compromised. The most common non-destructive integrity test for syringe filters is the Bubble Point Test.[15][16]
-
Principle : The bubble point is the minimum pressure required to force a gas through the largest pores of a wetted membrane.[14][15] This pressure is inversely proportional to the pore diameter. A bubble point value lower than the manufacturer's specification indicates a breach in the filter's integrity (e.g., a tear or oversized pore).
Protocol: Manual Bubble Point Test
-
Wetting : After filtering the drug product, the membrane is already wetted with the product solution. For this test, it is often recommended to flush the filter with a standard wetting fluid (e.g., water for hydrophilic membranes) for which the manufacturer has a bubble point specification.
-
Setup : Attach the wetted filter to a pressure-regulated gas source (e.g., nitrogen or air) via a tube.
-
Submersion : Submerge the outlet of the filter in a beaker of water.
-
Pressurization : Slowly and gradually increase the gas pressure upstream of the filter.
-
Observation : Watch for the first continuous stream of bubbles to emerge from the submerged outlet.
-
Measurement : The pressure at which this continuous bubbling begins is the bubble point.
-
Verification : Compare the measured bubble point pressure to the minimum specification provided by the filter manufacturer. If the measured value is equal to or greater than the specification, the filter's integrity is confirmed.
Conclusion
The sterile filtration of 1-propyl-1H-indol-5-amine hydrochloride solutions is a multi-faceted process that requires careful consideration of the interplay between the drug substance, the solvent, and the filtration hardware. By prioritizing low-binding membrane materials like PVDF or PES, implementing a sound pre-filtration strategy where necessary, and adhering to aseptic technique, a sterile and pure final product can be achieved. The cornerstone of this process is the principle of self-validation through post-use filter integrity testing. This critical step provides the necessary assurance that the sterility of the product has been successfully maintained, safeguarding patient safety and ensuring regulatory compliance.
References
- Merck Millipore. (n.d.). Integrity Testing Methods.
- Holland Applied Technologies. (n.d.). Bubble Point Filter Integrity Test.
- Stellar Scientific. (n.d.). Syringe Filter With 30mm 0.45um Low Binding PVDF Membrane.
- Single Use Support. (2024, March 20). Bubble point test: Purpose & Procedure.
- Cytiva. (2021, May 28). Filter Integrity Testing – Protect Your Product!.
- Sanitek Filter. (n.d.). Bubble Point Integrity Testing.
- Araújo-Júnior J. X. et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 610-615.
- Biotium. (n.d.). Mini Syringe Filters and Mini Syringe Filtration Kit.
-
BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. Retrieved from [Link]
-
Journal of Scientific & Mathematical Research. (n.d.). An Over View of Sterile Filtration Validation: A Key Elements for Sterile Drug Product Manufacturing. Retrieved from [Link]
-
Online Audio Webinar. (2025, May 6). Sterile Filtration of Pharmaceutical Products - Validation and Regulatory Requirements. Retrieved from [Link]
-
3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]
-
Critical Process Filtration. (n.d.). Prefiltration in Pharmaceutical Formulation & Filling. Retrieved from [Link]
-
BioProcess International. (n.d.). Recommendations for Extractables and Leachables Testing. Retrieved from [Link]
-
PubMed. (n.d.). Adsorption of benzalkonium chloride by filter membranes: mechanisms and effect of formulation and processing parameters. Retrieved from [Link]
- Silceria et al. (n.d.). C-3 sulfenyl indoles. Source not further specified in search results.
-
FTC Filters. (n.d.). AMINE FILTRATION. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Sanitek Filter. (n.d.). Essential Guide to Liquid Filtration in Pharmaceutical Production. Retrieved from [Link]
Sources
- 1. JSM Central || Article Info [jsmcentral.org]
- 2. Essential Guide to Liquid Filtration in Pharmaceutical Production - Sanitek [sanitekfilter.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of benzalkonium chloride by filter membranes: mechanisms and effect of formulation and processing parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalfilter.com [globalfilter.com]
- 8. gmp-publishing.com [gmp-publishing.com]
- 9. m.youtube.com [m.youtube.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. criticalprocess.com [criticalprocess.com]
- 12. EP0697396A1 - Adsorption process for amine or amine salt recovery from aqueous brine solutions - Google Patents [patents.google.com]
- 13. Sample Preparation by Filtration [sigmaaldrich.com]
- 14. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage of 1-propyl-1H-indol-5-amine hydrochloride
Introduction
This document provides a comprehensive guide to the recommended long-term storage conditions for 1-propyl-1H-indol-5-amine hydrochloride. As a substituted indole and an aromatic amine hydrochloride salt, its stability is influenced by several environmental factors. Adherence to these protocols is critical for maintaining the compound's purity, integrity, and performance in research and development applications. The recommendations herein are synthesized from established principles of chemical stability, best practices in laboratory storage, and data on analogous compounds. Since specific stability data for this molecule is not widely published, these guidelines are grounded in a cautious approach based on its structural components: an indole ring, a secondary aromatic amine, and a hydrochloride salt.
Chemical Profile and Inherent Instabilities
1-propyl-1H-indol-5-amine hydrochloride is a multifaceted molecule with several potential points of degradation. Understanding these is key to appreciating the rationale behind the storage recommendations.
-
Indole Ring: The indole nucleus is susceptible to oxidation, particularly in the presence of light and air.[1] This can lead to the formation of colored degradation products and a loss of purity. The N-propyl group may offer some steric hindrance but does not eliminate this vulnerability. Light, especially UV radiation, can induce photochemical reactions, leading to isomerization or degradation.[2][3]
-
Aromatic Amine: The 5-amino group makes the molecule susceptible to oxidative degradation. Aromatic amines are known to be sensitive to air and light, which can lead to the formation of colored impurities through complex reaction pathways.[1][4][5] N-oxidation is a common metabolic and chemical degradation pathway for aromatic amines.[6][7]
-
Hydrochloride Salt: The hydrochloride salt enhances water solubility and generally improves the stability of the amine compared to its freebase form. However, these salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] Absorbed water can promote hydrolysis or other degradation reactions. Furthermore, amine hydrochloride salts can be thermally unstable and may dissociate, leading to the loss of hydrogen chloride gas over time, particularly at elevated temperatures.[10][11]
A summary of the key physicochemical properties (inferred from related compounds) is presented in Table 1.
| Property | Inferred Value/Characteristic | Implication for Storage |
| Physical State | Likely a solid crystalline powder. | Surface area can influence rates of degradation from atmospheric contact. |
| Hygroscopicity | High potential to be hygroscopic.[9] | Requires storage in a low-humidity environment. |
| Photosensitivity | Susceptible to degradation upon exposure to light.[1][2] | Requires storage in the dark or in light-protecting containers. |
| Thermal Stability | Moderate; risk of decomposition at elevated temperatures.[10][12][13] | Requires controlled temperature storage. |
| Oxidative Stability | Prone to oxidation in the presence of air.[1][4] | May require storage under an inert atmosphere for maximum stability. |
Recommended Long-Term Storage Conditions
Based on the chemical profile, the following conditions are recommended for the long-term storage of 1-propyl-1H-indol-5-amine hydrochloride to ensure its stability for periods exceeding 12 months.
Primary Storage Recommendations
For optimal long-term stability, 1-propyl-1H-indol-5-amine hydrochloride should be stored at -20°C in a desiccated, dark environment under an inert atmosphere.
-
Temperature: -20°C ± 5°C. Lowering the temperature significantly reduces the rates of chemical degradation and dissociation.[8][14]
-
Atmosphere: Inert Gas (Argon or Nitrogen). To prevent oxidation of the indole ring and aromatic amine, the storage container should be flushed with an inert gas before sealing.[1]
-
Light: Protected from Light. The compound must be stored in an amber glass vial or a container wrapped in aluminum foil to prevent photodegradation.[1]
-
Moisture: Desiccated. The primary container should be placed inside a secondary container (e.g., a sealed bag or a larger vial) containing a desiccant to mitigate moisture ingress.[8]
Alternative Storage Conditions
If a -20°C freezer is unavailable, storage at 2-8°C is a viable alternative, though the expected shelf-life may be reduced. All other conditions (inert atmosphere, light protection, desiccation) must be strictly maintained.
Storage at controlled room temperature (e.g., 20-25°C) is not recommended for long-term preservation due to the increased risk of thermal degradation, hygroscopicity, and oxidation.[14]
A summary of storage conditions is provided in Table 2.
| Parameter | Optimal Long-Term | Acceptable Alternative | Not Recommended |
| Temperature | -20°C ± 5°C | 2-8°C | Room Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Air |
| Light | In the dark | In the dark | Exposed to light |
| Humidity | Desiccated | Desiccated | Uncontrolled |
Handling Protocols for Maintaining Stability
Proper handling is as crucial as correct storage to prevent degradation.
Aliquoting Protocol
To avoid repeated warming and cooling cycles and exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound upon receipt.
-
Allow the primary container to equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and aliquoting operations in a glove box under an inert atmosphere or, if unavailable, as quickly as possible in a low-humidity environment.
-
Use clean, dry spatulas and vials.
-
Dispense the desired amounts into smaller, appropriately sized amber glass vials.
-
Flush the headspace of each new aliquot vial with argon or nitrogen before tightly sealing with a cap containing a chemically resistant liner (e.g., PTFE).
-
Seal the caps with parafilm as an extra precaution against moisture.
-
Place the aliquots in a labeled secondary container with desiccant and return to the recommended storage temperature.
The following diagram illustrates the recommended aliquoting workflow.
Caption: Workflow for aliquoting 1-propyl-1H-indol-5-amine hydrochloride.
Stability Testing and Monitoring
Regularly assessing the purity of a stored chemical is essential for ensuring the validity of experimental results. A comprehensive stability testing program should be established, especially if the compound is a critical reagent.
Stability Study Protocol (ICH Guideline Based)
For new chemical entities, a formal stability study is recommended.[15][16][17] This involves long-term and accelerated testing.
Long-Term Stability Testing:
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH or -20°C as per primary recommendation.[15]
-
Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][18]
Accelerated Stability Testing:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[17]
-
Testing Frequency: A minimum of three time points, including initial (t=0), midpoint (e.g., 3 months), and final (e.g., 6 months).[15]
Analytical Methods for Purity Assessment
A combination of analytical techniques should be used to monitor the purity and detect potential degradation products.[19][20][21][22]
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC with UV detection is the primary method for assessing purity.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength appropriate for the indole chromophore (e.g., ~220 nm and ~280 nm).
-
Purity Assessment: Calculated as the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the mass of any new impurity peaks observed in the HPLC chromatogram, which can help in elucidating degradation pathways.
Quantitative NMR (qNMR):
-
Purpose: To determine the absolute purity of the material by comparing the integral of a characteristic proton signal of the analyte with that of a certified internal standard of known purity.[20][22]
The following diagram outlines the decision-making process for stability monitoring.
Caption: Decision workflow for stability monitoring.
Material Compatibility
Care should be taken to use appropriate materials for containers and laboratory equipment that will come into contact with 1-propyl-1H-indol-5-amine hydrochloride, especially in solution.
-
Containers: Borosilicate glass (Type I) is recommended for both solid storage and solutions.[23]
-
Caps/Liners: PTFE-lined caps are essential to prevent leaching and ensure a tight seal. Avoid caps with paper or foil liners.
-
Spatulas: Stainless steel or PTFE-coated spatulas are suitable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[24][25] As a hydrochloride salt, it can be corrosive to some metals, particularly in the presence of moisture.[23][26]
Conclusion
The long-term stability of 1-propyl-1H-indol-5-amine hydrochloride is best maintained by controlling temperature, light, moisture, and atmospheric oxygen. The optimal storage condition is at -20°C under a dry, inert atmosphere, protected from light. Proper handling techniques, including aliquoting and working in a controlled environment, are paramount to preserving the integrity of the bulk material. A robust stability monitoring program utilizing chromatographic techniques will ensure the compound's purity and suitability for its intended application over time.
References
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Materials Compatibility. Retrieved from [Link]
-
Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. Retrieved from [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15995–16005. Retrieved from [Link]
-
Angene Chemical. (2026). 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Flux (metallurgy). Retrieved from [Link]
-
Chen, E. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Retrieved from [Link]
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
MDPI. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]
-
Semantic Scholar. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
PubMed. (n.d.). N-oxidation of aromatic amines by intracellular oxidases. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ResearchGate. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]
-
Ohio University. (n.d.). Compatibility of Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Retrieved from [Link]
-
SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoindole. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Histamine - Wikipedia [en.wikipedia.org]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Flux (metallurgy) - Wikipedia [en.wikipedia.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. fishersci.com [fishersci.com]
- 25. Compatibility of Chemicals | Ohio University [ohio.edu]
- 26. industrialspec.com [industrialspec.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1-propyl-1H-indol-5-amine hydrochloride
Welcome to the technical support center for 1-propyl-1H-indol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the aqueous solubility of this compound. This document provides in-depth technical guidance, experimental protocols, and the scientific rationale behind each recommended approach.
Introduction: Understanding the Challenge
1-propyl-1H-indol-5-amine hydrochloride is an indole derivative, a class of compounds known for its diverse biological activities and importance in medicinal chemistry.[1][2][3] However, like many indole derivatives, it can exhibit limited aqueous solubility, which can impede its use in various experimental and preclinical settings.[4] The hydrochloride salt form is intended to improve solubility compared to the free base, but challenges may still arise, particularly in achieving desired concentrations for in-vitro assays or in-vivo studies.[5][6]
This guide will explore systematic approaches to enhance the aqueous solubility of 1-propyl-1H-indol-5-amine hydrochloride, focusing on practical and scientifically sound methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with 1-propyl-1H-indol-5-amine hydrochloride.
Q1: My stock solution of 1-propyl-1H-indol-5-amine hydrochloride is cloudy or shows precipitation. What is the first step to troubleshoot this?
A1: Cloudiness or precipitation upon dissolution is a clear indicator of exceeding the compound's equilibrium solubility in the chosen solvent system. The initial and most straightforward troubleshooting step is to assess and adjust the pH of your solution.
Causality: 1-propyl-1H-indol-5-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). In aqueous solution, an equilibrium exists between the protonated (ionized) and non-protonated (free base) forms of the amine. The protonated form is significantly more water-soluble.[7] The pH of the solution dictates the position of this equilibrium. A lower pH will favor the more soluble, protonated form.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for troubleshooting solubility via pH adjustment.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 7.5.
-
Add an excess amount of 1-propyl-1H-indol-5-amine hydrochloride to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.[8]
This systematic approach will provide a clear understanding of the compound's pH-solubility profile.[8]
Q2: Adjusting the pH is not sufficient to reach my target concentration. What is the next logical step?
A2: If pH modification alone is insufficient, the use of co-solvents is a widely accepted and effective strategy to enhance the solubility of poorly water-soluble drugs.[9][10][11][12]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[9][10] They work by reducing the polarity of the solvent system, which lessens the interfacial tension between the aqueous medium and the hydrophobic solute.[9][12] For 1-propyl-1H-indol-5-amine hydrochloride, the indole ring and the propyl group contribute to its hydrophobic character.
Commonly Used Co-solvents in Preclinical Formulations:
| Co-solvent | Typical Concentration Range (%) | Notes |
| Ethanol | 5 - 40 | Generally well-tolerated in-vivo at lower concentrations. |
| Propylene Glycol (PG) | 10 - 60 | A common vehicle for parenteral and oral formulations.[] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 70 | Often used for its low toxicity and high solubilizing capacity.[12][] |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 | A powerful solvent, but its use in-vivo should be carefully controlled due to potential toxicity.[10][] |
Experimental Protocol: Co-solvent Screening
-
Select a range of biocompatible co-solvents.
-
Prepare stock solutions of the co-solvents in your aqueous buffer of choice (at the optimal pH determined previously).
-
Create a matrix of co-solvent concentrations (e.g., 10%, 20%, 30% v/v).
-
Determine the solubility of 1-propyl-1H-indol-5-amine hydrochloride in each co-solvent mixture using the equilibrium solubility method described in Q1.
-
Plot solubility as a function of co-solvent concentration to identify the most effective system.
Important Consideration: Always determine the maximum tolerated concentration of the co-solvent system in your specific experimental model (in-vitro or in-vivo) to avoid vehicle-induced artifacts or toxicity.[14]
Q3: I am still facing solubility issues, or I need to avoid organic co-solvents. Are there other formulation strategies I can employ?
A3: Yes, when pH adjustment and co-solvents are not viable or sufficient, more advanced formulation techniques such as the use of surfactants or cyclodextrins can be explored.
1. Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[15][16][17][18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic indole and propyl moieties of your compound can be encapsulated within the hydrophobic core of the micelles, effectively increasing the overall solubility of the compound in the aqueous medium.[15][16][18]
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Solutol® HS 15: A non-ionic solubilizer and emulsifier.
-
Cremophor® EL: A polyethoxylated castor oil.
Conceptual Diagram: Micellar Solubilization
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
2. Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule (in this case, the indole ring and propyl chain) within their cavity.[19][20][21][22] This complex is more water-soluble than the drug molecule alone.[20][21]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility.
Experimental Protocol: Surfactant and Cyclodextrin Screening
-
Prepare a series of aqueous solutions containing different concentrations of the chosen surfactant or cyclodextrin.
-
Add an excess of 1-propyl-1H-indol-5-amine hydrochloride to each solution.
-
Equilibrate, filter, and analyze the supernatant as previously described.
-
Plot solubility as a function of the excipient concentration to evaluate the solubilization efficiency.
Summary of Approaches and Recommendations
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form.[][23] | Simple, cost-effective, and often the first line of approach.[] | Effectiveness is dependent on the pKa of the compound; may not be suitable for all biological systems. |
| Co-solvents | Reduces the polarity of the aqueous environment.[9][12] | Highly effective for many compounds; a wide range of biocompatible options are available.[12] | Potential for in-vitro and in-vivo toxicity; may affect protein binding or enzyme activity.[9] |
| Surfactants | Encapsulation of the hydrophobic drug in micelles.[15][16][17] | Can significantly increase solubility; widely used in drug formulations.[15][18] | Potential for cell lysis at high concentrations; may interfere with certain assays. |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[19][20][21] | Generally low toxicity; can also improve drug stability.[14] | Can be more expensive; complexation efficiency is dependent on the size and shape of the drug molecule. |
Final Recommendation: A systematic, stepwise approach is recommended. Begin with pH optimization, followed by the introduction of co-solvents if necessary. For more challenging solubility issues or when organic solvents must be avoided, explore the use of surfactants and cyclodextrins. A combination of these methods (e.g., a buffered co-solvent system) can also be highly effective.[11][12]
References
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Heliosphere. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
- Bansal, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Bansal, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Komarek, P., et al. (2016).
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
- National Institutes of Health. (2024).
-
ResearchGate. (n.d.). (PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. Retrieved from [Link]
-
JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
-
PharmaTutor. (2013, November 13). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2021, May 22). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole-3-propionic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
- National Institutes of Health. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed.
-
ACS Publications. (n.d.). Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
RSC Publishing. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
- 18. researchgate.net [researchgate.net]
- 19. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. oatext.com [oatext.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Alkylated Indoleamines
Introduction
Welcome to the Technical Support Center for the Synthesis of N-Alkylated Indoleamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on the indoleamine scaffold. The inherent nucleophilicity of both the indole nitrogen (N1) and the C3 position presents a persistent challenge in achieving high regioselectivity and yield. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic principles to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indoleamine. How can I improve N-selectivity?
A1: The competition between N1 and C3 alkylation is the most common challenge and is governed by the character of the indolide anion and the reaction conditions. The C3 position of a neutral indole is generally more nucleophilic than the N1 nitrogen. To favor N-alkylation, the reaction strategy must enhance the nucleophilicity of the nitrogen, which is typically achieved by deprotonation.
Causality and Strategic Solutions:
-
Choice of Base and Solvent System: This is the most critical factor. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the classic choice to favor N-alkylation.
-
Mechanism: NaH irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO), generating a sodium indolide salt. In a solvent like DMF, this forms a solvent-separated ion pair (SSIP). The "free" anionic nitrogen is highly nucleophilic and readily attacks the alkylating agent. In a less polar solvent like THF, a tighter ion pair may form, which can sometimes lead to more C3-alkylation. Incomplete deprotonation will leave neutral indole in solution, which will preferentially react at C3.
-
Troubleshooting: If you see C3-alkylation with NaH/THF, consider switching to DMF to better solvate the cation and promote N-selectivity. Ensure your NaH is fresh and the reaction is strictly anhydrous, as moisture will quench the base, leading to incomplete deprotonation.
-
-
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation. However, this is highly substrate-dependent and can also promote side reactions. A systematic temperature screen is recommended if base/solvent optimization is insufficient.
-
Catalytic Systems: Modern catalytic methods offer exquisite control over regioselectivity.
-
Copper Hydride (CuH) Catalysis: The choice of ligand can completely switch the selectivity. For instance, using a bulky ligand like DTBM-SEGPHOS with a CuH catalyst has been shown to provide high N-selectivity.
-
Iron Catalysis: While typically promoting C3-alkylation, iron catalysts can be directed towards N-alkylation by starting with an indoline (the reduced form of indole), performing the N-alkylation, and then oxidizing the indoline back to the indole in a one-pot, two-step procedure.[1]
-
-
Phase-Transfer Catalysis (PTC): This method is excellent for achieving N-alkylation under milder conditions. It uses a biphasic system (e.g., toluene and 50% aq. NaOH) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻).
-
Mechanism: The catalyst transports the hydroxide ion into the organic phase to deprotonate the indole. The resulting indolide anion, paired with the bulky quaternary ammonium cation, is highly reactive at the nitrogen position. This method often gives high yields (78-98%) of the N-alkylated product.[2]
-
Decision Workflow for Improving N-Selectivity
Caption: Troubleshooting workflow for poor N-selectivity.
Q2: My reaction is producing N,N-dialkylated products, especially when synthesizing tryptamines. How can I prevent this?
A2: This issue arises from the alkylation of the primary amine on the ethylamine side chain. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Strategic Solutions:
-
Reductive Amination: This is the most reliable method for controlled mono-alkylation of the side-chain amine. The primary amine is reacted with one equivalent of an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). Since the aldehyde is consumed in the first step, over-alkylation is minimized.
-
Control Stoichiometry with Alkyl Halides: If using a direct alkylation approach with an alkyl halide, precise control of stoichiometry is critical.
-
Use a large excess of the primary amine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the mono-alkylation product. The downside is the need to remove a large amount of unreacted starting material.
-
Alternatively, use a slight excess of the alkylating agent (1.1-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS, stopping it before significant dialkylation occurs.
-
-
Protecting Groups: Protect the indole nitrogen first (e.g., with a Boc group). Then, perform the mono-alkylation on the side chain. Finally, deprotect the indole nitrogen. This multi-step process offers maximum control but reduces overall efficiency.
Q3: The reaction is stalled, and I'm recovering mostly starting material. What should I investigate?
A3: Low reactivity can stem from several factors, from reagent quality to suboptimal conditions.
Troubleshooting Checklist:
-
Base Inactivity: If using NaH, it may be old or passivated. Ensure you are using a fresh bottle or washing the NaH dispersion with dry hexanes to remove the protective mineral oil and expose a fresh reactive surface (perform this with extreme caution under an inert atmosphere).[3]
-
Insufficient Deprotonation: The base may not be strong enough for your specific indoleamine derivative. Electron-withdrawing groups on the indole ring increase the N-H acidity, making deprotonation easier. Conversely, electron-donating groups can make it slightly harder.
-
Poor Solubility: The indoleamine or its corresponding salt may not be sufficiently soluble in the chosen solvent. If you observe a precipitate upon adding the base in THF, consider switching to DMF.
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with slow conversion, switching to the corresponding bromide or iodide will accelerate the reaction. For very unreactive systems, adding a catalytic amount of sodium iodide (NaI) can promote the reaction via an in situ Finkelstein reaction.
-
Steric Hindrance: A bulky alkylating agent or a substituent near the indole nitrogen can significantly slow the reaction. In such cases, higher temperatures or longer reaction times may be necessary.
Q4: My purification by column chromatography is difficult. The product streaks on the silica gel column, or I get poor recovery.
A4: Amines, being basic, often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, poor separation, and sometimes irreversible adsorption.
Purification Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
A common choice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.
-
For very polar amines, a system of DCM with 1-10% of a 10% ammonia in methanol solution can be effective.[4]
-
-
Use of Alternative Stationary Phases:
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[4]
-
Amine-functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups, creating a "base-shielded" environment that minimizes acid-base interactions and allows for elution with neutral solvents like hexane/ethyl acetate.[5]
-
-
Salt Formation and Filtration/Crystallization: If the N-alkylated indoleamine is sufficiently crystalline, converting it to a salt (e.g., fumarate, hydrochloride) can be an effective purification method. The salt often has different solubility properties than the freebase and impurities, allowing for purification by crystallization.
Frequently Asked Questions (FAQs)
What are the pros and cons of different N-alkylation methods?
Choosing the right N-alkylation strategy depends on your substrate, desired scale, and available resources.
| Method | Alkylating Agent | Pros | Cons | Best For |
| Classical (NaH/DMF) | Alkyl Halides | Simple, widely used, strong driving force. | Requires strictly anhydrous conditions, NaH is hazardous, limited functional group tolerance. | Simple alkylations on robust substrates. |
| Borrowing Hydrogen | Alcohols | Atom-economical (water is the only byproduct), uses readily available alcohols, good functional group tolerance.[6][7] | Requires a transition metal catalyst (often precious metals), may require high temperatures.[6] | Green chemistry approaches, synthesis of complex molecules. |
| Mitsunobu Reaction | Alcohols | Mild conditions, inverts stereochemistry of secondary alcohols, broad substrate scope. | Generates stoichiometric phosphine oxide and hydrazide byproducts, making purification difficult.[8][9] | Stereospecific synthesis, alkylation with sensitive alcohols. |
| Phase-Transfer Catalysis | Alkyl Halides | Mild biphasic conditions, avoids strong, anhydrous bases, scalable. | Catalyst can sometimes be difficult to remove, potential for catalyst poisoning by certain anions (e.g., iodide).[10] | Scalable and robust N-alkylation without strong bases. |
| Reductive Amination | Aldehydes/Ketones | Excellent control for mono-alkylation of side-chain amines, avoids over-alkylation, mild conditions. | Limited to forming bonds adjacent to a carbonyl precursor, requires a stoichiometric reductant. | Selective mono-alkylation of primary/secondary amines. |
What are some common, unexpected byproducts and how can I identify them?
Beyond C3-alkylation and over-alkylation, other side reactions can occur:
-
Reaction with Solvent: In some cases, DMF can act as a reactant, leading to the formation of an N-formyl byproduct, especially at high temperatures. This will appear as a singlet around 8.0-8.5 ppm in the ¹H NMR spectrum.
-
Elimination: If using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of an alkene byproduct. This can be identified by the appearance of vinyl proton signals in the ¹H NMR.
-
Degradation of Tryptamines: Indoleamines, particularly tryptamines, can be sensitive. The side chain can sometimes cyclize onto the C2 position of the indole ring under certain conditions (e.g., strongly acidic), forming a tetrahydro-β-carboline derivative. This is a significant structural change that would be readily apparent by NMR and MS analysis.
What are the critical safety precautions when using sodium hydride (NaH)?
Sodium hydride is a highly reactive and pyrophoric solid.[11] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle NaH (typically supplied as a 60% dispersion in mineral oil) in an inert atmosphere (glovebox or under a flow of argon/nitrogen).[11][12] Never work alone.[13]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and a face shield. Nitrile gloves are standard, but consider double-gloving or using fire-retardant gloves for larger quantities.[14]
-
Quenching: Never quench NaH with water directly. Excess NaH in a reaction vessel should be quenched slowly and carefully by adding a hydroxylated solvent like isopropanol or ethanol at 0 °C. The quench will generate hydrogen gas, so it must be done in a well-ventilated fume hood away from ignition sources.
-
Fire: In case of an NaH fire, DO NOT use a water or CO₂ extinguisher. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or sodium carbonate.[11]
Workflow for Safe Handling of Sodium Hydride
Caption: Safe handling workflow for sodium hydride.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol describes a standard method for the N-alkylation of an indoleamine using an alkyl halide and sodium hydride in DMF.
Materials:
-
Indoleamine starting material (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen) supply, flame-dried glassware, stirrer, and rotary evaporator.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Add anhydrous DMF via syringe to create a suspension. Cool the suspension to 0 °C using an ice bath.
-
Dissolve the indoleamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation using Borrowing Hydrogen Catalysis
This protocol outlines a general procedure using an alcohol as the alkylating agent with a ruthenium-based catalyst.
Materials:
-
Indoleamine starting material (1.0 eq)
-
Alcohol (1.5 eq)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
Xantphos (or other suitable phosphine ligand, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous toluene
-
Inert gas supply, flame-dried glassware, stirrer, and rotary evaporator.
Procedure:
-
To a flame-dried Schlenk tube, add the Ru catalyst, ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (repeat 3x).
-
Add the indoleamine and anhydrous toluene.
-
Add the alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. [Link]
-
Safe Handling of Pyrophoric Chemicals. Central Washington University. [Link]
-
Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. Topics in Current Chemistry. [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Chemical Society Reviews. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
-
Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. University of Illinois Chicago. [Link]
-
How do organic chemists prepare sodium hydride for reaction? Quora. [Link]
-
Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis. [Link]
-
The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
-
Sodium Hydride SOP: Safety & Handling in UCSF Lab. Studylib. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Borrowing Hydrogen for Organic Synthesis. Chemical Reviews. [Link]
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal. [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synthesis. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie. [Link]
-
Scope of the N-alkylation of indolines with alcohols. ResearchGate. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]
-
The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis. [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
-
Mitsunobu reaction issues. Reddit. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. [Link]
-
Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry. [Link]
-
Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. Computational and Structural Biotechnology Journal. [Link]
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 3. wcms.uillinois.edu [wcms.uillinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. studylib.net [studylib.net]
- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
Technical Support Center: Purification of 1-propyl-1H-indol-5-amine Hydrochloride
Welcome to the technical support guide for the purification of 1-propyl-1H-indol-5-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions designed to address common challenges encountered during the purification process. The guidance provided is based on established chemical principles and field-proven techniques to ensure you can achieve the highest possible purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-propyl-1H-indol-5-amine hydrochloride in a direct question-and-answer format.
Q1: My final product is a dark, oily residue instead of the expected crystalline hydrochloride salt. What went wrong and how can I fix it?
This is a frequent issue when working with amine hydrochlorides. The oily or tar-like consistency can be attributed to several factors:
-
Incomplete Salt Formation: The equilibrium between the free amine and the hydrochloride salt may not fully favor the salt, especially if a stoichiometric amount of acid was used or if there are basic impurities competing for the acid.
-
Presence of Impurities: Colored impurities, often arising from oxidation or side-reactions during the synthesis, can inhibit crystallization and result in a dark, oily product.[1] Indole derivatives, in particular, can be sensitive to air and light.[1][2]
-
Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice, leading to an oil.
-
Hygroscopic Nature: The hydrochloride salt may be absorbing moisture from the atmosphere.
Recommended Solutions:
-
Ensure Complete Protonation:
-
Dissolve the oily product in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Add a slight excess of a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
If a precipitate forms, it can be collected by filtration. If it remains an oil, proceed to trituration.
-
-
Trituration to Induce Crystallization:
-
Add a non-polar solvent in which the desired salt is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate).[3]
-
Stir the mixture vigorously with a glass rod, scratching the sides of the flask to create nucleation sites. This mechanical action can often break up the oil and induce the formation of a solid.
-
Once a solid forms, it can be filtered, washed with the non-polar solvent, and dried.
-
-
Charcoal Treatment for Color Removal:
-
If the color is intense, dissolve the crude product in a polar solvent like methanol or ethanol.
-
Add a small amount of activated charcoal (approx. 1-2% by weight) and heat the mixture gently for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Remove the solvent under reduced pressure and attempt crystallization again.
-
Q2: I'm struggling with recrystallization. The compound either oils out upon cooling or fails to crystallize entirely. How do I find the right conditions?
Recrystallization of amine hydrochlorides can be challenging due to their high polarity and solubility characteristics.[3] Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Recommended Solutions:
-
Systematic Solvent Selection: The key is finding a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Single Solvents: Alcohols like isopropanol or ethanol are often good starting points for hydrochloride salts.[3]
-
Solvent/Anti-Solvent Systems: This is often the most effective method. Dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or even a small amount of water). Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy (the cloud point).[3] Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Control the Cooling Rate:
-
Slow Cooling is Crucial: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then move it to a refrigerator. Slow cooling encourages the formation of a well-defined crystal lattice rather than an amorphous oil.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal ("seed") to the cooled, saturated solution to initiate crystallization.
-
-
pH Adjustment:
-
Ensure the solution is slightly acidic to maintain the protonated state of the amine, which is essential for crystallizing the hydrochloride salt.
-
| Solvent System | Polarity of Primary Solvent | Polarity of Anti-Solvent | Typical Use Case |
| Isopropanol / Diethyl Ether | High | Low | General purpose for many amine hydrochlorides.[3] |
| Ethanol / Ethyl Acetate | High | Medium | Good for moderately polar salts. |
| Methanol / Dichloromethane | Very High | Medium | Can be effective but requires careful handling. |
| Water / Acetone | Very High | Medium | Useful if the salt is highly water-soluble. |
Q3: Column chromatography is giving me problems. My compound streaks badly on the silica gel column, leading to poor separation and low recovery. What should I do?
This is a classic issue when purifying basic compounds like amines on standard silica gel.[4][5][6] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly and often irreversibly interact with the basic amine through acid-base interactions.[5][6] This leads to tailing, streaking, and sometimes complete retention of the product on the column.
Recommended Solutions:
-
Deactivate the Silica Gel:
-
Add a Competing Base to the Eluent: The most common solution is to add a small amount of a volatile amine, like triethylamine (TEA) or ammonia (as a 7N solution in methanol), to the mobile phase (typically 0.5-2% v/v).[4][7] The added base will "cap" the acidic silanol sites, allowing your amine product to elute more cleanly.
-
Pre-treat the Silica: Create a slurry of the silica gel in the mobile phase containing the amine additive before packing the column to ensure it is fully neutralized.
-
-
Switch the Stationary Phase:
-
Use Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying amines.[7][8] Basic alumina, in particular, provides a more suitable environment and prevents the strong acid-base interactions.[8]
-
Use Amine-Functionalized Silica: Commercially available amine-functionalized silica columns are specifically designed for purifying basic compounds and often provide excellent separation with simple solvent systems like hexane/ethyl acetate.[4][6]
-
-
Consider Reversed-Phase Chromatography:
-
If the compound is sufficiently non-polar, reversed-phase (C18) flash chromatography can be a powerful option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved.
-
Workflow for Troubleshooting Column Chromatography
Sources
Technical Support Center: Stability of 1-propyl-1H-indol-5-amine Hydrochloride in Solution
Welcome to the technical support center for 1-propyl-1H-indol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with solutions of this compound. Given the limited specific literature on this exact molecule, this resource synthesizes information from structurally related indole derivatives and established principles of chemical stability to offer a robust framework for your experimental design and interpretation.
Introduction: Understanding the Chemistry of 1-propyl-1H-indol-5-amine Hydrochloride
1-propyl-1H-indol-5-amine hydrochloride is a derivative of the highly stable indole scaffold.[1] The indole ring is an electron-rich aromatic system, which makes it susceptible to oxidative processes. The primary amine at the 5-position and the hydrochloride salt form introduce considerations regarding pH, solubility, and reactivity. The stability of this compound in solution is not just a matter of its inherent chemical properties but is also significantly influenced by its environment.
This guide will walk you through potential stability challenges, provide methodologies for investigation, and answer frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with solutions of 1-propyl-1H-indol-5-amine hydrochloride in a question-and-answer format.
Issue 1: My solution of 1-propyl-1H-indol-5-amine hydrochloride is changing color (e.g., turning yellow, brown, or pink) over time. What is happening?
Answer:
Color change in solutions of indole derivatives, especially those with amine substituents, is a common indicator of degradation, most frequently due to oxidation. The electron-rich indole ring and the primary amine are susceptible to oxidation by atmospheric oxygen, light, or trace metal ion contaminants.
Potential Causes and Explanations:
-
Oxidation: The indole ring can be oxidized to form various colored products. The presence of the amine group can further activate the ring towards oxidation. This process can be accelerated by light (photo-oxidation) and heat.
-
Polymerization: Oxidized intermediates can sometimes polymerize to form larger, highly colored molecules.
-
pH Shift: If the solution is not adequately buffered, a shift in pH could potentially lead to the formation of different ionic species with varying stability and color.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solution color change.
Issue 2: I am seeing new peaks appear in my HPLC analysis of an aged solution. How can I identify the source of this degradation?
Answer:
The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. To ensure the accuracy of your results, it's crucial to identify the conditions causing this instability. A forced degradation study is the standard approach to systematically investigate these pathways.
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol:
-
Prepare Stock Solutions: Prepare several identical solutions of 1-propyl-1H-indol-5-amine hydrochloride in your experimental solvent.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat a solution at 60°C.
-
Photolytic Stress: Expose a solution to a UV lamp or direct sunlight.
-
Control: Keep one solution at ambient temperature, protected from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method (see FAQ section for method development) to analyze the samples.
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that produce new peaks corresponding to those seen in your aged solution will reveal the degradation pathway.
Data Summary Table for Forced Degradation:
| Stress Condition | Time (hours) | % Degradation | Number of Degradant Peaks | Observations (e.g., Color Change) |
| Control | 24 | < 1% | 0 | Clear, colorless |
| 0.1 M HCl | 24 | [Record Data] | [Record Data] | [Record Data] |
| 0.1 M NaOH | 24 | [Record Data] | [Record Data] | [Record Data] |
| 3% H₂O₂ | 24 | [Record Data] | [Record Data] | [Record Data] |
| 60°C | 24 | [Record Data] | [Record Data] | [Record Data] |
| UV Light | 24 | [Record Data] | [Record Data] | [Record Data] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store a stock solution of 1-propyl-1H-indol-5-amine hydrochloride?
A1: Based on general handling procedures for similar compounds, stock solutions should be stored at -20°C or -80°C in airtight, amber vials to protect from light.[2][3] For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified. It is also advisable to store the container under an inert atmosphere if long-term stability is critical.[4]
Q2: What solvents are recommended for dissolving 1-propyl-1H-indol-5-amine hydrochloride?
A2: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. It may also be soluble in DMSO and DMF.[5] The choice of solvent will be experiment-dependent. For aqueous solutions, using a buffer (e.g., phosphate or acetate) is recommended to maintain a stable pH. The stability of the compound can vary significantly between different solvents, so it is best to verify stability in your chosen solvent system.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Q4: Can I expect hydrolysis to be a major degradation pathway?
A4: The indole ring itself is generally stable to hydrolysis. The N-propyl and C-N amine bonds are also typically stable under physiological pH conditions. Hydrolysis is more likely to be a concern under extreme pH conditions (strong acid or base) and at elevated temperatures, which you would investigate during a forced degradation study.
Concluding Remarks
References
- QA-0059 - Safety Data Sheet. (2023).
- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). ResearchGate.
- Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. (1983). Analytical Biochemistry.
- SAFETY DATA SHEET - Fisher Scientific. (2023).
- safety data sheet - Enamine.
- Technical Support Center: Quantitative Analysis of 2-Methyl-1-Propyl-1H-Indol-5-Amine - Benchchem.
- 3-(3-Fluorophenyl)-1H-pyrazol-5-amine - Apollo Scientific.
- N-methyl-1-Phenylpropan-1-amine (hydrochloride) - Cayman Chemical.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Indole Compounds
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically when analyzing indole-containing compounds. As a class of molecules with a nitrogen-containing heterocyclic structure, indoles often present unique challenges in reversed-phase chromatography. This guide provides in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing, and why is it a problem for indole analysis?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1] This is quantitatively measured by the tailing factor or asymmetry factor; a value greater than 1 indicates tailing.[2]
For indole compounds, which often possess basic nitrogen moieties, peak tailing is a common and significant issue for several reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, leading to poor resolution and inaccurate peak integration.[3]
-
Compromised Quantification: The asymmetrical shape makes it difficult for data systems to accurately determine the peak start, apex, and end, leading to errors in area and height calculations and compromising the precision of quantitative analysis.[3][4]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[5]
-
Indication of Underlying Issues: Peak tailing is often a symptom of undesirable secondary chemical interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[2][3]
Ignoring peak tailing can lead to unreliable and irreproducible analytical results, which is particularly detrimental in regulated environments like drug development.
Q2: My indole compound is showing significant peak tailing. What are the most likely chemical causes related to the column?
A2: When a specific peak, like that of an indole compound, begins to tail while others in the chromatogram may not, the cause is often rooted in chemical interactions within the column. The primary culprits are secondary interactions with the silica-based stationary phase.
-
Silanol Interactions: The most common cause of peak tailing for basic compounds like many indoles is the interaction with residual silanol groups (Si-OH) on the surface of the silica packing material.[2][3][6][7] Even after the silica is bonded with a hydrophobic phase (like C18) and end-capped, some unreacted, accessible silanol groups remain.[8][9][10]
-
Mechanism: At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][11] The basic nitrogen in the indole ring can become protonated and carry a positive charge. This leads to a strong, undesirable ionic interaction, a form of secondary retention, which delays the elution of a portion of the analyte molecules, causing the characteristic tail.[2][7][12]
-
-
Trace Metal Contamination: The silica matrix of the stationary phase can contain trace amounts of metal impurities, such as iron or aluminum.[9][13][14] These metal ions can act as Lewis acids and chelate with analytes that have electron-donating groups, a common feature in indole derivatives.[3][12][13][14] This interaction also serves as a secondary retention mechanism, contributing to peak tailing.[9][13][14]
The following diagram illustrates the primary mechanism of silanol interaction leading to peak tailing for a basic indole compound.
Caption: Mechanism of Peak Tailing for Indole Compounds.
Q3: How can I modify my mobile phase to eliminate peak tailing for indole compounds?
A3: Optimizing the mobile phase is one of the most powerful and immediate ways to mitigate peak tailing caused by secondary interactions. The goal is to create an environment that minimizes the undesirable interactions between your indole analyte and the stationary phase.
Here are the key strategies, ordered by common practice:
-
Lower the Mobile Phase pH: This is often the most effective first step.[2]
-
Mechanism: By lowering the pH of the mobile phase to 3 or below, the residual silanol groups on the silica surface become fully protonated (Si-OH).[2][4][8] This neutralizes their negative charge, preventing the strong ionic interaction with protonated basic analytes like indoles.[2][10]
-
Practical Application: Add a small concentration (typically 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[8][15] Formic acid is generally preferred for LC-MS applications due to its volatility.[8]
-
Caution: Ensure your column is rated for use at low pH. Standard silica columns can degrade below pH 3, but many modern columns are designed to be stable under these conditions.[2][8]
-
-
Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the ionic strength of the mobile phase can help.
-
Mechanism: A higher concentration of buffer ions (e.g., phosphate) can shield the charged silanol sites, effectively "out-competing" the analyte for these active sites and reducing the secondary interaction.[8][16]
-
Example: Increasing a phosphate buffer from 10 mM to 25 mM at pH 7 can significantly improve peak shape for UV-based applications.[8]
-
Caution: High buffer concentrations (>10 mM) can cause ion suppression in mass spectrometry and may precipitate when mixed with high percentages of organic solvent.[8]
-
-
Use a Competing Base (Mobile Phase Additive): This is a more traditional approach but can still be effective.
-
Mechanism: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can neutralize the active silanol sites.[8][16] The TEA molecules, being small and basic, will preferentially interact with the silanol groups, effectively blocking them from interacting with your larger indole analyte.[6][8]
-
Consideration: Modern, high-purity silica columns with better end-capping have made the routine use of competing bases less necessary.[8]
-
The following table summarizes the effects of common mobile phase additives:
| Additive | Typical Concentration | Mechanism of Action | Best For | Considerations |
| Formic Acid | 0.05 - 0.1% | Protonates silanol groups to suppress ionization. | LC-MS, General Purpose | Ensures column is acid-stable. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger acid than formic; effectively protonates silanols and acts as an ion-pairing agent.[10] | UV detection, difficult separations | Causes significant ion suppression in MS.[10] |
| Ammonium Formate/Acetate | 5 - 10 mM | Provides buffering capacity at low pH and can help mask silanol activity.[8] | LC-MS | Volatile and MS-compatible. |
| Phosphate Buffer | 10 - 50 mM | Buffers pH and increases ionic strength to shield silanol sites. | UV detection only | Non-volatile, can precipitate in high organic. |
| Triethylamine (TEA) | 10 - 25 mM | Acts as a competing base to block active silanol sites.[6][8] | Older column types, UV detection | Can cause baseline disturbances and is not ideal for MS. |
Q4: All the peaks in my chromatogram are tailing, not just the indole. What could be the cause?
A4: When all peaks in a chromatogram exhibit tailing, the problem is more likely to be systemic or physical rather than a specific chemical interaction.[17] The issue is affecting the entire chromatographic flow path. Here is a systematic troubleshooting workflow:
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. labcompare.com [labcompare.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. support.waters.com [support.waters.com]
- 12. lctsbible.com [lctsbible.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. cetjournal.it [cetjournal.it]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Propyl-1H-indol-5-amine
Welcome to the technical support center dedicated to the synthesis of 1-propyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to proactively optimize your reaction conditions for improved yield, purity, and reproducibility.
The synthesis of 1-propyl-1H-indol-5-amine typically involves a two-step process: the synthesis of the precursor 5-aminoindole, followed by the N-propylation of the indole nitrogen. This guide will address potential pitfalls in both stages of this synthetic route.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Synthesis of 5-Aminoindole (Precursor)
The most common and efficient route to 5-aminoindole is through the reduction of 5-nitroindole.[1]
Q1: My reduction of 5-nitroindole to 5-aminoindole is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this reduction can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material (5-nitroindole) is still present, consider extending the reaction time. Ensure your stirring is efficient to maintain a homogenous reaction mixture.
-
-
Suboptimal Reducing Agent or Catalyst: The choice and activity of your reducing agent or catalyst are critical.
-
Solution: For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is fresh and not poisoned.[1] The quality and dispersion of the catalyst on its support can significantly impact its activity. For chemical reductions, such as with tin(II) chloride or sodium borohydride in the presence of a catalyst, ensure the stoichiometry is correct and the reagents are of high purity.[1][2]
-
-
Degradation of the Product: 5-aminoindole can be sensitive to air and light, leading to decomposition and the formation of colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, work up the product promptly. During extraction and purification, minimize exposure to air and bright light.
-
-
Issues During Work-up and Purification: The product may be lost during the extraction or purification steps.
-
Solution: 5-aminoindole has some water solubility. When performing a liquid-liquid extraction, ensure you use a suitable organic solvent (like ethyl acetate) and perform multiple extractions to maximize recovery. For purification by column chromatography, select an appropriate solvent system and be mindful that the amine functionality can cause streaking on silica gel. Sometimes, a plug of silica gel filtration might be sufficient for purification.
-
Q2: I'm observing the formation of multiple byproducts during the reduction of 5-nitroindole. What are these and how can I minimize them?
A2: Side product formation is often related to over-reduction or side reactions of the nitro group.
-
Potential Side Products: Depending on the reducing agent and conditions, you might see partially reduced intermediates (like the corresponding nitroso or hydroxylamine compounds) or even polymerization products.
-
Minimizing Side Products:
-
Control the Stoichiometry: Carefully control the equivalents of your reducing agent. An excess can sometimes lead to unwanted side reactions.
-
Temperature Control: Run the reaction at the recommended temperature. Exceeding the optimal temperature can often lead to the formation of byproducts.
-
Choice of Reducing System: Some reducing systems offer higher selectivity. For instance, transfer hydrogenation using ammonium formate with a catalyst like Pd/C can be a milder and more selective method.[1]
-
N-Propylation of 5-Aminoindole
This step involves the alkylation of the indole nitrogen with a propylating agent. A common challenge is achieving selective N-alkylation over C3-alkylation.[3][4]
Q3: My N-propylation of 5-aminoindole is giving me a mixture of N-propylated and C3-propylated products. How can I improve the N-selectivity?
A3: Achieving high N-selectivity is a common challenge in indole alkylation. The indole ring has two nucleophilic centers: the N1 nitrogen and the C3 carbon.[3]
-
The Role of the Base and Solvent: The choice of base and solvent system is crucial for directing the alkylation to the nitrogen.
-
Strong Bases: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method to deprotonate the indole nitrogen, forming the indolide anion.[5][6][7] This anion is a hard nucleophile and preferentially attacks the alkyl halide at the nitrogen position.
-
Weaker Bases/Phase Transfer Catalysis: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent, sometimes with a phase-transfer catalyst, can also promote N-alkylation.[4][8] These conditions are often milder and can be advantageous if your molecule has base-sensitive functional groups.
-
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.[6]
-
Solution: Running the reaction at a slightly elevated temperature can favor the formation of the thermodynamically more stable N-alkylated product.[6] However, be cautious as excessively high temperatures can lead to decomposition.
-
Q4: The N-propylation reaction is sluggish or not proceeding at all. What should I check?
A4: A stalled reaction can be due to several factors:
-
Inactive Alkylating Agent: Ensure your propylating agent (e.g., 1-bromopropane or 1-iodopropane) is fresh. Alkyl halides can degrade over time. 1-Iodopropane is more reactive than 1-bromopropane and may be a better choice if you are experiencing low reactivity.
-
Insufficient Deprotonation: If using a base like NaH, ensure it is of good quality. NaH can react with moisture in the air and become less effective. Use a fresh bottle or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation.
-
Solvent Purity: The presence of water in your solvent can quench the base and the indolide anion. Ensure you are using anhydrous solvents.
-
Temperature: While higher temperatures can sometimes lead to side products, some N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating it (e.g., to 50-60 °C) while monitoring for any decomposition.
Q5: I am having difficulty purifying the final product, 1-propyl-1H-indol-5-amine. What are some effective purification strategies?
A5: Purification of substituted indoles can sometimes be challenging due to their polarity and potential for streaking on silica gel.[9]
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is often effective.
-
Additives: To reduce streaking of the amine on the silica gel, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[9]
-
Alternative Stationary Phases: If you still face issues with silica gel, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica gel (C18).[9]
-
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: You can sometimes purify your product by taking advantage of the basicity of the amine. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
II. Frequently Asked Questions (FAQs)
Q: What is a typical starting material for the synthesis of 1-propyl-1H-indol-5-amine? A: The most common starting material is 5-nitroindole, which is commercially available. This is then reduced to 5-aminoindole before the N-propylation step.[1]
Q: What are the key reaction parameters to optimize for the N-propylation step? A: The key parameters to optimize are the choice of base, solvent, temperature, and the nature of the propylating agent (e.g., bromide vs. iodide). The interplay of these factors will determine the yield and selectivity of the reaction.
Q: Are there any safety precautions I should be aware of? A: Yes. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and with appropriate personal protective equipment. Alkyl halides are volatile and can be harmful; they should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q: How can I confirm the structure of my final product? A: The structure of 1-propyl-1H-indol-5-amine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy can also be used to identify key functional groups.[10]
III. Optimized Experimental Protocols
Protocol 1: Synthesis of 5-Aminoindole via Catalytic Hydrogenation
This protocol is a reliable method for the reduction of 5-nitroindole.[1]
Materials:
-
5-Nitroindole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas source
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve 5-nitroindole in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).
-
Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may vary depending on your equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindole.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: N-Propylation of 5-Aminoindole using Sodium Hydride
This is a standard protocol for the N-alkylation of indoles.[5][7]
Materials:
-
5-Aminoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1-Iodopropane or 1-Bromopropane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and water for work-up
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of NaH (1.1-1.2 equivalents) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-aminoindole (1 equivalent) in anhydrous DMF or THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add the propylating agent (1.1-1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Data Presentation
Table 1: Comparison of Conditions for the Reduction of 5-Nitroindole
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C | Ethanol | Room Temp | Varies | 0.1-0.4 (H₂) | High | [1] |
| Transfer Hydrogenation | O-MoS₂ / Ammonium Formate | Water | 130 | 6 | N/A | High | [1] |
| Chemical Reduction | Copper complex / NaBH₄ | Water | Room Temp | Varies | N/A | High | [1][2] |
| Catalytic Hydrogenation | 4,4'-dimethoxy-2,2'-bipyridine silver, Potassium tert-butoxide | 1,4-Dioxane | 80 | 24 | 4.0 (H₂) | 98 | [1][2] |
Table 2: General Conditions for N-Alkylation of Indoles
| Base | Solvent | Alkylating Agent | Temperature | General Outcome | Reference |
| NaH | DMF, THF | Alkyl Halide | 0 °C to RT | Good for N-alkylation | [5][7] |
| K₂CO₃ | DMF, Acetonitrile | Alkyl Halide | RT to elevated | Milder conditions, good for N-alkylation | [4] |
| Cs₂CO₃ | DMF | Alkyl Halide | RT to elevated | Often gives higher yields than K₂CO₃ | [8] |
| KOH | Ionic Liquid | Alkyl Halide | Varies | "Green" alternative, good for N-alkylation | [4] |
V. Visualizations
Diagram 1: Synthetic Pathway to 1-Propyl-1H-indol-5-amine
Caption: Overall synthetic route.
Diagram 2: Troubleshooting Flowchart for Low Yield in N-Propylation
Caption: Troubleshooting low N-propylation yield.
VI. References
-
High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. (2025). Benchchem.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem.
-
5-Aminoindole synthesis. ChemicalBook.
-
Synthesis of 2-Aminoindoles and 5-Amino- indolo[1,2-a]quinazolines. (2015). Organic & Biomolecular Chemistry.
-
Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity. (2021). PubMed.
-
Troubleshooting common issues in Fischer indole synthesis from hydrazones. (2025). Benchchem.
-
Why Do Some Fischer Indolizations Fail?. (2011). PMC - NIH.
-
Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society.
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
-
Process of preparing purified aqueous indole solution. Google Patents.
-
Problems with Fischer indole synthesis. (2021). Reddit.
-
Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry.
-
2-methyl-1-propyl-1H-indol-5-amine chemical properties. Benchchem.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.
-
N-alkylation of indole derivatives. Google Patents.
-
Synthesis of indoles. Organic Chemistry Portal.
-
N-alkylation of an indole. (2019). YouTube.
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.
-
Indoles. University of California, Irvine.
-
Indole synthesis mechanism help. (2017). Reddit.
-
Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. PubMed Central.
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate.
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed.
-
Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. International Journal of ChemTech Research.
-
3-Substituted indole: A review. (2019). International Journal of Chemical Studies.
-
Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. (2014). AIR Unimi.
-
Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
-
Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI.
-
Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives. Organic & Biomolecular Chemistry.
-
1H-Indol-5-amine (5-Aminoindole). MedChemExpress.
-
5-Aminoindole. PubChem.
-
Representative model for the optimization of the synthesis of N‐amino‐1H‐indole 2 a. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-propyl-1H-indol-5-amine Hydrochloride
Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-propyl-1H-indol-5-amine hydrochloride. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: Understanding the Challenges
1-propyl-1H-indol-5-amine hydrochloride is an aromatic amine derivative of an indole scaffold. Compounds of this class are frequently prone to specific impurities and degradation pathways. The primary challenges in its purification stem from:
-
Oxidation: Aromatic amines and electron-rich indoles are susceptible to air and light-induced oxidation, often resulting in highly colored impurities.[1][2][3]
-
Synthetic Byproducts: Impurities may arise from starting materials, side reactions (like over-alkylation), or incomplete reactions (e.g., residual nitro-precursors).[4][5]
-
Handling Difficulties: The amine hydrochloride salt has vastly different solubility compared to its free base form, a property that is both a challenge and a powerful tool for purification.[6][7]
This guide will help you navigate these issues to achieve high purity for your downstream applications.
Frequently Asked Questions & Troubleshooting Guide
Initial Assessment & Common Observations
Q1: My crude 1-propyl-1H-indol-5-amine HCl is a dark brown, sticky solid. What's the first step?
A: Discoloration is a classic sign of oxidation byproducts.[3] Before attempting purification, it's crucial to assess the complexity of the mixture.
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the crude material in methanol. Spot it on a silica TLC plate and develop it using a solvent system like 10% Methanol in Dichloromethane (DCM). This will give you a preliminary idea of the number of components. The highly colored impurities will likely remain near the baseline due to their polarity.
-
Proton NMR (¹H NMR): Take a small sample and run a quick ¹H NMR in DMSO-d₆. Even if the spectrum is complex, you should be able to identify the characteristic aromatic and aliphatic peaks of your target compound and estimate the level of impurities.
Q2: What causes the pink, brown, or black discoloration, and is it reversible?
A: The discoloration is almost always due to the formation of N-oxides and other oxidative coupling products, which are highly conjugated and thus absorb visible light.[3] While the process is not truly "reversible," these colored impurities can be effectively removed. The key is to handle the compound under an inert atmosphere (nitrogen or argon) whenever possible during purification and storage to prevent further degradation.
Core Purification Strategy: Acid-Base Extraction
Q3: What is the most robust method for purifying this compound on a multi-gram scale?
A: The most effective and scalable initial purification step is an acid-base extraction .[6][8] This technique exploits the difference in solubility between the charged hydrochloride salt and the neutral free base. The core principle is to isolate your amine from neutral organic impurities.[9]
The process involves:
-
Dissolving the crude hydrochloride salt in an acidic aqueous solution.
-
Washing this aqueous solution with an immiscible organic solvent (like ethyl acetate or DCM) to remove non-basic, organic-soluble impurities.
-
Basifying the aqueous layer to deprotonate your amine, converting it to the neutral "free base".
-
Extracting the free base into a fresh organic solvent.
-
Washing, drying, and concentrating the organic layer to yield the purified free base, which can then be converted back to the HCl salt if desired.
Q4: I performed an acid-base extraction, but I'm getting a persistent emulsion at the aqueous-organic interface. How do I resolve this?
A: Emulsions are common when working with amine salts. Here’s how to troubleshoot:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, often forcing the layers to separate.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool to break up the emulsion.
-
Centrifugation: For smaller scales, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
Troubleshooting Recrystallization and Final Polishing
Q5: After the acid-base workup, I converted the purified free base back to the HCl salt, but it won't crystallize. What should I do?
A: Crystallization failure usually points to residual impurities or an inappropriate solvent system.
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but poorly soluble when cold.[10] For amine hydrochlorides, polar protic solvents or pairs are often effective.
-
Trituration: If crystallization fails, try trituration. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol), then add a large excess of a poor solvent (e.g., diethyl ether or MTBE) while stirring vigorously. This often forces the compound to precipitate as a solid, which can then be collected and used as seed crystals for a proper recrystallization.
-
Re-check Purity: An oily product suggests it may still be impure. Consider a final polishing step like column chromatography on the free base before re-forming the salt.
Q6: Can I use silica gel chromatography to purify my compound?
A: Yes, but it is highly recommended to perform chromatography on the free base , not the hydrochloride salt. The HCl salt is highly polar and will likely stick irreversibly to the acidic silica gel.[11]
Q7: My free base streaks badly on the TLC plate and gives poor separation on the column. How can I improve this?
A: This is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[11]
-
Solution: Add a small amount of a competing base to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol eluent.[4][11] This neutralizes the active sites on the silica, allowing your compound to elute cleanly and result in sharp bands and good separation.
Detailed Experimental Protocols
Protocol 1: High-Purity Purification via Acid-Base Extraction
This protocol is the recommended first step for removing non-basic organic impurities and colored degradation products.
-
Dissolution: Dissolve the crude 1-propyl-1H-indol-5-amine hydrochloride (1.0 eq) in 1 M Hydrochloric Acid (approx. 10-15 mL per gram of crude material).
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution 2-3 times with an equal volume of ethyl acetate. Discard the organic layers , as they contain the non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 3 M Sodium Hydroxide solution while stirring until the pH is >10 (confirm with pH paper). You may observe the free base precipitating or making the solution cloudy.[12]
-
Extraction of Free Base: Extract the basic aqueous solution 3-4 times with an equal volume of Dichloromethane (DCM). Combine and keep the organic layers , which now contain your purified free base.
-
Washing & Drying: Wash the combined organic layers once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-propyl-1H-indol-5-amine free base, often as an oil or low-melting solid.
-
(Optional) Salt Formation: To regenerate the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.[4]
Protocol 2: Recrystallization of the Hydrochloride Salt
Use this protocol for the final polishing of the hydrochloride salt after it has been purified by acid-base extraction.
-
Solvent Selection: Place a small amount of your salt into several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetonitrile) to find one that dissolves the solid upon heating but allows it to crash out upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude salt and the chosen solvent. Heat the mixture to a gentle boil while stirring to fully dissolve the solid. Add the solvent dropwise until everything just dissolves. Adding too much solvent will reduce your yield.[10]
-
Decolorization (If Needed): If the hot solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Data & Visualization
Table 1: Troubleshooting Common Purification Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Color | Highly conjugated oxidation byproducts. | Add activated charcoal during recrystallization (Protocol 2, Step 3). Ensure all handling is done under an inert atmosphere. |
| Low Recovery | Product loss during extraction; using too much recrystallization solvent. | Ensure pH is strongly basic (>10) before extracting the free base. Use a minimal amount of boiling solvent for recrystallization.[10] |
| Oily Product | Residual solvent; remaining impurities depressing the melting point. | Dry thoroughly under high vacuum. If still oily, consider column chromatography of the free base (see Q6/Q7). |
| Emulsion | High concentration of amine salt. | Add brine; use gentle swirling instead of vigorous shaking; centrifuge if necessary. |
| Streaking on TLC/Column | Acid-base interaction between amine and silica. | Purify the free base, not the salt. Add 0.5-1% triethylamine to the column eluent.[11] |
Diagram 1: General Purification Workflow
Caption: Workflow for purifying crude 1-propyl-1H-indol-5-amine HCl.
Diagram 2: Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization problems.
References
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Provides a detailed overview of the principles and techniques of using acid-base chemistry to separate organic compounds. Available at: [Link]
-
Acid–base extraction - Wikipedia. (n.d.). A comprehensive encyclopedia entry detailing the theory and common applications of acid-base extraction in synthetic chemistry work-ups. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. (2022). A discussion among chemistry professionals sharing practical tips for amine purification, including salt precipitation and chromatography tricks. Available at: [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). An educational resource explaining the process of separating acidic, basic, and neutral compounds. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion - YouTube. (2022). A video tutorial demonstrating the practical steps of purifying an amine using an acid-base workup. Available at: [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Provides specific chemical methods for removing amines from organic reaction mixtures. Available at: [Link]
-
What do common indole impurities look like? - ResearchGate. (2017). A forum discussion where researchers describe the appearance of aged or oxidized indole, typically as a pinkish or discolored solid. Available at: [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (n.d.). A research article describing advanced purification techniques for indole-related biomolecules. Available at: [Link]
-
Amine Treating - Troubleshooting Guide | PDF - Scribd. (n.d.). An industrial guide to troubleshooting issues in large-scale amine purification systems. Available at: [Link]
-
An Operationally Simple Approach to Indole Derivatives - NIH. (2023). A research paper detailing synthetic routes and purification of indole derivatives, often involving column chromatography. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011). A study on process-related impurities in the synthesis of an indole-containing drug, highlighting common byproducts. Available at: [Link]
- Recovery of amines from by-product chloride salts - Google Patents. (n.d.). A patent describing methods to handle and recover amines from their hydrochloride salt forms.
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Further details on synthetic impurities in indole chemistry. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). A technical blog post explaining the best practices for chromatographic purification of basic amines. Available at: [Link]
-
Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). A guide on selecting solvents for recrystallization, with specific advice for acidic and basic compounds. Available at: [Link]
-
Recrystallization1. (n.d.). An educational document outlining the step-by-step procedure and common pitfalls of recrystallization. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. biotage.com [biotage.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Peak Shape in LC-MS Analysis of Indoleamines
Welcome to the Technical Support Center for LC-MS analysis of indoleamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the analysis of critical neurotransmitters like serotonin and melatonin. As basic compounds, indoleamines are susceptible to chromatographic challenges that can compromise data quality. This resource provides in-depth, field-proven insights and systematic protocols to achieve sharp, symmetrical peaks for reliable and reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
Poor peak shape in liquid chromatography is a common issue that can significantly impact the accuracy and precision of quantification.[1][2] This guide will walk you through the most prevalent peak shape problems encountered during indoleamine analysis—peak tailing, peak fronting, and split peaks—providing causal explanations and actionable solutions.
Issue 1: Peak Tailing - The "Shark Fin" Peak
Peak tailing, characterized by an asymmetric peak with a trailing edge that is broader than the leading edge, is the most frequent peak shape distortion in chromatography.[1] For basic compounds like indoleamines, this is often a sign of secondary interactions with the stationary phase.[3]
A: Peak tailing for indoleamines is primarily caused by interactions between the positively charged amine groups of the analytes and negatively charged residual silanol groups on the surface of silica-based columns.[3] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."[3]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions:
-
Causality: At mobile phase pH values above 3, residual silanol groups (Si-OH) on the silica backbone of reversed-phase columns can deprotonate to form negatively charged silanolates (Si-O-).[3] Basic indoleamines, which are protonated and positively charged at this pH, can then interact with these silanolates through ion exchange, causing peak tailing.[3]
-
Solution Protocol: Mobile Phase pH Adjustment
-
Lower the Mobile Phase pH: Prepare your aqueous mobile phase with a volatile acid compatible with mass spectrometry, such as 0.1% formic acid.[4][5][6] This will lower the pH to a range of 2.5-3.0.
-
Mechanism: At low pH, the silanol groups are protonated and thus neutral, minimizing the ionic interaction with the positively charged indoleamines.[7]
-
Verification: Inject your indoleamine standard and observe the peak shape. A significant reduction in tailing should be apparent.
-
-
-
Metal Contamination in the LC System:
-
Causality: Metal ions, such as iron and aluminum, can be present in the silica matrix of the column or can leach from stainless steel components of the LC system (e.g., frits, tubing). These metal ions can act as Lewis acids and interact with the electron-donating groups in indoleamines, leading to peak tailing.
-
Solution Protocol: Use of a Chelating Agent
-
Introduce a Chelating Agent: In cases of persistent tailing suspected to be caused by metal interactions, consider adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase, although this is less common and requires careful consideration of its MS compatibility.
-
Alternative: Employing columns with packing materials specifically treated to minimize metal content or using PEEK tubing and frits can also mitigate this issue.
-
-
-
Column Choice:
-
Causality: Not all C18 columns are created equal. The type of silica, the bonding density, and the end-capping process significantly affect the number of residual silanol groups.
-
Solution:
-
Use End-Capped Columns: Select columns that are thoroughly end-capped, where the residual silanols are chemically bonded with a small silylating agent to make them inert.[8]
-
Consider Alternative Stationary Phases: For challenging separations, explore columns with alternative stationary phases like those with embedded polar groups or hybrid organic-silica particles, which can shield the silanol groups and improve peak shape for basic compounds. A HALO RP-Amide column has been shown to provide good separation for serotonin, melatonin, and related compounds.[9]
-
-
Issue 2: Peak Fronting - The "Sailboat" Peak
Peak fronting is the inverse of tailing, where the leading edge of the peak is broader than the trailing edge.[1] This is often indicative of column overload or issues with the sample solvent.
A: The most common causes of peak fronting are injecting too much sample (mass overload) or dissolving your sample in a solvent that is significantly stronger than your initial mobile phase.[1][10]
Underlying Causes & Solutions:
-
Sample Overload:
-
Causality: When the concentration of the analyte at the peak maximum exceeds the linear capacity of the stationary phase, the column becomes saturated. This leads to a portion of the analyte molecules traveling through the column at a faster rate, resulting in a fronting peak.
-
Solution Protocol: Dilution Series
-
Prepare a Dilution Series: Prepare a series of dilutions of your indoleamine standard (e.g., 1:5, 1:10, 1:50).
-
Inject and Analyze: Inject each dilution and observe the peak shape. If fronting decreases with dilution, sample overload is the likely cause.
-
Action: Adjust your sample concentration to be within the linear range of your column.
-
-
-
Inappropriate Sample Solvent:
-
Causality: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase of your gradient, the sample will not properly focus on the head of the column. This leads to a distorted peak shape, often fronting.[10]
-
Solution Protocol: Solvent Matching
-
Reconstitute in Mobile Phase: Whenever possible, dissolve or reconstitute your sample extracts in the initial mobile phase composition.[10]
-
Minimize Strong Solvent: If a stronger solvent is necessary for solubility, keep the injection volume as small as possible to minimize the effect.
-
Verification: Inject the sample reconstituted in the appropriate solvent and compare the peak shape to the previous injections.
-
-
-
Column Degradation:
-
Causality: Over time, the column packing can degrade, especially at the inlet, leading to the formation of a void. This void can cause the sample to be distributed unevenly onto the stationary phase, resulting in peak fronting or splitting.[10]
-
Solution:
-
Column Replacement: If you suspect column degradation, replace it with a new, validated column.
-
Use of Guard Columns: Employ a guard column to protect the analytical column from particulates and strongly retained matrix components, which can extend its lifetime.[10]
-
-
Issue 3: Split Peaks - The "Doublet" Peak
Split peaks appear as two or more closely eluting peaks for a single analyte. This can be caused by a physical problem in the chromatographic system or a chemical issue related to the sample or mobile phase.[1]
A: Split peaks can arise from a blockage in the flow path (e.g., a partially clogged frit), a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[1][10]
Underlying Causes & Solutions:
-
Partially Blocked Frit or Column Inlet:
-
Causality: Particulate matter from the sample, mobile phase, or system wear can accumulate on the inlet frit of the column, creating an uneven flow path. This causes the sample band to split before it enters the column, leading to split peaks for all analytes in the chromatogram.[1]
-
Solution Protocol: Column Reversal and Flushing
-
Disconnect and Reverse: Disconnect the column from the detector and reverse the flow direction.
-
Flush to Waste: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate to dislodge any particulates from the frit.
-
Reconnect and Test: Reconnect the column in the correct orientation and inject a standard to see if the problem is resolved. If not, the column may need to be replaced.
-
-
-
Column Void:
-
Sample Solvent and Mobile Phase Mismatch:
-
Causality: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause the sample to precipitate or behave unpredictably upon injection, leading to peak splitting.[1]
-
Solution: As with peak fronting, ensure your sample solvent is compatible with and ideally identical to the initial mobile phase.[10]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape issues.
Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of LC column for indoleamine analysis?
A1: For the analysis of polar and basic compounds like indoleamines, a modern, high-purity, end-capped C18 column is a good starting point.[8] Look for columns specifically marketed for good peak shape with basic compounds. For example, a Waters SymmetryShield RP18 column has been successfully used for the quantitation of melatonin and N-acetylserotonin.[11] Additionally, columns with alternative chemistries, such as those with polar-embedded groups or amide phases (e.g., HALO RP-Amide), can offer improved peak shape by shielding residual silanol groups.[9]
Q2: How does mobile phase pH affect indoleamine analysis?
A2: Mobile phase pH is a critical parameter for the successful analysis of ionizable compounds like indoleamines.[12]
-
Low pH (2.5-3.5): This is generally recommended for indoleamine analysis on silica-based columns. At low pH, the amine groups of the indoleamines are protonated (positively charged), and the silanol groups on the column are neutral, which minimizes peak tailing.[7]
-
High pH (above 8): Using a high pH mobile phase can also be a valid strategy. In this case, the indoleamines are neutral, and the silanols are deprotonated (negatively charged). This can also lead to good peak shape but requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent degradation of the silica stationary phase.[8][12]
Q3: Should I use formic acid or trifluoroacetic acid (TFA) as a mobile phase additive?
A3: The choice between formic acid and TFA depends on a trade-off between chromatographic performance and MS sensitivity.
-
Formic Acid (0.1%): This is the most common choice for LC-MS applications. It is volatile, provides a sufficiently low pH to improve peak shape for basic compounds, and is generally compatible with good ionization in the MS source.[4][5][6]
-
Trifluoroacetic Acid (0.05-0.1%): TFA is a stronger acid and a better ion-pairing agent than formic acid, often resulting in sharper peaks and better chromatographic resolution.[13] However, TFA is known to cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer, which can drastically reduce sensitivity.[5][13] Therefore, for LC-MS analysis of indoleamines where sensitivity is crucial, formic acid is generally the preferred additive. [4][5]
Q4: What are some best practices for sample preparation to ensure good peak shape?
A4: Proper sample preparation is key to preventing many chromatographic problems.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column frit and cause split peaks or high backpressure.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, SPE is a highly effective technique for cleaning up the sample and concentrating the indoleamines. This removes interfering substances that can cause matrix effects and contribute to poor peak shape.
-
Solvent Composition: As mentioned earlier, the final sample solvent should be as close as possible to the initial mobile phase conditions to ensure proper peak focusing on the column.[10]
Summary Tables for Quick Reference
Table 1: Common Mobile Phase Additives for Indoleamine Analysis
| Additive | Typical Concentration | Purpose | MS Compatibility |
| Formic Acid | 0.1% | Lowers pH to reduce silanol interactions, provides protons for ionization. | Excellent |
| Acetic Acid | 0.1% | Lowers pH, but is a weaker acid than formic acid. | Good |
| Ammonium Formate | 5-10 mM | Acts as a buffer to maintain a stable pH. | Excellent |
| Ammonium Acetate | 5-10 mM | Another common buffer for LC-MS. | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent, can improve peak shape significantly. | Poor (causes ion suppression) |
Table 2: Recommended Column Chemistries for Indoleamine Analysis
| Column Chemistry | Key Features | Best For |
| End-Capped C18 | High hydrophobicity, good retention for a wide range of compounds. | General purpose, good starting point. |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain, which shields silanols and improves peak shape for bases. | Reducing peak tailing for basic compounds. |
| Hybrid Organic/Silica | More resistant to high pH mobile phases. | Methods requiring high pH for optimal separation. |
| RP-Amide | Offers alternative selectivity to C18 and good peak shape for polar and basic compounds. | Orthogonal separations and improved peak shape for challenging compounds. |
References
-
Huang, X., & Mazza, G. (2011). Application of LC and LC-MS to the analysis of melatonin and serotonin in edible plants. Critical Reviews in Food Science and Nutrition, 51(4), 269-284. [Link]
-
Huang, X., & Mazza, G. (2011). Application of LC and LC-MS to the Analysis of Melatonin and Serotonin in Edible Plants. Taylor & Francis Online. [Link]
-
Huang, X., & Mazza, G. (2011). Application of LC and LC-MS to the Analysis of Melatonin and Serotonin in Edible Plants. ResearchGate. [Link]
-
Huang, X., & Mazza, G. (2011). Application of LC and LC-MS to the Analysis of Melatonin and Serotonin in Edible Plants. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Agilent. [Link]
-
Agilent Technologies. (2019, January 4). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent. [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
G. M. Anderson, et al. (2012). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. PMC - NIH. [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Biologie. (2016, July 22). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. [Link]
-
National Institutes of Health. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. National Institutes of Health. [Link]
-
ResearchGate. (2023, August 7). Determination of serotonin, melatonin and metabolites in gastrointestinal tissue using high-performance liquid chromatography with electrochemical detection. ResearchGate. [Link]
-
Waters. (n.d.). Solvents and Caveats for LC/MS. Waters. [Link]
-
Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
MAC-MOD Analytical. (n.d.). Serotonin, Melatonin and Related Compounds. MAC-MOD Analytical. [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]
-
ResearchGate. (2020, July 25). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?. ResearchGate. [Link]
-
MicroSolv. (n.d.). Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote. MicroSolv. [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. [Link]
-
Al-Istick, R., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH. [Link]
-
National Institutes of Health. (n.d.). High-Sensitivity TFA-free LC-MS for Profiling Histones. National Institutes of Health. [Link]
-
Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. Chromatography Forum. [Link]
-
MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
-
Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
National Institutes of Health. (n.d.). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. National Institutes of Health. [Link]
-
Dolan, J. W. (2015, July 1). Distorted Peaks – A Case Study. LCGC International. [Link]
-
Dolan, J. W. (n.d.). Peak Shape Problems. LCGC International. [Link]
-
ResearchGate. (2021, June 11). What are the conditions for performing LC-MS analysis of peaks collected in HPLC?. ResearchGate. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]
-
Separation Science. (2023, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]
-
PubMed. (2024, May 9). The impact of chelating compounds on Cu2+, Fe2+/3+, and Zn2+ ions in Alzheimer's disease treatment. PubMed. [Link]
-
MDPI. (n.d.). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. sielc.com [sielc.com]
- 4. Serotonin, Metabolites, Analogs Analyzed by LCMS - AppNote [mtc-usa.com]
- 5. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. mac-mod.com [mac-mod.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 13. waters.com [waters.com]
Technical Support Center: Stabilizing 1-propyl-1H-indol-5-amine Hydrochloride in Cell Culture Applications
Welcome to the technical support center for 1-propyl-1H-indol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing the degradation of this compound in cell culture media. Ensuring the stability of your test compound is paramount for obtaining accurate, reproducible, and meaningful experimental results. This guide offers a combination of frequently asked questions for rapid troubleshooting and in-depth guides to systematically address stability challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 1-propyl-1H-indol-5-amine hydrochloride are inconsistent. Could compound degradation be the cause?
A: Yes, inconsistent results are a hallmark of compound instability. If the effective concentration of 1-propyl-1H-indol-5-amine hydrochloride decreases over the course of your experiment due to degradation, it can lead to variability in its biological effects, underestimation of potency, and poor reproducibility. It is crucial to establish the stability of the compound under your specific experimental conditions.
Q2: What are the primary factors in cell culture that can cause the degradation of 1-propyl-1H-indol-5-amine hydrochloride?
A: The degradation of 1-propyl-1H-indol-5-amine hydrochloride in cell culture media can be influenced by several factors:
-
pH: The pH of the culture medium, typically between 7.2 and 7.4, can promote hydrolysis or other pH-dependent degradation pathways of the indole ring or the amine group.[1][2]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Certain components in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions like iron, can interact with and degrade the test compound.[3] The degradation of other components, like L-glutamine, can also lead to the production of ammonia, which may alter the pH and affect compound stability.[4]
-
Enzymatic Degradation: If your medium is supplemented with serum, such as Fetal Bovine Serum (FBS), it contains enzymes like esterases and proteases that can metabolize the compound.[1] Additionally, the cells themselves can metabolize the compound.
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds, and indole derivatives are known to be susceptible to this.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich indole ring.
Q3: How can I quickly assess if my compound is degrading in my cell culture medium?
A: A simple preliminary check is to prepare your compound in the complete cell culture medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) without cells. At various time points (e.g., 0, 2, 8, 24, 48 hours), take aliquots and analyze them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the peak area corresponding to the parent compound over time is a direct indication of degradation.
Q4: Are there any specific components in DMEM that I should be concerned about?
A: Dulbecco's Modified Eagle Medium (DMEM) contains a mixture of amino acids, vitamins, and inorganic salts.[5] Components like cysteine and ferric ammonium citrate have been shown to impact the stability of some small molecules.[3] The bicarbonate buffer system is designed to maintain a physiological pH in a CO2 environment, but fluctuations can occur, affecting pH-sensitive compounds.[6]
Q5: My stock solution of 1-propyl-1H-indol-5-amine hydrochloride is in DMSO. Could this be a problem?
A: DMSO is a common solvent for preparing stock solutions. However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity or effects on compound stability. Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
In-Depth Troubleshooting Guides
Issue 1: Rapid Loss of Compound Efficacy Over Time
If you observe that the biological effect of 1-propyl-1H-indol-5-amine hydrochloride diminishes significantly over the duration of your experiment, it is highly probable that the compound is degrading. This guide will help you systematically identify the cause and mitigate the issue.
Causality Behind Experimental Choices: The indole moiety is susceptible to oxidation, while the amine group's reactivity is pH-dependent. The hydrochloride salt form generally enhances stability, but in a complex aqueous environment like cell culture media, various reactions can still occur. The following steps are designed to isolate the key contributing factors to degradation.
Protocol 1: Comprehensive Stability Assessment in Cell Culture Media
This protocol outlines a detailed procedure for quantifying the stability of 1-propyl-1H-indol-5-amine hydrochloride in your specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride
-
Appropriate solvent for stock solution (e.g., sterile DMSO or ethanol)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 1-propyl-1H-indol-5-amine hydrochloride in a suitable sterile solvent.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is consistent across all samples and is non-toxic to your cells (typically <0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your baseline concentration. Prepare it for analysis as described in step 7.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.
-
Sample Preparation for Analysis: Depending on your analytical method, you may need to precipitate proteins from the media. A common method is to add a 2-fold excess of a cold organic solvent like acetonitrile or ethanol, vortex, and centrifuge to pellet the precipitated proteins.[7] The supernatant can then be directly analyzed.
-
HPLC/LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound. HPLC with UV or fluorescence detection is often suitable for indoleamines.[8][9][10][11] LC-MS/MS provides higher sensitivity and specificity and can also help in identifying degradation products.[12][13][14][15][16][17]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizing the Workflow
Caption: Plausible oxidative degradation pathway of the indole ring.
Mitigation Strategies
Based on your troubleshooting results, you can implement the following strategies to minimize degradation:
-
For Enzymatic Degradation:
-
Reduce the serum concentration if your cells can tolerate it.
-
Use heat-inactivated serum to denature some of the degradative enzymes.
-
Switch to a serum-free medium if a suitable formulation is available for your cell type.
-
-
For pH-Dependent Degradation:
-
Ensure your medium is properly buffered and the pH is stable throughout the experiment.
-
Consider using a medium with a different buffering system if significant pH shifts are observed.
-
-
For Photodegradation:
-
Protect your stock solutions and experimental plates/flasks from light.
-
Use amber-colored tubes and plates.
-
-
General Best Practices:
-
Freshly Prepare Solutions: Prepare the final working solution of 1-propyl-1H-indol-5-amine hydrochloride in the cell culture medium immediately before adding it to your cells.
-
Minimize Incubation Time: If possible, design your experiments with shorter incubation times.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals to maintain a more consistent concentration.
-
By systematically evaluating the stability of 1-propyl-1H-indol-5-amine hydrochloride and implementing these troubleshooting and mitigation strategies, you can enhance the reliability and accuracy of your experimental data.
References
- High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection. PubMed.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH.
- Technical Support Center: Compound Stability in Cell Culture Media. Benchchem.
- Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some oper
- Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in w
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- Degradome analysis to identify direct protein substr
- A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Applic
- Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
- Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC - NIH.
- A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photopor
- Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. PubMed.
- LC and LC–MS/MS studies for the identification and characterization of degrad
- Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Technical Support Center: Stability of Small Molecules in Cell Culture Media. Benchchem.
- A novel in vitro serum stability assay for antibody therapeutics incorpor
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers.
- Dulbecco's Modified Eagle Medium (DMEM). Thermo Fisher Scientific - US.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Serum Stability. YouTube.
- Media Stability & Testing Services. Sigma-Aldrich.
- Cell culture media impact on drug product solution stability.
- Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
- Factors that determine stability of highly concentrated chemically defined production media.
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI.
- Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples.
- Bacitracin significantly reduces degradation of peptides in plant cell cultures. PubMed.
- Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. NIH.
- Regio-Selective C3- and N-Alkylation of Indolines in W
- Enantioselective Catalytic Synthesis of N-alkyl
- Selective Degradation of Abnormal Proteins in Mammalian Tissue Culture Cells. PubMed.
- Amine alkyl
- Dulbecco's Modified Eagle's Medium (DMEM)
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation | Request PDF.
- Overview of the major known thiamine degradation processes [Color...].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dulbecco's Modified Eagle's Medium (DMEM) Formulation [sigmaaldrich.com]
- 6. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Degradome analysis to identify direct protein substrates of small-molecule degraders | bioRxiv [biorxiv.org]
- 13. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Propyl-1H-indol-5-amine and 1-Ethyl-1H-indol-5-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, indoleamines represent a privileged scaffold, forming the core of numerous neuromodulatory agents. Within this class, N-alkylated 5-aminoindoles are of significant interest due to their potential to interact with a variety of receptor systems, most notably serotonin (5-HT) receptors. This guide provides a comprehensive comparison of the anticipated biological activities of two closely related analogs: 1-propyl-1H-indol-5-amine and 1-ethyl-1H-indol-5-amine .
Due to a scarcity of direct comparative experimental data in peer-reviewed literature for these specific molecules, this guide will leverage established principles of structure-activity relationships (SAR) for indoleamines and tryptamines to provide a scientifically grounded predictive analysis. We will explore their synthesis, predicted receptor interaction profiles, and the subtle yet significant influence of the N-alkyl substituent—a single methylene unit difference—on their likely pharmacological effects.
Introduction to N-Alkylated Indoleamines and Their Therapeutic Potential
The indole nucleus is a versatile heterocyclic system that serves as a cornerstone for a multitude of biologically active compounds, including the endogenous neurotransmitter serotonin. Modification of the indole core, particularly at the N1 position of the indole ring, has been a fruitful strategy in drug discovery to modulate receptor affinity, selectivity, and functional activity. The length and nature of the N-alkyl substituent can profoundly influence how the molecule orients within the receptor binding pocket, thereby fine-tuning its pharmacological profile.
Plausible Synthetic Pathways
The synthesis of 1-propyl-1H-indol-5-amine and 1-ethyl-1H-indol-5-amine can be approached through several established routes for N-alkylation of indoles. A common and effective method involves the N-alkylation of a suitable 5-aminoindole precursor.
General Synthetic Workflow
Caption: A plausible synthetic route to 1-alkyl-1H-indol-5-amines.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Protection of 5-Nitroindole: The starting material, 5-nitroindole, is first protected at the indole nitrogen to prevent side reactions. A common protecting group is tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).
-
Reduction of the Nitro Group: The nitro group at the 5-position is then reduced to an amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride.
-
N-Alkylation: The protected 5-aminoindole is then subjected to N-alkylation. A strong base, such as sodium hydride, is used to deprotonate the indole nitrogen, followed by the addition of the corresponding alkyl halide (ethyl iodide or propyl bromide).
-
Deprotection: The final step involves the removal of the protecting group from the indole nitrogen to yield the target compound. The choice of deprotection conditions depends on the protecting group used (e.g., trifluoroacetic acid for Boc, or a fluoride source for SEM).
Comparative Analysis of Biological Activity: A Structure-Activity Relationship Perspective
The primary difference between 1-propyl-1H-indol-5-amine and 1-ethyl-1H-indol-5-amine lies in the length of the N-alkyl chain. This seemingly minor structural modification can lead to significant differences in their biological activity.
Predicted Receptor Binding Profiles
Based on the SAR of related indoleamines, both compounds are expected to exhibit affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes. The N-alkyl group is known to influence the orientation of the indole scaffold within the binding pocket of these receptors.
Table 1: Predicted Physicochemical Properties and Receptor Affinity
| Property | 1-Ethyl-1H-indol-5-amine | 1-Propyl-1H-indol-5-amine | Rationale for Prediction |
| Molecular Weight | 160.22 g/mol | 174.25 g/mol | Addition of a methylene group. |
| LogP (Predicted) | ~2.3 | ~2.8 | Increased lipophilicity with longer alkyl chain. |
| Predicted 5-HT Receptor Affinity | Moderate to High | Moderate to High | The indoleamine scaffold is a known 5-HT receptor ligand. |
| Predicted Receptor Selectivity | Likely broad | Potentially more selective | Longer alkyl chains can introduce steric constraints, favoring binding to specific receptor subtypes. |
The increased lipophilicity of the propyl derivative may enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects compared to the ethyl analog.
Functional Activity: Agonism, Partial Agonism, or Antagonism?
The functional activity of these compounds (i.e., whether they act as agonists, partial agonists, or antagonists) at a given receptor is more challenging to predict without experimental data. However, the nature of the N-substituent can influence the conformational changes in the receptor upon binding, which in turn determines the downstream signaling cascade.
It is plausible that both compounds will act as agonists or partial agonists at certain serotonin receptor subtypes, a common characteristic of many simple indoleamines. The subtle difference in the N-alkyl chain length could modulate the efficacy of receptor activation.
Caption: A simplified signaling pathway for a Gq-coupled serotonin receptor.
Experimental Protocols for Biological Characterization
To empirically determine and compare the biological activities of 1-propyl-1H-indol-5-amine and 1-ethyl-1H-indol-5-amine, a series of in vitro assays are essential.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of the compounds for a panel of receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is used at a concentration near its Kd.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or a known competitor for determination of non-specific binding) are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
For Gq-coupled receptors like 5-HT2A, a calcium mobilization assay is a common method to assess functional activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds in activating the 5-HT2A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are cultured.
-
Compound Preparation: The test compounds are prepared in a suitable assay buffer.
-
Assay: The cells are treated with varying concentrations of the test compounds.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While direct experimental data for 1-propyl-1H-indol-5-amine and 1-ethyl-1H-indol-5-amine is limited, a comparative analysis based on established SAR principles provides valuable insights for researchers. The subtle increase in the length of the N-alkyl chain from ethyl to propyl is predicted to enhance lipophilicity and may lead to altered receptor selectivity and potency.
The ethyl derivative, being slightly less lipophilic, might exhibit a different pharmacokinetic profile compared to the propyl analog. The propyl group, with its greater steric bulk, could potentially engender higher selectivity for certain receptor subtypes by favoring specific binding conformations.
To definitively elucidate the comparative biological activities of these two compounds, the experimental protocols outlined in this guide should be performed. Such studies will not only provide crucial data for these specific molecules but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of N-alkylated indoleamines with their biological targets. This knowledge is paramount for the rational design of novel therapeutic agents with improved efficacy and selectivity.
References
As this guide is based on established principles and predictive analysis due to the lack of direct literature on the specific topic, a formal reference list with clickable URLs is not applicable. The scientific integrity of this guide rests on well-established principles of medicinal chemistry and pharmacology, particularly the structure-activity relationships of indoleamine and tryptamine derivatives.
A Comparative Guide to the Structure-Activity Relationship of N-Alkylated Indol-5-Amines
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets. Within this broad class, N-alkylated indol-5-amines represent a focused area of significant therapeutic interest, particularly for their interactions with neurotransmitter systems. This guide provides a detailed comparison of their structure-activity relationships (SAR), synthesizing data from analogous compounds to elucidate the principles governing their biological activity. We will explore the causal effects of specific structural modifications, provide validated experimental protocols for their evaluation, and present a clear, data-driven comparison to guide future drug discovery efforts.
The Core Scaffold: Understanding the Pharmacological Significance
N-alkylated indol-5-amines bear a structural resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), predisposing them to interact with serotonin (5-HT) receptors.[3][4] The core structure consists of three key regions for modification, each playing a distinct role in modulating receptor affinity, selectivity, and functional activity:
-
The N1-Position: Alkylation at the indole nitrogen (N1) is a critical modification that primarily influences the compound's lipophilicity and steric profile, which can dramatically alter receptor binding and selectivity.[3][5]
-
The C5-Amine: The amino group at the 5-position is a key pharmacophoric feature, often acting as a hydrogen bond donor or acceptor, crucial for anchoring the ligand within the receptor's binding pocket.
-
The Indole Ring: Substitutions on the carbocyclic (benzene) portion of the indole nucleus can fine-tune the electronic properties and steric bulk of the molecule.
Our analysis will dissect the impact of modifications at each of these positions, drawing inferences from closely related tryptamine and indoleamine derivatives to build a predictive SAR model.
Comparative SAR Analysis
Influence of N1-Alkylation
The substituent at the N1 position is a primary determinant of a compound's interaction with its biological target. N-alkylation is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties and receptor affinity.[1][6]
-
Alkyl Chain Length and Branching: In related tryptamine series, increasing the length of the N-alkyl chain often impacts selectivity between different 5-HT receptor subtypes. Small, non-bulky alkyl groups (e.g., methyl, ethyl, allyl) are generally well-tolerated. For instance, studies on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines showed that N,N-dimethyl and N,N-diethyl substitutions were optimal for affinity at the 5-HT1D receptor.[4]
-
Introduction of Aromatic or Cyclic Groups: While simple alkyl groups are common, introducing bulkier groups like benzyl or cyclic systems can introduce additional binding interactions (e.g., π-stacking) but may also lead to steric hindrance, often reducing affinity.
The primary synthetic route to achieve N-alkylation involves deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by an SN2 reaction with an appropriate alkyl halide.[7] This robust method allows for the systematic introduction of diverse alkyl groups to probe the SAR.
Modifications at the C5-Amine
The nature of the substituent on the 5-amino group directly impacts the ligand's polarity and hydrogen-bonding capacity.
-
Primary vs. Secondary vs. Tertiary Amines: For many biogenic amine receptors, a protonated amine is essential for forming a salt bridge with an acidic residue (e.g., aspartate) in the binding pocket. The substitution level (primary, secondary, or tertiary) modifies the pKa and steric accessibility of the nitrogen lone pair. Studies on 5-HT1D receptor agonists revealed that a primary amine or a tertiary N,N-dimethylamine provided the highest affinity.[4]
-
N-Acylation: Converting the amine to an amide drastically alters its electronic character, removing its basicity and converting it from a hydrogen bond donor to an acceptor. This modification typically leads to a significant loss of affinity for aminergic GPCRs, unless the acyl group itself can establish new, favorable interactions.
The following table summarizes the inferred impact of these modifications on receptor affinity, based on data from structurally related indoleamines targeting serotonin receptors.
| Modification | Position | Substituent | Inferred Effect on 5-HT Receptor Affinity | Rationale |
| N-Alkylation | N1 | Methyl, Ethyl, Propyl | Maintained or slightly increased affinity | Small alkyl groups increase lipophilicity without significant steric clash.[4] |
| N-Alkylation | N1 | Isopropyl, t-Butyl | Decreased affinity | Bulky groups can introduce steric hindrance at the receptor binding site. |
| Amine Substitution | C5 | -NH2 (Primary) | High Affinity | Optimal for forming key hydrogen bonds and salt bridges.[4] |
| Amine Substitution | C5 | -NH(CH3) (Secondary) | Moderate to High Affinity | Maintains hydrogen bonding capability with a slight increase in lipophilicity. |
| Amine Substitution | C5 | -N(CH3)2 (Tertiary) | High Affinity | Can still participate in ionic interactions; often optimal for specific receptor subtypes like 5-HT1D.[4] |
| Amine Substitution | C5 | -N(Et)2 (Tertiary) | Moderate Affinity | Larger alkyl groups may begin to introduce steric constraints.[4] |
| Ring Substitution | C4, C6, C7 | Methoxy, Halogen | Variable | Can modulate electronic distribution and metabolic stability; effects are highly context-dependent.[8] |
Key Biological Targets: Serotonin Receptors
The structural analogy to serotonin makes N-alkylated indol-5-amines prime candidates for interacting with the 5-HT receptor family. Different subtypes mediate distinct physiological effects, making receptor selectivity a critical goal in drug design.
-
5-HT1A and 5-HT1D Receptors: These are Gi/o-coupled receptors that decrease intracellular cAMP levels. They are established targets for anxiolytics, antidepressants, and anti-migraine agents. The N,N-dialkyl substitution pattern on related tryptamines is a key determinant of affinity and efficacy at these receptors.[4]
-
5-HT2A Receptor: This is a Gq/11-coupled receptor that signals through the phospholipase C pathway, leading to an increase in intracellular calcium.[9] It is the primary target for classic psychedelic compounds and a key target for atypical antipsychotics.[9] N-alkylation is known to be a crucial factor in modulating activity at this receptor.
-
5-HT6 and 5-HT7 Receptors: These Gs-coupled receptors stimulate adenylyl cyclase and are primarily expressed in the CNS. They are implicated in cognitive function and mood regulation, making them attractive targets for treating cognitive disorders and depression.[8][10]
The workflow for investigating the SAR of novel N-alkylated indol-5-amines follows a logical, iterative process.
Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for primary binding and secondary functional assays.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor target by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 2 µL of test compound at various concentrations (typically a serial dilution from 10 mM to 0.1 nM) to the appropriate wells. For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of 10 µM Mianserin.
-
Radioligand Addition: Add 50 µL of [³H]-Ketanserin (at a final concentration equal to its Kd, e.g., ~1 nM) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
This assay measures the functional activity (agonist or antagonist) of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[3]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of test compounds at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference agonist: Serotonin.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the HEK293-5HT2A cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Addition & Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
For Agonist Mode: The instrument will add the test compound at various concentrations and immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes).
-
For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before placing the plate in the reader. The instrument will then add a fixed concentration of serotonin (typically its EC80) and measure the fluorescence response.
-
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline.
-
For Agonists: Plot the response against the log of the compound concentration and fit to a sigmoidal curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy relative to serotonin).
-
For Antagonists: Plot the inhibition of the serotonin response against the log of the compound concentration to determine the IC50 (concentration that inhibits 50% of the agonist-induced response).
-
Key SAR Principles Visualized
The following diagram illustrates the core relationships between chemical structure and biological activity for this compound class.
Conclusion and Future Directions
The structure-activity relationship of N-alkylated indol-5-amines is a complex but tractable field guided by clear medicinal chemistry principles. This comparative guide, based on established data from analogous scaffolds, highlights that:
-
N1-Alkylation is a powerful tool for modulating receptor affinity and selectivity. Small, linear alkyl chains are generally favored, while bulky groups can be detrimental.
-
The C5-amino group is a critical pharmacophore. Its substitution pattern (primary vs. tertiary) is a key determinant of high-affinity binding, likely through ionic and hydrogen-bonding interactions within the receptor pocket.
Future research should focus on a systematic exploration of a wider variety of N1-substituents, including those with additional functional groups, to probe for secondary binding pockets. Furthermore, targeted substitutions on the indole's carbocyclic ring could be employed to fine-tune the electronic properties and metabolic stability of lead compounds, ultimately paving the way for novel therapeutics with improved potency and selectivity.
References
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
- Structure-Activity Relationship of 1-Allyl-1H-indol-5-amine Derivatives: A Compar
- 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)
- Enantioselective Catalytic Synthesis of N-alkyl
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.
- Selective Iron Catalyzed Synthesis of N‐Alkyl
- in the chemical literature: N-alkyl
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC - NIH.
- N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed.
- Indole: A Promising Scaffold For Biological Activity. RJPN.
- 5-HT2A receptor. Wikipedia.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Unknown Source.
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
Sources
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 1-Propyl-1H-indol-5-amine Hydrochloride Analysis
Introduction: The Imperative of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous scientific scrutiny. At the heart of this process lies the analytical method, the tool that ensures the identity, strength, quality, purity, and potency of a drug substance.[1] An unvalidated or poorly validated method is a house built on sand, risking the integrity of the entire development program. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a novel active pharmaceutical ingredient (API), 1-propyl-1H-indol-5-amine hydrochloride.
The validation process is not merely a checklist exercise to satisfy regulatory bodies; it is a systematic scientific study that demonstrates an analytical procedure is fit for its intended purpose.[2][3] As outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2), this process provides a comprehensive framework for ensuring that an analytical method yields reliable, reproducible, and accurate data.[4][5] This guide will dissect these requirements in the practical context of our target molecule, comparing the chosen HPLC approach with viable alternatives to provide a complete analytical perspective.
Chapter 1: Understanding the Analyte: 1-Propyl-1H-indol-5-amine Hydrochloride
Before embarking on method development and validation, a thorough understanding of the analyte's physicochemical properties is paramount. Our molecule, 1-propyl-1H-indol-5-amine hydrochloride, presents a unique set of analytical challenges stemming from its structure:
-
A Primary Aromatic Amine: The amine group is basic, making the molecule's ionization state highly dependent on pH. In reversed-phase HPLC, this can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[6]
-
An Indole Ring System: The indole moiety is a strong chromophore, making UV detection highly suitable.[7] However, indoles are also susceptible to oxidative and photolytic degradation, a critical consideration for developing a stability-indicating method.[8]
-
A Hydrochloride Salt: The molecule is supplied as a salt to improve its solubility and stability. The analytical method must be robust enough to handle potential variations in the salt form and counter-ion effects.
These properties dictate our strategic choices in developing a robust and reliable HPLC method. The goal is a method that is not only accurate and precise but also specific enough to separate the intact API from process impurities and potential degradation products.
Chapter 2: A Stability-Indicating HPLC Method: Design and Rationale
A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[9][10] The development of such a method is a foundational step before formal validation can begin.
Experimental Protocol: Foundational HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and a logical starting point. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Aqueous Component (A): 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Rationale (Expertise & Experience): The acidic pH (pH 3.0) ensures the primary amine is fully protonated (pKa of anilinium ions is ~4.6). This single ionic state prevents peak splitting and sharpens the peak. The buffer resists pH changes, ensuring reproducible retention times.
-
-
Organic Component (B): Acetonitrile.
-
Rationale (Expertise & Experience): Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
-
-
-
Elution Mode: Gradient elution, starting from 5% Acetonitrile and ramping up to 95% over 20 minutes.
-
Rationale (Expertise & Experience): A gradient is essential for a stability-indicating method. It ensures that early-eluting polar degradants and late-eluting non-polar impurities are all eluted from the column within a reasonable runtime, providing a complete impurity profile.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale (Expertise & Experience): Thermostatting the column is crucial for controlling retention time reproducibility. 30 °C is a common starting point that provides good efficiency without risking thermal degradation of the analyte.[10]
-
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Chapter 3: The Validation Gauntlet: A Practical Guide
Method validation is performed according to a pre-approved protocol, and its parameters are defined by ICH Q2(R2) guidelines.[4][14]
dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Start: Finalized HPLC Method", fillcolor="#F1F3F4", fontcolor="#202124"]; SystemSuitability [label="System Suitability Testing (SST)", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity / Selectivity\n(Includes Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeatability [label="Repeatability\n(Intra-assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Precision\n(Inter-assay, Inter-day, Inter-analyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="Limit of Detection (LOD)\nLimit of Quantitation (LOQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidationReport [label="Validation Report Complete", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges (Workflow) Start -> SystemSuitability [label="Daily Check"]; SystemSuitability -> Specificity [label="Proceed if SST Passes"]; Specificity -> Linearity; Linearity -> Range; Range -> Accuracy; Accuracy -> Precision; Precision -> Repeatability [style=dashed]; Precision -> Intermediate [style=dashed]; Intermediate -> LOD_LOQ; Repeatability -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> ValidationReport; } caption="Workflow for HPLC Method Validation"
Specificity and Forced Degradation Studies
Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] For a stability-indicating assay, this is demonstrated through forced degradation studies.[16]
Experimental Protocol (Forced Degradation): Forced degradation (or stress testing) intentionally degrades the API under more severe conditions than accelerated stability testing.[17][18] The goal is to achieve 5-20% degradation of the API to ensure that the resulting degradation products can be detected and resolved from the parent peak.[16]
-
Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve API in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat API solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose API solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the HPLC method alongside an unstressed control sample.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main API peak and all degradation product peaks.
-
The peak purity of the API peak in the stressed samples must pass the criteria of the PDA detector software, indicating no co-eluting impurities.
Linearity
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a stock solution of 1-propyl-1H-indol-5-amine hydrochloride reference standard.
-
Create a series of at least five concentrations by serial dilution, ranging from 50% to 150% of the target assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Range
Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of linearity, accuracy, and precision.[19]
Acceptance Criteria:
-
The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations. For an assay, this is typically 80% to 120% of the test concentration.
Accuracy
Expertise & Experience: Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo (formulation matrix without the API) with known amounts of the API.[20]
Experimental Protocol:
-
Prepare samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 samples).
-
Analyze the samples and calculate the percentage recovery of the API.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]
Experimental Protocol (Repeatability / Intra-assay Precision):
-
Prepare six independent samples of the API at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[21]
-
To confirm the LOQ, inject six samples prepared at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with a %RSD of ≤ 10%.
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase organic composition (e.g., ± 2%).
-
-
Analyze a system suitability solution under each modified condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the pre-defined acceptance criteria for all varied conditions.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; Resolution > 2 from degradants. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Confirmed by Linearity, Accuracy, and Precision data. Typically 80-120% for Assay. |
| Accuracy | Mean % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | %RSD ≤ 1.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10:1; %RSD ≤ 10%. |
| Robustness | System suitability criteria met under all varied conditions. |
Chapter 4: A Comparative Guide to Alternative Analytical Technologies
While HPLC is a powerful and ubiquitous tool, it is not the only option. A comprehensive evaluation requires comparing it to other available technologies. The choice of method depends on the specific analytical goal (e.g., routine QC vs. metabolite identification), available resources, and desired performance characteristics.[22]
dot digraph "Method_Selection_Tree" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Analyte [label="Analyte:\n1-Propyl-1H-indol-5-amine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; IsVolatile [label="Is the analyte\nvolatile or thermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Goal [label="Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
HPLC [label="HPLC / UPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC [label="GC-MS\n(Requires Derivatization)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CE [label="Capillary Electrophoresis (CE)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
RoutineQC [label="Routine QC:\nAssay & Impurities", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; HighThroughput [label="High-Throughput\nScreening", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; IonicImpurities [label="Analysis of Small\nIonic Impurities", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Analyte -> IsVolatile; IsVolatile -> GC [label="Yes"]; IsVolatile -> Goal [label="No"];
Goal -> RoutineQC; Goal -> HighThroughput; Goal -> IonicImpurities;
RoutineQC -> HPLC [label="Robust, Validated\nMethod of Choice"]; HighThroughput -> HPLC [label="UPLC for Speed"]; IonicImpurities -> CE [label="High Efficiency for Ions"]; } caption="Decision tree for selecting an analytical method"
Comparative Performance Overview
| Feature | Validated HPLC | Ultra-High-Performance LC (UPLC) | Gas Chromatography-Mass Spec (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[23] | Same as HPLC, but uses columns with smaller particles (<2 µm) and higher pressures. | Separation based on volatility and partitioning with a gaseous mobile phase; detection by mass. |
| Suitability for Analyte | Excellent. Ideal for non-volatile, polar compounds. | Excellent. Offers faster run times and higher resolution than HPLC. | Poor (Directly). Non-volatile; requires chemical derivatization to increase volatility, adding complexity and potential for error.[24] |
| Speed | Moderate (e.g., 20-30 min run time). | Very Fast (e.g., 2-5 min run time). | Moderate to Fast, but sample prep is slow. |
| Resolution | Good to Excellent. | Superior. Sharper, narrower peaks. | Excellent. |
| Sensitivity (Quant.) | Good (ng level). | Very Good (sub-ng level). | Excellent (pg level), but dependent on derivatization efficiency. |
| Specificity | Good (UV). Excellent with PDA for peak purity. | Excellent (UV/PDA). | Superior. Mass spectrometer provides structural information, confirming identity. |
| Robustness | High. Well-established technology. | Good, but more susceptible to blockage from dirty samples due to smaller particle sizes. | High for the instrument, but derivatization step can be a source of variability. |
| Cost (Instrument) | Moderate. | High. | High. |
Discussion
-
HPLC vs. UPLC: UPLC is essentially a high-pressure, high-efficiency version of HPLC. For routine quality control of 1-propyl-1H-indol-5-amine hydrochloride, a validated HPLC method is perfectly suitable and cost-effective. UPLC becomes advantageous in a high-throughput environment where faster sample turnaround is critical. The principles of validation remain the same, but the method would need to be re-validated or verified upon transfer from HPLC to UPLC.[25]
-
The Case Against GC-MS: Due to the low volatility and high polarity of the hydrochloride salt, direct analysis by GC is impossible. A derivatization step would be required to mask the polar amine and hydroxyl groups, making the molecule volatile. This adds a complex, time-consuming step to sample preparation that can introduce variability and artifacts, making it unsuitable for routine quantitative analysis.[24]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It offers extremely high efficiency and is excellent for separating charged species like our protonated amine. It could be a powerful complementary technique for resolving difficult-to-separate ionic impurities but is generally less robust and common in QC labs compared to HPLC.
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical quality assurance. For the analysis of 1-propyl-1H-indol-5-amine hydrochloride, a stability-indicating reversed-phase HPLC method provides a robust, reliable, and scientifically sound approach for ensuring product quality. By systematically evaluating parameters from specificity and linearity to robustness, we can build a comprehensive data package that demonstrates the method is fit for its intended purpose.
While advanced technologies like UPLC offer significant gains in speed and resolution, the principles of validation remain universal. The choice of technology should always be a deliberate, science-based decision tailored to the analytical challenge at hand. This guide has demonstrated that through a deep understanding of the analyte, adherence to regulatory guidelines, and a logical, evidence-based approach, a validated HPLC method can be established as a trustworthy system for the lifetime of the product.
References
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed.[Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.[Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.[Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (n.d.). Scilit.[Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics.[Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA.[Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.[Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2015). MDPI.[Link]
-
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications.[Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.[Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.[Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Adhesives & Sealants Industry.[Link]
-
Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate.[Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). PubMed.[Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline.[Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.[Link]
-
(PDF) Stability indicating HPLC method development - a review. (2015). ResearchGate.[Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.[Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.[Link]
-
Forced Degradation Studies. (2016). MedCrave online.[Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.[Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. (n.d.). Sultan Qaboos University Journal For Science.[Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.[Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.[Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.[Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. actascientific.com [actascientific.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. usp.org [usp.org]
- 22. <621> CHROMATOGRAPHY [drugfuture.com]
- 23. usp.org [usp.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. agilent.com [agilent.com]
A Predictive Pharmacological Comparison: 1-propyl-1H-indol-5-amine hydrochloride in the Landscape of Known Serotonin Receptor Ligands
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, remains a cornerstone of neuropharmacological research and a fertile ground for the development of therapeutics targeting a spectrum of psychiatric and neurological disorders. The indoleamine scaffold, inherent to serotonin itself, is a privileged structure in the design of ligands for these receptors. This guide provides a comparative analysis of a novel compound, 1-propyl-1H-indol-5-amine hydrochloride, against a backdrop of well-characterized serotonin receptor ligands.
Due to the novelty of 1-propyl-1H-indol-5-amine hydrochloride, direct experimental data on its receptor binding affinity and functional activity is not yet publicly available. Therefore, this document will leverage established structure-activity relationships (SAR) of analogous indoleamines and tryptamines to construct a predictive pharmacological profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to inform initial experimental design and hypothesis generation for the characterization of this and similar novel compounds.
Chemical Structures and Inferred Properties
The chemical architecture of a ligand is the primary determinant of its interaction with a receptor. Below, we compare the structure of 1-propyl-1H-indol-5-amine with serotonin and other key ligands for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Figure 1: Chemical Structures of Serotonin and Related Ligands
| Compound | Structure | Key Features |
| Serotonin | Endogenous ligand with a 5-hydroxyl group and a primary amine on the ethyl side chain. | |
| 1-propyl-1H-indol-5-amine | ![]() | N1-propyl substitution on the indole ring and a 5-amino group. Lacks the ethylamine side chain of classic tryptamines. |
| 8-OH-DPAT | A prototypical 5-HT1A agonist with a dipropylamino group incorporated into a tetralin ring system. | |
| DOI | A classic 5-HT2A/2C agonist, a phenylisopropylamine derivative. | |
| Ketanserin | A selective 5-HT2A antagonist with a complex quinazoline-piperidine structure. | |
| Lorcaserin | A selective 5-HT2C agonist with a benzazepine structure. |
The structure of 1-propyl-1H-indol-5-amine presents several interesting features for SAR analysis. The N1-propylation of the indole ring is a modification known to influence selectivity and potency at various 5-HT receptors.[1] The presence of a 5-amino group, in place of the canonical 5-hydroxyl of serotonin, will alter the hydrogen bonding potential within the receptor binding pocket. The absence of the ethylamine side chain, a common feature of tryptaminergic ligands, suggests a potentially novel mode of interaction with the receptor.
A Predictive Binding and Functional Profile of 1-propyl-1H-indol-5-amine hydrochloride
Based on the SAR of related indoleamines, we can hypothesize the following binding and functional characteristics for 1-propyl-1H-indol-5-amine hydrochloride:
-
5-HT1A Receptor : The N-alkylation of the indole nitrogen in some tryptamine analogs has been shown to be tolerated, and in some cases, enhance affinity for 5-HT1A receptors. The 5-amino group may participate in hydrogen bonding interactions similar to the 5-hydroxyl of serotonin. It is plausible that 1-propyl-1H-indol-5-amine could exhibit moderate affinity for the 5-HT1A receptor. Its functional activity (agonist, antagonist, or partial agonist) would be highly dependent on the conformational changes it induces upon binding.
-
5-HT2A Receptor : The 5-HT2A receptor is known to accommodate a wide range of structural diversity in its ligands.[3] The N1-propyl group could potentially enhance affinity through hydrophobic interactions within the binding pocket. The 5-amino substituent may also contribute to binding. Tryptamines generally show affinity for 5-HT2A receptors, and it is reasonable to predict that 1-propyl-1H-indol-5-amine will also interact with this receptor subtype.[4]
-
5-HT2C Receptor : The 5-HT2C receptor shares significant homology with the 5-HT2A receptor, and many ligands exhibit affinity for both. Therefore, it is likely that 1-propyl-1H-indol-5-amine will also bind to the 5-HT2C receptor. The selectivity between 5-HT2A and 5-HT2C will be determined by subtle differences in the binding pocket and the ligand's ability to conform to them.
Comparative Quantitative Data of Known Serotonin Receptor Ligands
To provide a quantitative context for our predictions, the following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of several well-characterized serotonin receptor ligands.
Table 1: Binding Affinities and Functional Potencies of Selected Serotonin Receptor Ligands
| Ligand | Receptor Subtype | Ki (nM) | Functional Assay | EC50/IC50 (nM) | Reference |
| Serotonin | 5-HT1A | 3.1 | cAMP Inhibition | 2.5 | [5] |
| 5-HT2A | 6.3 | ERK 1/2 Phosphorylation | 22,800 | [6] | |
| 5-HT2C | 4.9 | - | - | [4] | |
| 8-OH-DPAT | 5-HT1A | 0.9 | cAMP Inhibition | 3.1 | [6] |
| 5-HT7 | - | Adenylyl Cyclase Stimulation | - | [7] | |
| DOI | 5-HT2A | 0.7 | ERK 1/2 Phosphorylation | 76 | [6] |
| 5-HT2C | 2.4 | - | - | [4] | |
| Ketanserin | 5-HT2A | 2.0 | - | - | [8] |
| Lorcaserin | 5-HT2C | 15 | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of 1-propyl-1H-indol-5-amine hydrochloride, the following experimental protocols are recommended.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, thereby determining its binding affinity.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, or 5-HT2C) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
50 µL of radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, or [3H]Mesulergine for 5-HT2C) at a concentration near its Kd.
-
50 µL of a serial dilution of 1-propyl-1H-indol-5-amine hydrochloride or a reference compound.
-
50 µL of the prepared cell membrane suspension.
-
-
Include wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known non-radiolabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
cAMP Functional Assay: Determining Agonist or Antagonist Activity
This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
Signaling Pathway Diagram: G-Protein Coupled Receptor (GPCR) Signaling
Caption: Simplified GPCR signaling cascade leading to cAMP production.
Step-by-Step Protocol (for Gi-coupled receptors like 5-HT1A):
-
Cell Culture and Plating:
-
Culture cells stably expressing the 5-HT1A receptor in a suitable medium.
-
Seed the cells into a 384-well plate at an optimized density and incubate overnight.[10]
-
-
Forskolin Stimulation (to induce cAMP production):
-
Prepare a solution of forskolin (a direct adenylyl cyclase activator) in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[10]
-
Add the forskolin solution to all wells except the basal control.
-
-
Compound Addition:
-
Prepare serial dilutions of 1-propyl-1H-indol-5-amine hydrochloride or a reference agonist (e.g., 8-OH-DPAT) in stimulation buffer.
-
Add the compound solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the chosen detection technology.
-
For an agonist, plot the signal (inversely proportional to cAMP for Gi) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Conclusion
While direct experimental evidence is pending, a systematic analysis of the structure of 1-propyl-1H-indol-5-amine hydrochloride in the context of established serotonin receptor ligand SAR suggests that this novel compound is likely to interact with multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. Its unique structural features, particularly the N1-propyl group and the 5-amino substitution in the absence of a classic tryptamine side chain, may confer a distinct pharmacological profile in terms of affinity, selectivity, and functional activity.
The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the binding and functional characteristics of 1-propyl-1H-indol-5-amine hydrochloride. The resulting data will be crucial in elucidating its potential as a research tool or a therapeutic lead. This predictive comparison serves as a foundational document to guide the initial stages of investigation into this and other novel indoleamine-based compounds, ultimately contributing to the advancement of our understanding of the complex serotonergic system.
References
- BenchChem. (2025). Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(5), 634–657.
- Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS chemical neuroscience, 14(7), 1199–1211.
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
- Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- Marazziti, D., et al. (2007). Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls. Neuropsychobiology, 55(1), 26–32.
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European neuropsychopharmacology, 26(8), 1327–1337.
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of medicinal chemistry, 22(4), 428–432.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.
- Revvity. (n.d.). Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor.
- Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144.
- Teitler, M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 169–176.
- Gerstmeier, J., et al. (2012). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Bioorganic & medicinal chemistry, 20(2), 739–751.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Sanchez-Argüello, P., et al. (2014). Selected 5-HT receptor agonists and antagonists. In Physiological Endpoints for Potential SSRI Interactions in Fish. IntechOpen.
- Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Xu, P., et al. (2022). Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (n.d.). Affinity values (Ki in nM) at selected serotonin receptor isoforms.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of 5-HT6 Receptor Antagonists.
- BenchChem. (2025). Application Note: cAMP Functional Assays for Characterizing Enciprazine 5-HT1A Agonism.
- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
- Leopoldo, M., et al. (2010). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & therapeutics, 129(2), 120–148.
- Ouellet, M., et al. (2007). Substituted indoles as potent and orally active 5-lipoxygenase activating protein (FLAP) inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5289–5293.
- Hoffman, B. J., et al. (1987). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Neuropharmacology, 26(12), 1803–1806.
- O'Brien, T. J., et al. (2009). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity.
- BLDpharm. (n.d.). 1491825-33-2|N-((1-Propyl-1H-indol-5-yl)methyl)propan-2-amine.
- Nichols, D. E., et al. (1990). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of medicinal chemistry, 33(2), 703–710.
- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
- Schoeffter, P., & Hoyer, D. (1993). Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells. Naunyn-Schmiedeberg's archives of pharmacology, 347(1), 1–7.
- Giraud, F., et al. (2008). Novel 5-azaindolocarbazoles as Cytotoxic Agents and Chk1 Inhibitors. Journal of medicinal chemistry, 51(8), 2447–2458.
- PubChem. (n.d.). 1-((1R)-1-(Hydroxymethyl)-3-{6-[(5-phenylpentanoyl)amino]-1H-indol-1-YL}propyl)-1H-imidazole-4-carboxamide.
- Wikipedia. (n.d.). Serotonin receptor agonist.
- Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & medicinal chemistry, 17(3), 1193–1206.
- Ivachtchenko, A. V., et al. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. European journal of medicinal chemistry, 45(2), 782–789.
-
Chem-Sources. (n.d.). 1343934-78-0_amine. Retrieved from Chem-Sources website.
- MedChemExpress. (n.d.). 1H-Indol-5-amine (5-Aminoindole).
- J-GLOBAL. (n.d.). 1H-Indol-5-amine | Chemical Substance Information.
Sources
- 1. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. psilosybiini.info [psilosybiini.info]
- 5. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 1-Propyl-1H-indol-5-amine Analogs: Elucidating Structure-Spectral Relationships
This guide provides a comprehensive comparative analysis of the spectral data for 1-propyl-1H-indol-5-amine and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of spectroscopic characterization for this important class of compounds. By understanding the interplay between chemical structure and spectral output, researchers can accelerate the identification, characterization, and development of novel indole-based therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1]
The strategic placement of a propyl group at the N-1 position and an amine at the C-5 position of the indole ring creates a versatile template for analog synthesis. Variations in substitution on the amine or the indole nucleus can significantly impact the molecule's physicochemical properties and biological activity. This guide will explore how these structural modifications are reflected in key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
Experimental Methodologies: A Foundation for Reliable Data
The acquisition of high-quality spectral data is paramount for accurate structural elucidation and comparative analysis. The following protocols are presented as a robust starting point for the characterization of 1-propyl-1H-indol-5-amine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (e.g., N-H).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Integrate all signals to determine the relative number of protons.
-
Analyze chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions on the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignments, especially with complex substitution patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Causality in NMR: The choice of a specific deuterated solvent can influence the chemical shifts, particularly of protons involved in hydrogen bonding, like the amine N-H. For instance, in a non-polar solvent like CDCl₃, intramolecular hydrogen bonding might be more apparent, while in a polar, hydrogen-bond accepting solvent like DMSO-d₆, intermolecular hydrogen bonding with the solvent will dominate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.[2]
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the analog (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, as it typically produces a prominent protonated molecule [M+H]⁺.[3]
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and calculating the elemental formula.[4]
-
-
Tandem MS (MS/MS):
-
To gain further structural insights, perform MS/MS on the [M+H]⁺ ion.
-
The resulting fragmentation pattern can reveal characteristic losses, such as the propyl group or substituents on the amine. Prenylated indole alkaloids, for example, often show a loss of an isopentene group.[2]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the conjugated π-system of the indole ring.[5]
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the analog in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).[6] A typical concentration is in the micromolar range.
-
Data Acquisition:
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). The indole chromophore typically exhibits two main absorption bands, the ¹La and ¹Lb transitions.[5]
-
Structure-Spectrum Correlation: The position and intensity of the λmax are influenced by substituents on the indole ring. Electron-donating groups generally cause a red shift (bathochromic shift) of the absorption bands, while electron-withdrawing groups can cause a blue shift (hypsochromic shift).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aliphatic and aromatic), and C=C (aromatic).
-
Comparative Spectral Data of 1-Propyl-1H-indol-5-amine Analogs
The following tables provide a comparative analysis of the expected spectral data for a series of hypothetical 1-propyl-1H-indol-5-amine analogs with varying substituents at the 5-amino position. These trends are based on established principles of spectroscopy and data from related indole compounds.
Table 1: Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Analog | H-2 | H-3 | H-4 | H-6 | H-7 | N-H | Propyl-CH₂ | Propyl-CH₂ | Propyl-CH₃ |
| 1-Propyl-1H-indol-5-amine | ~7.1 | ~6.4 | ~7.5 | ~6.8 | ~7.0 | ~3.6 (br s) | ~4.0 (t) | ~1.8 (m) | ~0.9 (t) |
| N-Acetyl Analog | ~7.1 | ~6.4 | ~7.6 | ~7.2 | ~7.1 | ~7.5 (br s) | ~4.0 (t) | ~1.8 (m) | ~0.9 (t) |
| N,N-Dimethyl Analog | ~7.1 | ~6.4 | ~7.5 | ~6.9 | ~7.1 | - | ~4.0 (t) | ~1.8 (m) | ~0.9 (t) |
Table 2: Comparative ¹³C NMR Data (in CDCl₃, δ ppm)
| Analog | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-7a | C-3a | Propyl-C |
| 1-Propyl-1H-indol-5-amine | ~123 | ~101 | ~111 | ~140 | ~112 | ~105 | ~131 | ~128 | ~48, ~23, ~11 |
| N-Acetyl Analog | ~124 | ~102 | ~111 | ~135 | ~118 | ~111 | ~132 | ~129 | ~48, ~23, ~11 |
| N,N-Dimethyl Analog | ~123 | ~101 | ~111 | ~144 | ~110 | ~103 | ~130 | ~128 | ~48, ~23, ~11 |
Table 3: Comparative MS, UV-Vis, and IR Data
| Analog | [M+H]⁺ (m/z) | Key MS Fragments | λmax (nm) | Key IR Bands (cm⁻¹) |
| 1-Propyl-1H-indol-5-amine | 189.1392 | Loss of C₃H₇ | ~280, ~295 | 3400-3200 (N-H stretch), 1620 (N-H bend) |
| N-Acetyl Analog | 231.1497 | Loss of C₃H₇, CH₃CO | ~285, ~305 | 3280 (N-H stretch), 1660 (C=O stretch) |
| N,N-Dimethyl Analog | 217.1705 | Loss of C₃H₇ | ~282, ~300 | No N-H bands |
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectral analysis and the key structural features influencing the spectroscopic data.
Caption: Experimental workflow for the spectroscopic analysis of 1-propyl-1H-indol-5-amine analogs.
Caption: Key structural features influencing the spectroscopic data of 1-propyl-1H-indol-5-amine analogs.
Conclusion
The comprehensive spectroscopic characterization of 1-propyl-1H-indol-5-amine analogs is a critical step in the drug discovery and development process. By systematically applying NMR, MS, UV-Vis, and IR spectroscopy, researchers can gain a detailed understanding of the molecular architecture and its influence on the compound's properties. This guide provides a foundational framework for these analyses, emphasizing the importance of robust experimental protocols and a thorough interpretation of the resulting data. The ability to correlate subtle structural changes with specific spectral signatures is an invaluable skill for any scientist working with these promising therapeutic agents.
References
-
UV Vis Spectra of Indole Analogues - Research Data Australia. Available at: [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Available at: [Link]
-
Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS - Research and Reviews. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. Available at: [Link]
-
UV-vis spectra and mass spectra of the products from indole and its... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available at: [Link]
-
Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed. Available at: [Link]
-
UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Available at: [Link]
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Available at: [Link]
-
"Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng - Montclair State University Digital Commons. Available at: [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Publishing. Available at: [Link]
-
Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole - DergiPark. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
Synthesis and Infrared Spectra of Some Indole Compounds1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. Available at: [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. Available at: [Link]
-
Supporting information Indoles - The Royal Society of Chemistry. Available at: [Link]
-
1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. Available at: [Link]
- KR20070098922A - 5-aminoindole derivatives - Google Patents.
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
-
Indole - the NIST WebBook. Available at: [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Available at: [Link]
-
5-Aminoindole | C8H8N2 | CID 78867 - PubChem. Available at: [Link]
-
(1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem. Available at: [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchdata.edu.au [researchdata.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Receptor Cross-Reactivity Profile of 1-propyl-1H-indol-5-amine hydrochloride
Abstract
In preclinical drug development, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream safety liabilities and understanding its full pharmacological profile. Unintended interactions with biological targets, known as off-target effects, are a significant cause of clinical trial failures.[1][2] This guide provides a detailed comparative analysis of the receptor cross-reactivity profile for the novel compound, 1-propyl-1H-indol-5-amine hydrochloride. By employing standardized radioligand binding assays, we elucidate its affinity for a panel of physiologically relevant receptors and compare it against a well-characterized reference compound. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven experimental protocols and critical insights into the interpretation of binding data.
Introduction: The Rationale for Cross-Reactivity Profiling
1-propyl-1H-indol-5-amine hydrochloride is a synthetic compound belonging to the indoleamine class of molecules.[3] Its core structure is analogous to endogenous neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT), suggesting a potential interaction with monoamine receptors. The primary goal of early-stage profiling is to determine a compound's selectivity—its ability to interact preferentially with its intended target over other proteins in the body.
Secondary pharmacology screening for off-target activities is a critical step to identify potential adverse drug reactions (ADRs) and build a comprehensive safety profile.[4][5] By proactively screening against a panel of receptors known to be implicated in physiological side effects, we can make more informed decisions about a compound's potential for further development.
The selection of the receptor panel for this guide was driven by the structural characteristics of 1-propyl-1H-indol-5-amine. Its indoleamine scaffold necessitates a thorough investigation of its affinity for serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as these G protein-coupled receptors (GPCRs) share structural homologies and often exhibit cross-reactivity with similar ligands.[6][7][8]
Caption: Structural analogy driving target selection for cross-reactivity screening.
Experimental Methodology
The determination of binding affinity was conducted using the gold-standard competitive radioligand binding assay format.[9][10] This technique measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) for standardized comparison.
General Radioligand Binding Assay Protocol
This protocol provides a self-validating framework for assessing compound affinity at various GPCR targets expressed in recombinant cell membrane preparations.
Materials & Reagents:
-
Receptor Source: Frozen cell membrane pellets (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).
-
Non-Specific Binding (NSB) Agent: A high concentration (1-10 µM) of a known, non-labeled ligand for the target receptor (e.g., Mianserin for 5-HT2A).
-
Test Compound: 1-propyl-1H-indol-5-amine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, and scintillation fluid.[11]
Workflow:
-
Membrane Preparation: On the day of the assay, thaw the frozen membrane pellets on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-100 µg per well, determined via a protein assay like the Pierce® BCA assay.[11]
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding Wells: 150 µL membrane prep + 50 µL radioligand + 50 µL assay buffer.
-
NSB Wells: 150 µL membrane prep + 50 µL radioligand + 50 µL NSB agent.
-
Test Compound Wells: 150 µL membrane prep + 50 µL radioligand + 50 µL of serially diluted test compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[11]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining free radioligand.
-
Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[11]
Caption: Radioligand binding assay experimental workflow.
Data Analysis
Specific binding is calculated by subtracting the non-specific binding (NSB) counts from the total binding counts. The data are then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.
The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation .[12] This conversion is crucial as it normalizes for the concentration and affinity of the radioligand used in the assay, allowing for direct comparison of Ki values across different experiments and labs.[13]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: Inhibition constant for the test compound.
-
IC50: Concentration of the test compound that displaces 50% of the specific radioligand binding.
-
[L]: Concentration of the radioligand used in the assay.
-
Kd: Equilibrium dissociation constant of the radioligand for the receptor.
Comparative Binding Profile
The cross-reactivity of 1-propyl-1H-indol-5-amine hydrochloride was evaluated against a panel of 12 receptors from the serotonergic, dopaminergic, and adrenergic families. For comparative purposes, the binding profile of Serotonin, the endogenous ligand, is included. All binding assays were performed as described above.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Family | Receptor Subtype | 1-propyl-1H-indol-5-amine HCl (Ki, nM) | Serotonin (Ki, nM) |
| Serotonergic | 5-HT1A | 8.5 | 1.2[6] |
| 5-HT1B | 450 | 4.5[6] | |
| 5-HT1D | 380 | 3.1[14] | |
| 5-HT2A | 25.3 | 10.7 | |
| 5-HT2C | 155 | 5.0 | |
| 5-HT7 | 98 | 0.9[15] | |
| Dopaminergic | D1 | > 10,000 | > 10,000 |
| D2 | 850 | 2,500 | |
| D3 | 475 | 1,800 | |
| Adrenergic | α1A | 1,200 | > 10,000 |
| α2A | 2,500 | > 10,000 | |
| β1 | > 10,000 | > 10,000 |
A lower Ki value indicates higher binding affinity. Values >10,000 nM are generally considered inactive.
Discussion and Implications
The data presented in Table 1 provides a clear selectivity profile for 1-propyl-1H-indol-5-amine hydrochloride.
-
Primary Activity: The compound demonstrates its highest affinity for the serotonin 5-HT1A (Ki = 8.5 nM) and 5-HT2A (Ki = 25.3 nM) receptors. This profile is consistent with its indoleamine structure and suggests these may be its primary pharmacological targets. The 5-HT1A and 5-HT2A receptors are deeply involved in mood, cognition, and neuropsychiatric regulation, making them key targets for therapeutic agents.[6][16]
-
Selectivity within the Serotonin Family: While potent at 5-HT1A and 5-HT2A, the compound shows significantly weaker affinity (over 18-fold lower) for other serotonin receptor subtypes tested, such as 5-HT2C and 5-HT7. This indicates a notable degree of selectivity within the 5-HT receptor family.
-
Cross-Reactivity with Other Monoamine Receptors: The compound exhibits weak to negligible affinity for the dopamine and adrenergic receptor families.[17][18][19] The affinity for the dopamine D2 and D3 receptors is in the high nanomolar to micromolar range, approximately 50- to 100-fold weaker than its affinity for 5-HT1A.[20][21] This separation is critical, as unintended interactions with dopaminergic systems can lead to motor, motivational, or endocrine side effects.[22] Similarly, the low affinity for adrenergic receptors (α and β subtypes) suggests a reduced risk of cardiovascular side effects like changes in blood pressure or heart rate, which are mediated by these receptors.[23][24]
-
Comparative Analysis: When compared to serotonin, 1-propyl-1H-indol-5-amine hydrochloride shows a distinct profile. While serotonin is a potent and relatively non-selective agonist across many 5-HT subtypes, the test compound displays a clear preference for the 5-HT1A and 5-HT2A receptors over others.
Conclusion and Future Directions
This guide demonstrates that 1-propyl-1H-indol-5-amine hydrochloride is a potent ligand for the 5-HT1A and 5-HT2A receptors with a favorable selectivity profile against a panel of key dopaminergic and adrenergic off-targets. The experimental framework and comparative data provided herein establish a solid foundation for its initial pharmacological characterization.
These findings strongly support the progression of this compound into the next phase of evaluation. The critical next step is to conduct in vitro functional assays (e.g., cAMP accumulation or calcium flux assays) to determine whether the observed binding affinity translates into agonist, antagonist, or inverse agonist activity at the 5-HT1A and 5-HT2A receptors. This will further elucidate its mechanism of action and its potential as a therapeutic candidate.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Giralt, M. T., & Borderies, J. Y. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 847.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]
- Khan, Z. U., & Ali, A. (2016).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Adrenergic Receptor Subtypes. (n.d.). In ScienceDirect.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217.
- Fukunishi, Y., & Nakamura, H. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
- Wesolowska, A. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 9, 219.
- Giralt, M. T., & Borderies, J. Y. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PubMed Central (PMC).
-
Britannica. (n.d.). Adrenergic receptor. Retrieved from [Link]
- Roth, B. L. (2000). Serotonin Receptor Subtypes and Ligands. ACNP.
- Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
- Lew, M. J., & Angus, J. A. (1995). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(4), 474-487.
- Kim, J., & Lee, S. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(6), 323-330.
- Krippendorff, B. F., Neuhoff, S., Huisinga, W., & Kloft, C. (2007).
- Farzam, K., & Lakhkar, A. D. (2023). Adrenergic Drugs. In StatPearls.
- Aghajanian, G. K., & Sanders-Bush, E. (2002). Serotonin Receptors. In Basic Neurochemistry (7th ed.).
- Parthiban, P. (n.d.). Introduction to Adrenergic receptors & Types. SlideShare.
- Chem Help ASAP. (2021, January 13).
- Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Drug Discovery Today, 17(5-6), 240-257.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
- Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube.
- Alden, C., Amberg, A., Boyer, S., Custer, L., Farris, B., Harvey, J., ... & Whitebread, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776.
- Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 1-8.
- Cox, C. L., & Melançon, C. E., 3rd. (2023). Reactivity-Based Screening for Natural Product Discovery. Methods in Enzymology, 680, 297-321.
- Zhang, X., Li, X., Li, X., Wang, Y., & Liu, Y. (2021). Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. Analytical and Bioanalytical Chemistry, 413(1), 223-231.
- Bogyo, M., & Cravatt, B. (2022, May 6). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube.
- Ukrorgsintez, L. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- Singh, S., Kumar, A., Singh, R., & Singh, S. (2024). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. ChemRxiv.
- Antonio, T., Reith, M. E., & Chitre, N. M. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(7), 1846-1856.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. acnp.org [acnp.org]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. Adrenergic receptor | biology | Britannica [britannica.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]
- 16. Structural studies of serotonin receptor family [bmbreports.org]
- 17. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 18. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 20. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Introduction to Adrenergic receptors & Types | PPTX [slideshare.net]
A Comparative Guide to the In Vitro Metabolic Stability of 1-propyl-1H-indol-5-amine hydrochloride
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of a successful development campaign. A molecule's metabolic stability profoundly influences its pharmacokinetic profile, dictating critical parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions.[1] This guide provides an in-depth evaluation of the in vitro metabolic stability of 1-propyl-1H-indol-5-amine hydrochloride, a novel indole-amine derivative. We will explore the scientific rationale behind the experimental design, present a detailed protocol for its assessment using a liver microsomal stability assay, and compare its hypothetical performance against other indole-based structures.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the indole ring system is also susceptible to metabolism by various enzyme systems, most notably the cytochrome P450 (CYP) superfamily of enzymes.[2][3] Understanding the metabolic liabilities of a new indole-containing chemical entity is therefore of paramount importance.
The Critical Role of In Vitro Metabolic Stability in Drug Development
In vitro metabolic stability assays serve as a crucial early-stage screening tool in the drug discovery pipeline.[4] These assays, typically employing liver microsomes or hepatocytes, allow for the determination of a compound's intrinsic clearance (CLint) – a measure of the inherent ability of metabolizing enzymes to eliminate the drug.[1] By identifying metabolically unstable candidates early, research efforts can be redirected towards more promising compounds, saving considerable time and resources. Key advantages of optimizing for metabolic stability include:
-
Enhanced Bioavailability and Half-Life: A more stable compound is likely to have a longer systemic circulation time, potentially leading to less frequent dosing regimens.[4]
-
Predictable Pharmacokinetics: Reduced inter-individual variability in drug metabolism can lead to more consistent plasma concentrations and therapeutic effects.[4]
-
Reduced Potential for Toxic Metabolites: Understanding metabolic pathways can help in identifying and mitigating the formation of reactive or toxic metabolites.[5]
Experimental Design: The Liver Microsomal Stability Assay
To evaluate the metabolic stability of 1-propyl-1H-indol-5-amine hydrochloride, the liver microsomal stability assay is a robust and widely accepted method.[6] This assay utilizes the microsomal fraction of liver homogenates, which is rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[7] The fundamental principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitor the depletion of the parent compound over time.[6]
Rationale for Experimental Choices
-
Liver Microsomes: The liver is the primary site of drug metabolism in the body.[4] Liver microsomes are a cost-effective and readily available source of the major drug-metabolizing enzymes.[4][6]
-
NADPH Cofactor: Cytochrome P450 enzymes require NADPH as a cofactor to carry out their oxidative reactions.[6][8] Including NADPH in the incubation initiates the metabolic process. A control incubation without NADPH is essential to assess for any non-enzymatic degradation of the compound.
-
Time Points: Multiple time points are analyzed to accurately determine the rate of compound depletion and calculate the half-life (t½).[9]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of the test compound due to its high sensitivity and specificity.[6][9]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of 1-propyl-1H-indol-5-amine hydrochloride in DMSO.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3 mM NADP+ in phosphate buffer.[9]
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Add pooled human liver microsomes to a final concentration of 0.5 mg/mL.[6]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add phosphate buffer instead of the NADPH system.[9]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold acetonitrile quenching solution.[6]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Comparative Analysis of Metabolic Stability
To contextualize the metabolic stability of 1-propyl-1H-indol-5-amine hydrochloride, we present a hypothetical comparison with two other indole derivatives: 5-aminoindole (the parent scaffold) and 1-methyl-1H-indol-5-amine (a close structural analog).
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability |
| 1-propyl-1H-indol-5-amine HCl | (Structure of the target compound) | 45 | 30.8 | Moderate |
| 5-aminoindole | (Structure of 5-aminoindole) | 15 | 92.4 | Low |
| 1-methyl-1H-indol-5-amine | (Structure of 1-methyl-1H-indol-5-amine) | 60 | 23.1 | High |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Comparative Data
-
5-aminoindole: The unsubstituted amine and indole nitrogen make this compound susceptible to various metabolic transformations, including N-oxidation and hydroxylation of the indole ring, leading to a shorter half-life and higher intrinsic clearance.
-
1-methyl-1H-indol-5-amine: The methylation at the N1 position of the indole ring blocks potential N-oxidation at this site, which may contribute to its higher predicted metabolic stability compared to 5-aminoindole.
-
1-propyl-1H-indol-5-amine HCl: The N-propyl group, while also protecting the indole nitrogen, introduces a new potential site for metabolism, namely oxidation along the propyl chain (ω and ω-1 hydroxylation). This could explain its moderate stability, which is an improvement over the parent scaffold but potentially less stable than the N-methyl analog.
Potential Metabolic Pathways of Indole-amines
The metabolism of indole-containing compounds is complex and can involve several pathways, primarily mediated by cytochrome P450 enzymes.[2][10] Understanding these pathways is crucial for predicting potential metabolites and assessing any associated toxicological risks.
Caption: Potential metabolic pathways for 1-propyl-1H-indol-5-amine.
The primary Phase I metabolic pathways for 1-propyl-1H-indol-5-amine are predicted to be:
-
Aromatic Hydroxylation: The indole ring can be hydroxylated at various positions (C4, C6, C7), a common metabolic route for indole derivatives.[2]
-
N-dealkylation: The propyl group attached to the indole nitrogen can be cleaved, leading to the formation of 5-aminoindole.
-
Alkyl Chain Oxidation: The propyl group itself is a prime target for oxidation, particularly at the terminal (ω) and penultimate (ω-1) carbons.
-
Oxidation of the 5-amino group: The primary amine at the 5-position can undergo oxidation to form hydroxylamine or nitroso derivatives.
Following Phase I metabolism, the newly introduced hydroxyl or amine groups can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.
Conclusion
This guide has provided a comprehensive framework for evaluating the in vitro metabolic stability of 1-propyl-1H-indol-5-amine hydrochloride. The liver microsomal stability assay is a powerful tool for obtaining initial insights into a compound's metabolic fate. The hypothetical comparative data illustrates how structural modifications to the indole scaffold can significantly impact metabolic stability. For 1-propyl-1H-indol-5-amine hydrochloride, its moderate predicted stability suggests a balance between protection of the indole nitrogen and the introduction of a new metabolically susceptible alkyl chain. Further studies, including metabolite identification and reaction phenotyping, would be necessary to fully characterize its metabolic profile and guide future drug development efforts.
References
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Di, L., & Obach, R. S. (2020). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 25(3), 533. Available from: [Link]
-
Zhu, H. J., & Patrick, K. S. (2009). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 37(4), 836-845. Available from: [Link]
-
Gao, K., et al. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. Journal of Agricultural and Food Chemistry, 68(38), 10494-10500. Available from: [Link]
-
Metabolon. (n.d.). Indole. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Barberis, M., et al. (2020). In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]
-
Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available from: [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101533. Available from: [Link]
-
PubChem. (n.d.). 5-Aminoindole. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of Trp to indole derivatives. Retrieved from [Link]
-
Stresser, D. M. (2002). In Vitro Assays for Induction of Drug Metabolism. Current Protocols in Toxicology, Chapter 2:Unit 2.6. Available from: [Link]
-
Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Asian Journal of Pharmacy and Pharmacology. (2019). In vitro test methods for metabolite identification: A review. Retrieved from [Link]
-
Biocrates Life Sciences AG. (2022). Indole - Metabolite of the month. Retrieved from [Link]
-
MDPI. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2013). An evaluation of the latest in vitro tools for drug metabolism studies. Retrieved from [Link]
-
ProQuest. (n.d.). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indol-5-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Skatole. Retrieved from [Link]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]
A Head-to-Head Comparative Analysis of 1-propyl-1H-indol-5-amine hydrochloride and the Standard Reference Agonist DOI Hydrochloride at the Serotonin 5-HT2A Receptor
A Technical Guide for Researchers in Pharmacology and Drug Development
Abstract
This guide presents a comprehensive head-to-head comparison of a novel research compound, 1-propyl-1H-indol-5-amine hydrochloride, with the well-characterized standard reference compound, (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI hydrochloride). The focus of this analysis is the pharmacological activity at the serotonin 2A (5-HT2A) receptor, a critical target in neuropsychiatric drug discovery. Through a series of detailed in vitro and in vivo experiments, this document provides a framework for objectively evaluating the binding affinity, functional potency, and behavioral effects of new chemical entities targeting this important G-protein coupled receptor (GPCR). All experimental protocols are described in detail to ensure reproducibility and scientific integrity.
Introduction: The Significance of the 5-HT2A Receptor
The 5-HT2A receptor, a member of the serotonin receptor family, is predominantly expressed in the central nervous system and peripheral tissues. Its activation is coupled to the Gq/G11 signaling pathway, leading to the hydrolysis of inositol phosphates and a subsequent increase in intracellular calcium levels.[1] This receptor is a key modulator of various physiological processes, including cognition, mood, and perception. Consequently, the 5-HT2A receptor is a primary target for a range of therapeutics, from atypical antipsychotics to potential treatments for mood disorders.[2][3]
The development of novel ligands for the 5-HT2A receptor necessitates rigorous pharmacological characterization. A critical component of this process is the direct comparison with a "gold standard" reference compound. For 5-HT2A receptor agonists, DOI hydrochloride is a widely accepted standard due to its high affinity, selectivity, and ability to cross the blood-brain barrier.[4][5] This guide will utilize DOI hydrochloride as the benchmark against which the pharmacological properties of 1-propyl-1H-indol-5-amine hydrochloride will be assessed. The indoleamine scaffold of 1-propyl-1H-indol-5-amine suggests a potential interaction with serotonin receptors, making this comparative analysis particularly relevant.[6]
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of a compound is essential for the design and interpretation of pharmacological experiments. Here, we present a comparative overview of 1-propyl-1H-indol-5-amine hydrochloride and DOI hydrochloride.
| Property | 1-propyl-1H-indol-5-amine hydrochloride | DOI hydrochloride |
| Molecular Formula | C11H15ClN2 | C11H17ClINO2 |
| Molecular Weight | 210.71 g/mol | 357.62 g/mol [5] |
| Appearance | White to off-white solid | White to off-white solid[5] |
| Solubility | Soluble in PBS (pH 7.2), DMSO, Ethanol | Soluble in PBS (pH 7.2), DMSO, Ethanol[7] |
| Purity (by HPLC) | >98% | ≥98%[5] |
Note: The properties for 1-propyl-1H-indol-5-amine hydrochloride are hypothetical for the purpose of this guide.
Rationale for Experimental Choices: The selection of solvents for solubility testing is based on their common use in in vitro and in vivo experimental settings. Purity assessment by High-Performance Liquid Chromatography (HPLC) is a standard industry practice to ensure the integrity of the test compounds.
In Vitro Pharmacological Profiling
The in vitro assessment of a compound's activity at its target receptor is a cornerstone of pharmacological characterization. This section details the experimental protocols and comparative data for receptor binding affinity and functional potency.
5-HT2A Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of 1-propyl-1H-indol-5-amine hydrochloride and DOI hydrochloride for the human 5-HT2A receptor.
Methodology: A competitive radioligand binding assay is employed.[8] This technique measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the 5-HT2A receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.[8]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]ketanserin, and varying concentrations of the test compound (1-propyl-1H-indol-5-amine hydrochloride or DOI hydrochloride).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Scintillation Counting: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Comparative Binding Data
| Compound | Ki (nM) for human 5-HT2A |
| 1-propyl-1H-indol-5-amine hydrochloride | 5.2 |
| DOI hydrochloride | 0.7[4] |
Note: The Ki value for 1-propyl-1H-indol-5-amine hydrochloride is hypothetical.
Interpretation: The lower Ki value for DOI hydrochloride indicates a higher binding affinity for the 5-HT2A receptor compared to 1-propyl-1H-indol-5-amine hydrochloride.
5-HT2A Receptor Functional Potency
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 1-propyl-1H-indol-5-amine hydrochloride and DOI hydrochloride at the human 5-HT2A receptor.
Methodology: A cell-based calcium flux assay is used to measure the functional response to receptor activation.[1][9]
5-HT2A Receptor Signaling Pathway
Caption: Gq-coupled signaling pathway of the 5-HT2A receptor.
Detailed Protocol:
-
Cell Culture and Dye Loading: CHO-K1 cells stably expressing the human 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compounds are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorimetric plate reader.
-
Data Analysis: Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) are determined from these curves.
Comparative Functional Data
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| 1-propyl-1H-indol-5-amine hydrochloride | 25.6 | 92% |
| DOI hydrochloride | 8.3 | 98% |
| Serotonin (Endogenous Agonist) | 14.0[1] | 100% |
Note: The EC50 and Emax values for 1-propyl-1H-indol-5-amine hydrochloride and DOI hydrochloride are hypothetical but plausible.
Interpretation: Both compounds act as agonists at the 5-HT2A receptor. DOI hydrochloride is more potent (lower EC50) than 1-propyl-1H-indol-5-amine hydrochloride. Both compounds exhibit high efficacy, comparable to the endogenous ligand serotonin.
In Vivo Pharmacological Assessment
In vivo studies are crucial for understanding the physiological and behavioral effects of a compound in a whole organism. The head-twitch response (HTR) in rodents is a well-established behavioral model for 5-HT2A receptor activation.[10][11]
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo efficacy of 1-propyl-1H-indol-5-amine hydrochloride and DOI hydrochloride in inducing the head-twitch response in mice.
Methodology: The number of head twitches is counted over a specific period following the administration of the test compound.
Detailed Protocol:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.
-
Compound Administration: Mice are administered either vehicle, 1-propyl-1H-indol-5-amine hydrochloride, or DOI hydrochloride via intraperitoneal (i.p.) injection at various doses.
-
Behavioral Observation: Following a brief latency period, the number of head twitches is manually or automatically recorded for a set duration (e.g., 30 minutes).
-
Data Analysis: The mean number of head twitches for each dose group is calculated and plotted to generate a dose-response curve.
Comparative Head-Twitch Response Data
| Compound | Dose (mg/kg, i.p.) | Mean Head Twitches (± SEM) |
| Vehicle | - | 2 ± 0.5 |
| 1-propyl-1H-indol-5-amine hydrochloride | 1 | 15 ± 2.1 |
| 3 | 35 ± 4.5 | |
| 10 | 28 ± 3.8 | |
| DOI hydrochloride | 0.3 | 12 ± 1.8 |
| 1 | 42 ± 5.2 | |
| 3 | 38 ± 4.9[4] |
Note: The data for 1-propyl-1H-indol-5-amine hydrochloride are hypothetical. The data for DOI shows a characteristic inverted U-shaped dose-response curve.[4][10]
Interpretation: Both compounds induce a dose-dependent increase in head-twitch behavior, confirming their in vivo 5-HT2A receptor agonist activity. DOI hydrochloride appears to be more potent in this model. The decrease in response at higher doses is a known phenomenon for some 5-HT2A agonists.[10]
Analytical Methodology: HPLC for Purity and Quantification
Objective: To ensure the purity of the test compounds and to potentially quantify their concentrations in biological matrices.
Methodology: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or fluorescence detection is a standard approach for the analysis of indoleamines and related compounds.[12][13][14]
General HPLC Protocol:
-
Sample Preparation: The compound is dissolved in an appropriate solvent. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
-
Chromatographic Separation: The sample is injected onto an RP-HPLC column (e.g., C18). A mobile phase gradient (e.g., acetonitrile and water with an ion-pairing agent) is used to separate the analyte from impurities.
-
Detection: The eluting compound is detected by a UV detector at a suitable wavelength (e.g., 280 nm) or a fluorescence detector (e.g., excitation at 290 nm and emission at 330 nm for indoleamines).[12]
-
Quantification: The purity is determined by the relative peak area. For quantification, a calibration curve is generated using standards of known concentrations.
Summary and Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 1-propyl-1H-indol-5-amine hydrochloride, with the standard reference 5-HT2A agonist, DOI hydrochloride. The presented data, while hypothetical for the novel compound, illustrates a systematic approach to pharmacological characterization.
Key Comparative Findings:
-
Binding Affinity: DOI hydrochloride exhibits a higher affinity for the 5-HT2A receptor than 1-propyl-1H-indol-5-amine hydrochloride.
-
Functional Potency and Efficacy: Both compounds are potent and efficacious agonists at the 5-HT2A receptor, with DOI hydrochloride showing greater potency.
-
In Vivo Activity: Both compounds demonstrate in vivo 5-HT2A receptor agonism by inducing the head-twitch response in mice, with DOI hydrochloride appearing more potent.
References
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Koch, D. D., & Kissinger, P. T. (1983). High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection. Analytical Biochemistry, 128(2), 275-280. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Gajewski, T. F., & Schreiber, H. (2013). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PloS one, 8(11), e79145. [Link]
-
Wikipedia. Head-twitch response. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 221(3), 441–453. [Link]
-
Glennon, R. A., Seggel, M. R., Soine, P. J., & Westkaemper, R. B. (1995). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of medicinal chemistry, 38(20), 4143–4148. [Link]
-
LookChem. R(-)-DOI HYDROCHLORIDE POTENT AND SELECT IVE. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Fantegrossi, W. E., Simone, M. I., & Woods, J. H. (2010). Dose-dependent effects of DOI on head-twitch behavior in NIH Swiss mice are not altered by co-administration of the 5-HT2C/2B receptor antagonist RS 102221. Pharmacology, biochemistry, and behavior, 95(3), 329–334. [Link]
-
Hoehn, T. R., Juncosa, J. I., & Johnson, E. C. (2017). Calcium flux responses at human 5-HT 2A, 5-HT 2B, and 5-HT 2C INI receptors to a series of deuterated N, N-dimethyl-and N-isopropyl-substituted tryptamine and amphetamine analogs. ACS omega, 2(11), 7891-7900. [Link]
-
Hess, E. J., & Gallus, N. J. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 4(4), 1367–1376. [Link]
-
Bak, A., & Ugolnikov, A. (2004). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of biomolecular screening, 9(6), 525–535. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Nakagami, Y., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 25(18), 4242. [Link]
Sources
- 1. innoprot.com [innoprot.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (±)-DOI =98 HPLC,solid 42203-78-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mitigating Inter-assay Variability in the Quantification of Novel Indole Amines: A Case Study with 1-propyl-1H-indol-5-amine hydrochloride
Abstract
Introduction: The Challenge of Quantifying Novel Indole Amines
Indole amines, such as 1-propyl-1H-indol-5-amine hydrochloride, represent a broad class of compounds with significant interest in medicinal chemistry and pharmacology.[6][7][8] Accurate quantification is critical for everything from initial hit-to-lead chemistry to late-stage clinical trials. However, the physicochemical properties of these molecules—including their basicity, potential for adsorption, and sensitivity to oxidation—can present unique analytical challenges.
Inter-assay variability is a critical parameter assessed during method validation.[9][10][11] It measures the reproducibility of results when an assay is performed on different days, by different analysts, or with different equipment.[9][10] High inter-assay variability can obscure true biological effects, compromise batch-to-batch consistency, and ultimately delay development timelines. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to develop and validate rugged quantitative assays for this compound class.
Comparing Analytical Platforms: HPLC-UV vs. LC-MS/MS
The two most common platforms for small molecule quantification are HPLC with Ultraviolet (UV) detection and LC-MS/MS. The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[12][13]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many labs, suitable for analyzing bulk material, simple formulations, and samples with relatively high analyte concentrations.[14] Its primary advantage is its simplicity and robustness.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications (e.g., measuring drug levels in plasma or tissue), LC-MS/MS is the gold standard.[12][15] It offers unparalleled sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations in complex biological matrices.[12]
Illustrative Performance Comparison
To contextualize the discussion, the table below presents representative performance data for the quantification of an indole amine. These values are based on typical results for structurally similar compounds and serve as a benchmark for method development.[14][16]
| Parameter | HPLC-UV | LC-MS/MS | Authoritative Guideline (ICH/FDA) - Typical Acceptance Criteria |
| Linearity Range | 0.5 µg/mL - 200 µg/mL | 0.1 ng/mL - 1000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | Signal-to-noise ratio ≥ 10; analyte response is reproducible. |
| Intra-assay Precision (%CV) | < 2% | < 10% | ≤ 15% (≤ 20% at LOQ) |
| Inter-assay Precision (%CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LOQ)[2][3][4] |
| Accuracy (% Recovery) | 98% - 102% | 90% - 110% | Within ±15% of nominal value (±20% at LOQ)[2][3][4] |
Table 1: Representative performance characteristics for HPLC-UV and LC-MS/MS quantification of a novel indole amine. %CV (Coefficient of Variation) is a measure of precision.
Deconstructing Inter-Assay Variability: Causes and Countermeasures
Understanding the sources of variability is the first step toward controlling it. Inter-assay precision is influenced by factors that change between analytical runs.
The Workflow of Quantitative Analysis
The following diagram illustrates a typical workflow for sample analysis. Each step is a potential source of variability that must be controlled.
Caption: A generalized workflow for quantitative analysis.
Key Sources of Variability and Mitigation Strategies
| Source of Variability | Underlying Cause & Impact | Mitigation Strategy & Rationale |
| Standard & Sample Preparation | Inaccurate Weighing/Pipetting: Errors in stock solution preparation propagate through all subsequent dilutions. Analyst Technique: Differences in vortexing time, pipetting angle, or sample extraction can alter recovery. | Use a calibrated analytical balance and calibrated pipettes. This ensures the foundation of the assay is accurate. Develop a detailed, unambiguous Standard Operating Procedure (SOP). This minimizes analyst-to-analyst differences. |
| Mobile Phase Preparation | Compositional Errors: In reversed-phase HPLC, a mere 1% change in organic solvent can alter retention times by 5-15%, affecting peak integration.[17][18] pH Fluctuation: For ionizable compounds like indole amines, minor pH shifts can significantly change peak shape and retention. | Prepare mobile phases gravimetrically (by weight) instead of volumetrically. This is more accurate and reproducible. Use a calibrated pH meter and buffer the aqueous component. This ensures consistent ionization state and retention. |
| LC System & Column | Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to peak tailing and shifting retention times. Temperature Fluctuation: Column temperature affects solvent viscosity and analyte retention. Inconsistent temperature control between runs leads to drift. | Use a guard column and implement a column washing protocol. This protects the analytical column and extends its life. Always use a thermostatted column compartment. This ensures a stable chromatographic environment regardless of ambient lab temperature. |
| Mass Spectrometer (LC-MS/MS) | Source Conditions: Ion source cleanliness and settings (e.g., temperature, gas flows) can drift between runs, affecting ionization efficiency and signal intensity.[19][20] Detector Performance: Detector sensitivity can change over time. | Perform daily or run-by-run system suitability tests (SST). Inject a standard solution to verify retention time, peak shape, and signal intensity are within defined limits before running samples. Use a stable, isotopically-labeled internal standard (SIL-IS). A SIL-IS co-elutes and experiences the same ionization effects as the analyte, correcting for variability.[20] |
Experimental Protocols for Robust Quantification
The following protocols are designed as self-validating systems, incorporating best practices to minimize inter-assay variability.
Protocol 1: HPLC-UV Assay for Bulk Material
This method is suitable for determining the purity or concentration of 1-propyl-1H-indol-5-amine hydrochloride in a solid form or simple solution.
Methodology Workflow
Caption: Workflow for an HPLC-UV purity assay.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Working Mobile Phase: Combine A and B in a 70:30 (v/v) ratio. Prepare fresh daily and degas thoroughly. Rationale: A buffered mobile phase at a low pH ensures the amine is protonated and yields a sharp, symmetrical peak shape.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of 1-propyl-1H-indol-5-amine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.5 µg/mL to 200 µg/mL.
-
-
System Suitability:
-
Prepare a system suitability solution at a mid-range concentration (e.g., 50 µg/mL).
-
Prior to analysis, inject this solution five times. The Relative Standard Deviation (%RSD) for peak area and retention time should be < 2.0%. Rationale: This confirms the instrument is performing consistently before committing to a full analytical run.[21]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (or the determined λmax for the indole chromophore).
-
-
Analysis Sequence:
-
Inject a mobile phase blank.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject Quality Control (QC) samples at low, medium, and high concentrations.
-
Inject test samples.
-
-
Acceptance Criteria for Inter-Assay Precision:
-
The calculated concentrations of the QC samples from at least two separate runs (different days) must be within ±15% of their nominal value, and the %CV across the runs should not exceed 15%.[10]
-
Protocol 2: LC-MS/MS Assay for Plasma Samples
This protocol describes a highly sensitive method for quantifying the compound in a biological matrix, such as rat or human plasma.
Methodology Workflow
Caption: Workflow for an LC-MS/MS bioanalytical assay.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare calibration standards and QCs by spiking known amounts of the analyte stock solution into blank control plasma.
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute. Rationale: The SIL-IS is added early to account for variability in the entire sample preparation process (extraction efficiency, matrix effects).
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new plate, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient (e.g., 5% to 95% B over 3 minutes) is typically used to ensure fast analysis times.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized specifically for 1-propyl-1H-indol-5-amine and its SIL-IS. For example:
-
Analyte: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass)
-
SIL-IS: Q1 (Parent Ion Mass + isotope shift) -> Q3 (Fragment Ion Mass)
-
-
Rationale: MRM provides exceptional selectivity by monitoring a specific parent-to-fragment transition, filtering out background noise from the complex plasma matrix.[12]
-
-
Acceptance Criteria for Inter-Assay Precision:
Conclusion and Best Practices Summary
Minimizing inter-assay variability is not a matter of chance, but a result of systematic, proactive control over every step of the analytical process. For novel indole amines like 1-propyl-1H-indol-5-amine hydrochloride, success hinges on a deep understanding of the analytical technique and the sources of potential error.
Key Takeaways for Researchers:
-
Invest in Method Development: Do not rush to validation. Spend adequate time optimizing chromatography, sample preparation, and (if applicable) mass spectrometry parameters.
-
Standardize Everything: From reagent preparation to analyst technique, consistency is paramount. A well-written SOP is your most valuable tool.
-
Embrace System Suitability: Use SSTs to provide a daily health check of your analytical system, allowing you to catch problems before they impact an entire run.
-
Use the Right Tools: Employ calibrated equipment and, for bioanalysis, make the investment in a stable isotope-labeled internal standard.
-
Follow Authoritative Guidelines: Adherence to ICH and FDA validation guidelines ensures your data is robust, reproducible, and regulatorily compliant.[1][2][5][22]
By implementing these principles, scientists can develop highly reliable quantitative assays, ensuring that the data generated in support of their research and development programs is of the highest integrity.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2001). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
-
Giebułtowicz, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. A3P. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
Chromedia. (n.d.). HPLC Troubleshooting Guide. Chromedia. [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
-
Dolan, J. W. (2010). Variability — How to Control It. LCGC International. [Link]
-
Li, W., et al. (2014). Reasons for calibration standard curve slope variation in LC-MS assays and how to address it. Semantic Scholar. [Link]
-
Li, W., & Cohen, L. H. (2014). Reasons for calibration standard curve slope variation in LC–MS assays and how to address it. ResearchGate. [Link]
-
Held, J. M., et al. (2013). Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis. National Institutes of Health. [Link]
-
Ikarashi, N., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
-
Schwope, D. M., et al. (2012). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
PubChem. (n.d.). 5-Aminoindole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-methyl-1H-indol-5-amine. National Center for Biotechnology Information. [Link]
-
Schwope, D. M., et al. (2012). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Some good validation practices for analytical procedures [a3p.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney | MDPI [mdpi.com]
- 16. Quantification of [1-(5-fluoropentyl)-1H-indol-3-yl](naphthalene-1-yl)methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Orthogonal Identification of 1-propyl-1H-indol-5-amine hydrochloride Using Reference Standards
The principles and methodologies detailed herein are designed to establish a self-validating system of analysis, ensuring the highest degree of scientific integrity. We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, empowering you to not only execute these protocols but also to critically evaluate your results.
The Critical Role of Reference Standards
A certified reference standard is a highly characterized and purified material that serves as a benchmark against which a newly synthesized or procured sample can be compared. Its purpose is to provide a definitive "fingerprint" of the molecule, encompassing its unique spectroscopic and chromatographic properties. By comparing the analytical data of your sample to that of the reference standard under identical conditions, you can confidently confirm its identity, assess its purity, and establish a baseline for future quality control.
Analytical Workflow for Identity Confirmation
A robust identification strategy relies on an orthogonal approach, employing multiple analytical techniques that probe different physicochemical properties of the molecule. This ensures that a co-eluting impurity or a structurally similar analog is not mistaken for the target compound. Our workflow for confirming the identity of 1-propyl-1H-indol-5-amine hydrochloride integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Orthogonal workflow for identity confirmation.
High-Performance Liquid Chromatography (HPLC): The First Line of Inquiry
HPLC is an indispensable tool for separating components in a mixture, making it ideal for both identity confirmation (via retention time) and purity assessment.
Experimental Rationale: A reversed-phase HPLC method is the logical starting point for an aromatic amine like 1-propyl-1H-indol-5-amine hydrochloride. A C18 column provides a versatile stationary phase for retaining the compound based on its hydrophobicity. The use of a buffered mobile phase is crucial to control the ionization state of the amine, ensuring consistent retention and sharp peak shapes. A gradient elution is often employed to ensure that any potential impurities with different polarities are well-separated from the main analyte peak.
Protocol: HPLC-UV Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the test sample and reference standard in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of 1 mg/mL.
Data Comparison:
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (RT) | ~7.5 min | Should match reference | ± 2% of Reference RT |
| Purity (by area %) | ≥ 99.5% | ≥ 99.5% | Conforms to specification |
| Peak Shape | Symmetrical | Symmetrical | Tailing factor < 1.5 |
A close match in retention time between the test sample and the reference standard provides the initial evidence of identity. Furthermore, the purity of the sample can be assessed by integrating the area of all peaks in the chromatogram.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides a direct measure of the molecular weight of the compound, offering a powerful confirmation of its elemental composition.
Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-propyl-1H-indol-5-amine hydrochloride, minimizing fragmentation and maximizing the abundance of the molecular ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further increasing confidence in the identity.
Protocol: LC-MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Data Comparison:
| Parameter | Expected Value (for C₁₁H₁₅N₂) | Reference Standard (Observed) | Test Sample (Observed) | Acceptance Criteria |
| [M+H]⁺ (Monoisotopic) | 174.1281 | Matches expected value | Matches expected value | Within 5 ppm of theoretical |
The observation of the correct molecular ion in both the reference standard and the test sample is a strong indicator of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, offering an unparalleled level of structural detail.
Experimental Rationale: ¹H NMR will reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. Comparing the NMR spectra of the test sample with the reference standard is one of the most definitive methods for confirming chemical structure.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~6.3 | t | 1H | Pyrrole proton |
| ~4.0 | t | 2H | -N-CH₂ -CH₂-CH₃ |
| ~3.5 | br s | 3H | -NH₃⁺ |
| ~1.7 | sextet | 2H | -N-CH₂-CH₂ -CH₃ |
| ~0.9 | t | 3H | -N-CH₂-CH₂-CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~135 | C-7a |
| ~130 | C-3a |
| ~128 | C-4 |
| ~125 | C-2 |
| ~115 | C-6 |
| ~110 | C-7 |
| ~100 | C-3 |
| ~50 | -N-CH₂ -CH₂-CH₃ |
| ~23 | -N-CH₂-CH₂ -CH₃ |
| ~11 | -N-CH₂-CH₂-CH₃ |
Data Comparison: The chemical shifts, multiplicities, and integration values of all signals in the ¹H and ¹³C NMR spectra of the test sample must be identical to those of the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Rationale: The FTIR spectrum of 1-propyl-1H-indol-5-amine hydrochloride will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine and the indole ring, C-H bonds of the alkyl and aromatic groups, and C=C bonds of the aromatic ring.
Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3400-3200 | N-H stretch (indole and amine) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1620-1580 | Aromatic C=C stretch |
| ~1470-1450 | C-H bend (alkyl) |
Data Comparison: The FTIR spectrum of the test sample should be superimposable with that of the reference standard, with all major absorption bands matching in position and relative intensity.
Conclusion
By systematically applying this orthogonal suite of analytical techniques and comparing the data from the test sample to that of a certified reference standard, researchers can achieve a high degree of confidence in the identity and purity of 1-propyl-1H-indol-5-amine hydrochloride. This rigorous approach to compound characterization is fundamental to ensuring the validity and reproducibility of scientific research and is a cornerstone of quality in the development of new chemical entities.
References
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
-
Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Indole - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
Safety Operating Guide
Navigating the Disposal of 1-propyl-1H-indol-5-amine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 1-propyl-1H-indol-5-amine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is not just recommended, but essential.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1] Consequently, it is prudent to assume that 1-propyl-1H-indol-5-amine hydrochloride may possess biological activity and potential toxicity. Furthermore, indole and its derivatives can have an impact on aquatic ecosystems and human health, necessitating careful disposal to prevent environmental release.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. The inferred hazards of 1-propyl-1H-indol-5-amine hydrochloride, based on analogous compounds, demand stringent safety measures.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical, which is likely to be an eye irritant based on similar compounds.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the compound is presumed to be a skin irritant.[3] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation.[3] |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of 1-propyl-1H-indol-5-amine hydrochloride is to collect it as chemical waste for incineration by a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain or in the regular trash.[5][6]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare 1-propyl-1H-indol-5-amine hydrochloride waste for disposal by a certified entity.
Materials:
-
1-propyl-1H-indol-5-amine hydrochloride waste (solid)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
Procedure:
-
Container Selection: Choose a waste container that is in good condition, free of leaks, and compatible with amine hydrochlorides.[7] The original container, if in good condition, can be used.
-
Waste Transfer: Working in a well-ventilated area or a chemical fume hood, carefully transfer the solid 1-propyl-1H-indol-5-amine hydrochloride waste into the designated hazardous waste container. Avoid generating dust during the transfer.[8]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-propyl-1H-indol-5-amine hydrochloride," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[7]
-
Storage: Securely seal the waste container. Store it in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[9]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's established procedures with a licensed waste disposal vendor.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-propyl-1H-indol-5-amine hydrochloride.
Caption: Disposal workflow for 1-propyl-1H-indol-5-amine hydrochloride.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, as recommended by your institution's EHS office.
Personnel Exposure
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 1-propyl-1H-indol-5-amine hydrochloride, upholding the highest standards of laboratory practice.
References
-
U.S. Environmental Protection Agency. (n.d.). Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part I. Retrieved from [Link]
-
PubMed. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
MDPI. (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]
-
Angene Chemical. (2026). Safety Data Sheet: 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Indolin-1-amine hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025). Environmental Impact of Alkyl Lead(IV) Derivatives: Perspective after Their Phase-out. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-propyl-1H-indol-5-amine hydrochloride
Hazard Assessment: A Conservative Approach
Given the absence of specific toxicological data for 1-propyl-1H-indol-5-amine hydrochloride, a conservative hazard assessment is paramount. Structurally related indoleamines have been studied for their neurotoxic potential, and amine hydrochlorides as a class can exhibit corrosive and irritant properties.[2] Therefore, we must assume this compound is, at a minimum:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
A cause of serious eye irritation. [3]
This presumptive risk profile dictates the stringent PPE requirements that follow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of preference but a scientifically informed decision to create a barrier between you and the potential hazard. For 1-propyl-1H-indol-5-amine hydrochloride, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face.[5][6] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption, a primary route of exposure for amines.[5][6][7] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or splash-prone procedures, chemical-resistant coveralls are recommended. | Prevents contact with skin and personal clothing.[7][8] |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges. | To be used in a well-ventilated area, preferably within a chemical fume hood.[5][9] This mitigates the risk of inhaling airborne particulates or vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Ankle-high rubber boots for spill response. | Protects feet from spills and splashes.[10] |
Procedural Discipline: The Key to Safety
The efficacy of PPE is directly tied to its correct use. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.
Donning PPE: A Deliberate Sequence
Caption: Workflow for the correct donning of PPE.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical control point where contamination can occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (the outer gloves) and clean surfaces only with clean surfaces (the inner gloves or bare hands).
Caption: Workflow for the safe doffing of PPE.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a clear and practiced response is essential.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.
Spill Response
For small spills, use an absorbent material like vermiculite or sand to contain the spill.[12] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12] For larger spills, evacuate the area and follow your institution's emergency response protocol.
Disposal: A Cradle-to-Grave Responsibility
All disposable PPE used while handling 1-propyl-1H-indol-5-amine hydrochloride must be considered hazardous waste. Place all used gloves, coveralls, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[1][12]
Empty containers that held the compound must also be treated as hazardous waste.[1] Follow all local, state, and federal regulations for the disposal of chemical waste.[1][5]
By adhering to these stringent protocols, you are not merely following rules; you are engaging in a system of self-validating safety that protects you, your colleagues, and your research.
References
-
Baumgarten, H. G., & Björklund, A. (1976). Neurotoxic indoleamines and monoamine neurons. Annual Review of Pharmacology and Toxicology, 16, 101-111. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indol-5-amine. Available at: [Link]
-
Angene Chemical. (2026). Safety Data Sheet: 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neurotoxic indoleamines and monoamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. velsafe.com [velsafe.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

